molecular formula C20H26FN3O2 B15586743 Itareparib

Itareparib

Número de catálogo: B15586743
Peso molecular: 359.4 g/mol
Clave InChI: FKYQTFXJWMLOJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Itareparib is a useful research compound. Its molecular formula is C20H26FN3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H26FN3O2

Peso molecular

359.4 g/mol

Nombre IUPAC

2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-oxo-1H-isoindole-4-carboxamide

InChI

InChI=1S/C20H26FN3O2/c21-14-10-13-12-24(20(26)18(13)17(11-14)19(22)25)16-6-8-23(9-7-16)15-4-2-1-3-5-15/h10-11,15-16H,1-9,12H2,(H2,22,25)

Clave InChI

FKYQTFXJWMLOJE-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Itareparib: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itareparib (also known as NMS-293 and NMS-P293) is a potent and highly selective, third-generation inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). Developed by Nerviano Medical Sciences, this compound represents a significant advancement in the field of DNA damage response (DDR) therapeutics. Its primary mechanism of action is the catalytic inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. A distinguishing feature of this compound is its "non-trapping" mechanism, which avoids the formation of cytotoxic PARP1-DNA complexes, a characteristic of earlier generation PARP inhibitors. This unique profile is designed to offer a wider therapeutic window and improved tolerability, particularly in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Selective PARP1 Inhibition

This compound exerts its therapeutic effect through the competitive inhibition of the NAD+ binding site on PARP1. This prevents the synthesis and addition of poly (ADP-ribose) (PAR) chains to itself and other nuclear proteins, a critical step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DNA damage. During DNA replication, these unresolved SSBs are converted into double-strand breaks (DSBs). The inability to repair these DSBs in HR-deficient cells results in genomic instability and ultimately, cell death through a process known as synthetic lethality.

High Selectivity for PARP1

Preclinical data demonstrates that this compound is a highly selective inhibitor of PARP1. An abstract from the American Association for Cancer Research (AACR) Annual Meeting in 2016 reported that this compound (as NMS-P293) possesses over 200-fold selectivity for PARP1 versus PARP2.[1] This selectivity is significant as the inhibition of PARP2 has been associated with hematological toxicities.[2] By specifically targeting PARP1, this compound has the potential to minimize off-target effects and improve the safety profile compared to dual PARP1/2 inhibitors.

Potent Cellular Activity

In cellular assays, this compound has been shown to inhibit the synthesis of PAR in response to DNA damage with an IC50 in the single-digit nanomolar range.[1] This indicates that this compound effectively engages its target within the cellular environment at low concentrations.

The "Non-Trapping" Advantage

A key differentiator of this compound is its "non-trapping" mechanism.[2][3][4][5][6][7][8] First and second-generation PARP inhibitors not only inhibit the catalytic activity of PARP1 but also "trap" the enzyme on the DNA at the site of damage. These trapped PARP1-DNA complexes are highly cytotoxic as they create a physical obstruction to DNA replication and transcription. While this contributes to their anti-tumor efficacy, it is also a significant source of toxicity to healthy cells, particularly in the bone marrow, limiting their combination potential with chemotherapy.

This compound is engineered to avoid the formation of these stable PARP1-DNA complexes.[2][3][4][5][6][7][8] This is quantitatively supported by biochemical trapping assays, which show a significantly higher IC50 for this compound in preventing the dissociation of PARP1 from DNA compared to trapping inhibitors.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound (NMS-P293)

ParameterValueSource
PARP1/PARP2 Selectivity>200-fold[1]
Cellular PAR Synthesis Inhibition (IC50)Single-digit nM[1]

Table 2: Biochemical PARP Trapping Potency

CompoundPARP1 Trapping IC50 (µM)PARP2 Trapping IC50 (µM)Source
This compound (NMS-293) 3.1 1.8 [9]
Veliparib0.40.7[9]
Olaparib0.10.06[9]
Saruparib0.0098.9[9]

Experimental Protocols

While specific, detailed protocols for this compound are proprietary to Nerviano Medical Sciences, the following are generalized methodologies for the key experiments cited.

PARP1/2 Enzymatic Inhibition Assay (Generalized Protocol)

This assay is designed to measure the ability of a compound to inhibit the catalytic activity of PARP enzymes.

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, biotinylated-NAD+, streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and assay buffer.

  • Procedure:

    • A reaction mixture containing the PARP enzyme, activated DNA, and the test compound (this compound) at various concentrations is prepared in the wells of a streptavidin-coated plate.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated-NAD+.

    • The plate is incubated to allow for the synthesis of biotinylated PAR chains.

    • The wells are washed to remove unincorporated biotinylated-NAD+.

    • The amount of incorporated biotin (B1667282) is quantified by adding an anti-PAR antibody followed by a secondary antibody-HRP conjugate and a colorimetric or chemiluminescent substrate.

    • The signal is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PAR Synthesis Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit PARP activity within a cellular context.

  • Reagents and Materials: Cancer cell line (e.g., a BRCA-mutant cell line), cell culture medium, DNA damaging agent (e.g., hydrogen peroxide), lysis buffer, primary antibody against PAR, and a fluorescently labeled secondary antibody.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound (this compound) for a specified period.

    • DNA damage is induced by treating the cells with a DNA damaging agent.

    • The cells are then fixed, permeabilized, and incubated with a primary antibody specific for PAR.

    • After washing, a fluorescently labeled secondary antibody is added.

    • The fluorescence intensity, which is proportional to the amount of PAR synthesis, is quantified using high-content imaging or a plate reader.

    • IC50 values are determined by plotting the percentage of PAR synthesis inhibition against the inhibitor concentration.

PARP Trapping Assay (Chromatin Fractionation) (Generalized Protocol)

This cell-based assay is used to determine if a PARP inhibitor stabilizes the PARP-DNA complex on chromatin.

  • Reagents and Materials: Cancer cell line, cell culture medium, DNA damaging agent (optional, to increase signal), subcellular protein fractionation kit, lysis buffers, and antibodies against PARP1 and histone proteins (as a chromatin marker).

  • Procedure:

    • Cells are treated with the test compound (this compound) at various concentrations.

    • Optionally, a DNA damaging agent can be added to increase the number of sites for PARP binding.

    • Cells are harvested and subjected to subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

    • The protein concentration of each fraction is determined.

    • Equal amounts of protein from the chromatin-bound fractions are analyzed by Western blotting.

    • The blot is probed with an anti-PARP1 antibody to detect the amount of PARP1 associated with the chromatin. A histone antibody is used as a loading control for the chromatin fraction.

    • The intensity of the PARP1 band in the treated samples is compared to the vehicle control to determine the extent of PARP trapping.

Visualizations

Itareparib_Mechanism_of_Action cluster_DNA_Damage DNA Damage & Repair cluster_PARP_Activity Normal PARP1 Function cluster_Itareparib_Action Action of this compound cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PAR PAR chains PARP1->PAR synthesizes Block PAR Synthesis Blocked PARP1->Block NAD->PARP1 binds Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_Damage repairs SSB This compound This compound This compound->PARP1 inhibits SSB_Accumulation SSB Accumulation Block->SSB_Accumulation Replication DNA Replication DSB Double-Strand Break (DSB) Replication->DSB leads to Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow_PARP_Trapping start Start: Cancer Cells in Culture treatment Treat with: - Vehicle (Control) - this compound - Trapping PARPi start->treatment damage Induce DNA Damage (optional) treatment->damage harvest Harvest Cells damage->harvest fractionation Subcellular Fractionation harvest->fractionation fractions Cytoplasm Soluble Nuclear Chromatin-Bound fractionation->fractions western_blot Western Blot of Chromatin-Bound Fraction fractions:f2->western_blot analysis Analyze PARP1 Levels western_blot->analysis result Result: No increase in PARP1 with this compound analysis->result result2 Result: Increase in PARP1 with Trapping PARPi analysis->result2

Caption: Workflow for a cell-based PARP trapping assay.

Logical_Relationship_Trapping_vs_NonTrapping cluster_trapping Trapping PARP Inhibitors cluster_non_trapping Non-Trapping PARP Inhibitor cluster_consequences Consequences PARPi PARP Inhibitors trapping_inhibitor e.g., Olaparib, Talazoparib This compound This compound catalytic_inhibition Catalytic Inhibition trapping_inhibitor->catalytic_inhibition parp_trapping PARP Trapping on DNA trapping_inhibitor->parp_trapping efficacy Anti-tumor Efficacy (Synthetic Lethality) catalytic_inhibition->efficacy parp_trapping->efficacy toxicity Potential for Increased Toxicity (e.g., Myelosuppression) parp_trapping->toxicity catalytic_inhibition2 Catalytic Inhibition This compound->catalytic_inhibition2 no_trapping No Significant PARP Trapping This compound->no_trapping catalytic_inhibition2->efficacy improved_tolerability Improved Tolerability Profile no_trapping->improved_tolerability combination_limitation Limited Combination with Chemotherapy toxicity->combination_limitation combination_potential Enhanced Combination Potential improved_tolerability->combination_potential

Caption: Logical relationship of trapping vs. non-trapping PARP inhibitors.

Conclusion

This compound is a next-generation, potent, and highly selective PARP1 inhibitor with a differentiated "non-trapping" mechanism of action. By selectively inhibiting the catalytic activity of PARP1 without stabilizing the cytotoxic PARP1-DNA complex, this compound holds the promise of achieving anti-tumor efficacy through synthetic lethality in HR-deficient tumors with an improved safety profile. This characteristic may allow for more effective and tolerable combination therapies with DNA-damaging agents, potentially expanding the utility of PARP inhibition beyond the current treatment landscape. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this novel agent.

References

Itareparib: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itareparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. By targeting PARP1, this compound exhibits antineoplastic activity, making it a promising candidate for cancer therapy. This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data. The information is intended to serve as a valuable resource for researchers and drug development professionals involved in the evaluation and advancement of novel oncology therapeutics.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide.[1][2] Its chemical structure is characterized by a fluoro-isoindolinone core linked to a cyclohexylpiperidine moiety.

IdentifierValue
IUPAC Name 2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide[1][2]
CAS Number 1606995-47-4
Molecular Formula C₂₀H₂₆FN₃O₂[1]
Molecular Weight 359.44 g/mol [3]
SMILES O=C(C1=CC(F)=CC2=C1C(N(C3CCN(C4CCCCC4)CC3)C2)=O)N[3]
InChI InChI=1S/C20H26FN3O2/c21-14-10-13-12-24(20(26)18(13)17(11-14)19(22)25)16-6-8-23(9-7-16)15-4-2-1-3-5-15/h10-11,15-16H,1-9,12H2,(H2,22,25)[1]

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are limited in the public domain. The available information is summarized below.

PropertyValueSource
Appearance Solid[4]Probechem
Solubility Soluble in DMSO (10 mM)[4]Probechem
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-

Mechanism of Action

This compound is a potent and selective inhibitor of PARP1.[4] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

Signaling Pathway of PARP Inhibition

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Itareparib_Action This compound Intervention cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis DSB_formation Double-Strand Break (DSB) Formation during Replication PARP1->DSB_formation unrepaired SSB leads to Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PARP1 inhibits (catalytic inhibition & PARP trapping) Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_formation->Cell_Death

Caption: Mechanism of action of this compound as a PARP1 inhibitor.

Inhibition of PARP1 by this compound prevents the recruitment of DNA repair proteins to the site of SSBs. These unrepaired SSBs can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][6]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping".[5][7] This phenomenon involves the stabilization of the PARP1-DNA complex, preventing the dissociation of PARP1 from the DNA damage site.[7] These trapped complexes are highly cytotoxic and can further contribute to replication fork collapse and the formation of DSBs.[5] The specific PARP trapping potential of this compound has not been publicly detailed.

Preclinical Pharmacology

In Vitro Studies

Experimental Protocol: PARP1 Inhibition Assay (General)

A common method to assess PARP1 inhibition is a biochemical assay that measures the incorporation of biotinylated NAD+ into a histone substrate.

  • Plate Preparation: Coat a 96-well plate with histones and block non-specific binding sites.

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA, biotinylated NAD+, and the PARP1 enzyme.

  • Compound Incubation: Add varying concentrations of this compound or a reference inhibitor to the wells.

  • Reaction Initiation: Add the PARP1 enzyme to initiate the reaction and incubate at room temperature.

  • Detection: Stop the reaction and add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.

  • Signal Generation: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Experimental Protocol: Cell Viability Assay (General)

The cytotoxic effect of this compound on cancer cell lines can be determined using a cell viability assay, such as the MTT or MTS assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value, representing the concentration of this compound that inhibits cell growth by 50%.

Workflow for In Vitro Assays

in_vitro_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays PARP1_inhibition PARP1 Inhibition Assay IC50_biochem Determine Biochemical IC₅₀ PARP1_inhibition->IC50_biochem Cell_Viability Cell Viability Assay (e.g., MTT/MTS) IC50_cellular Determine Cellular IC₅₀ Cell_Viability->IC50_cellular This compound This compound This compound->PARP1_inhibition This compound->Cell_Viability

Caption: General workflow for in vitro evaluation of this compound.

Pharmacokinetics (ADME)

Detailed preclinical pharmacokinetic data for this compound is not widely available in the public domain. However, general in vitro assays are used to predict the ADME properties of drug candidates.

Absorption:

  • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict intestinal drug absorption.[6][8] The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Distribution:

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, influences its distribution and availability to target tissues.[10] High plasma protein binding can result in a lower volume of distribution and a longer half-life.[11] This is typically determined by equilibrium dialysis or ultrafiltration.

Metabolism:

  • Cytochrome P450 (CYP) Inhibition and Induction: In vitro assays using human liver microsomes or recombinant CYP enzymes are conducted to identify which CYP isoforms are responsible for the metabolism of the drug and to assess its potential to inhibit or induce these enzymes.[12][13][14] This is crucial for predicting potential drug-drug interactions.

Excretion:

  • The primary routes of excretion are typically investigated in preclinical animal models.

Clinical Development

As of the latest available information, specific clinical trial data, including NCT identifiers, for this compound are not publicly disclosed. The clinical development of PARP inhibitors typically follows a standard path.

Typical Clinical Trial Progression for a PARP Inhibitor

clinical_trials Phase1 Phase I Phase2 Phase II Phase1->Phase2 Safety & Dosage Phase3 Phase III Phase2->Phase3 Efficacy & Side Effects Approval Regulatory Approval Phase3->Approval Confirmatory Efficacy & Safety

Caption: Standard phases of clinical development for an oncology drug.

  • Phase I: These trials are primarily focused on assessing the safety, tolerability, and pharmacokinetic profile of the drug in a small number of patients with advanced cancers. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD) or recommended Phase II dose (RP2D).[15]

  • Phase II: These studies evaluate the efficacy of the drug in specific cancer types, often in patients with particular genetic mutations (e.g., BRCA1/2). Objective response rate (ORR) is a common primary endpoint.[16]

  • Phase III: Large, randomized controlled trials are conducted to compare the new drug against the current standard of care to confirm its efficacy and further evaluate its safety profile. Progression-free survival (PFS) and overall survival (OS) are typical primary endpoints.

Safety and Toxicology

A comprehensive safety and toxicology profile for this compound has not been published. However, the Material Safety Data Sheet (MSDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[17] Standard personal protective equipment should be used when handling the compound.[17]

The safety profile of PARP inhibitors as a class is well-characterized. Common adverse events include hematological toxicities (anemia, neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting, diarrhea), and fatigue.

Conclusion

This compound is a promising PARP1 inhibitor with potential for the treatment of various cancers. Its preclinical profile suggests potent and selective activity. Further disclosure of its detailed physicochemical, pharmacokinetic, and clinical data will be crucial for a comprehensive assessment of its therapeutic potential. This document provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key attributes of this novel investigational agent.

References

Itareparib (NMS-293): A Preclinical Technical Guide on a Novel, Selective PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib, also known as NMS-293, is a potent and highly selective, non-trapping inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) currently under development by Nerviano Medical Sciences.[1][2] As a next-generation PARP inhibitor, this compound is designed to offer a differentiated safety and efficacy profile compared to first-generation PARP inhibitors that target both PARP1 and PARP2.[1] This technical guide provides a comprehensive overview of the expected preclinical findings for a selective PARP1 inhibitor like this compound, drawing upon available information on this compound and publicly available data from other selective PARP1 inhibitors such as Saruparib (AZD5305) and D0112-005, which serve as valuable proxies in the absence of extensive published preclinical data on this compound itself.

The rationale for developing PARP1-selective inhibitors lies in the hypothesis that targeting PARP1 alone is sufficient for achieving anti-tumor activity, particularly in cancers with homologous recombination deficiencies (HRD), while minimizing the hematological toxicities associated with PARP2 inhibition.[3][4][5] Preclinical evidence suggests that PARP2 plays a role in the survival of hematopoietic stem and progenitor cells.[3] this compound's non-trapping mechanism is another key feature, potentially reducing toxicity in healthy cells and making it a more suitable candidate for combination therapies with DNA-damaging agents.[1][2]

Core Preclinical Data (Based on Selective PARP1 Inhibitors)

In Vitro Activity

Selective PARP1 inhibitors demonstrate high potency in inhibiting PARP1 enzymatic activity and trapping PARP1 at sites of DNA damage, with significantly lower activity against PARP2. This selectivity is expected to translate into a wider therapeutic window.

Table 1: Comparative In Vitro Potency of Selective PARP1 Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 SelectivityPARP1 Trapping EC50 (nM)PARP2 Trapping EC50 (µM)Reference
AZD5305 (Saruparib) 2.3 (in A549 cells)>1000~500-fold<10>30[3][6]
(S)-G9 0.1926.0137-foldNot ReportedNot Reported[7]
D0112-005 Not ReportedNot Reported>2000-fold6.49430[8]

Table 2: Anti-proliferative Activity of Selective PARP1 Inhibitors in HRD Cell Lines

CompoundCell LineGenotypeIC50 (nM)Reference
AZD5305 (Saruparib) BRCAm cellsBRCA mutantSingle-digit nM[6]
AZD5305 (Saruparib) BRCAwt cellsBRCA wild-type>10 µM[6]
D0112-005 MDA-MB-436BRCA1 mutant2.06[8]
D0112-005 HCC1395BRCA mutant2.446[8]
In Vivo Efficacy

Preclinical in vivo studies using xenograft and patient-derived xenograft (PDX) models are crucial for evaluating the anti-tumor activity of selective PARP1 inhibitors. These studies typically demonstrate dose-dependent tumor growth inhibition and regression, particularly in models with BRCA mutations or other HRD.

Table 3: In Vivo Anti-Tumor Efficacy of Selective PARP1 Inhibitors

CompoundAnimal ModelTumor TypeDosingOutcomeReference
AZD5305 (Saruparib) Mouse Xenograft & PDXBRCAm≥0.1 mg/kg QDGreater tumor regression and longer duration of response compared to olaparib (B1684210) (100 mg/kg QD)[3][9]
(S)-G9 MDA-MB-436 XenograftBRCA1 mutant breast cancer0.3 mg/kgRobust, dose-dependent tumor regression[7]
D0112-005 MDA-MB-436 XenograftBRCA1 mutant breast cancer0.1, 0.3, 1 mg/kg QDTGI of 38.77%, 106.7%, and 111.73% respectively[8]
Saruparib PDX models (breast, ovarian, pancreatic cancer)BRCA1/2 alteredNot SpecifiedSuperior antitumor activity (75% complete response rate) compared to olaparib (37%)[10]
Toxicology Profile

A key differentiator for selective PARP1 inhibitors is their potential for a more favorable safety profile, particularly concerning hematological toxicities. Preclinical studies in rats are often used to assess these effects.

Table 4: Comparative Hematological Toxicity in Rats

CompoundDosingKey FindingsReference
AZD5305 (Saruparib) 1 mg/kg QD for 14 daysMinimal effects on hematologic parameters[3]
Olaparib 100 mg/kg QD for 14 daysSignificant hematologic toxicity[3]
Niraparib 57 mg/kg QD for 14 daysSignificant hematologic toxicity[3]
D0112-005 100 mg/kg (28 days)Less changes on hematologic parameters compared to Olaparib[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of selective PARP1 inhibitors.

PARP1/2 Enzymatic Assays

Objective: To determine the in vitro inhibitory potency and selectivity of a compound against PARP1 and PARP2 enzymes.

Methodology:

  • Recombinant human PARP1 and PARP2 enzymes are used.

  • The assay is typically performed in a 384-well plate format.

  • The inhibitor is serially diluted and incubated with the PARP enzyme, biotinylated NAD+, and a histone-coated plate.

  • The reaction is initiated by the addition of activated DNA.

  • After incubation, the plate is washed, and the amount of incorporated biotinylated PAR is detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • IC50 values are calculated from the dose-response curves.[7]

PARP-DNA Trapping Assay

Objective: To measure the ability of a compound to trap PARP1 and PARP2 onto DNA.

Methodology:

  • Cells (e.g., A549) are treated with the test compound for a specified period.

  • A fraction of cells is lysed with a buffer containing a mild detergent to release soluble proteins.

  • The remaining chromatin-bound proteins are then extracted.

  • The amount of PARP1 and PARP2 in the chromatin fraction is quantified by Western blotting or an immunoassay.

  • EC50 values are determined from the concentration-response curves, representing the concentration at which 50% of the maximal PARP trapping is observed.[3][8]

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) are seeded in 96-well plates.

  • After allowing the cells to attach, they are treated with a range of concentrations of the test compound.

  • Cells are incubated for a period of 3-7 days.

  • Cell viability is assessed using a colorimetric assay such as Cell Counting Kit-8 (CCK-8) or a fluorescence-based assay like CellTiter-Glo.

  • IC50 values are calculated from the resulting dose-response curves.[8]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with human cancer cells (e.g., MDA-MB-436).

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound is administered orally or via another appropriate route at various dose levels and schedules.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • The study continues for a predetermined period or until tumors reach a specified size.

  • Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.[7][8]

Signaling Pathways and Mechanisms of Action

PARP1 in DNA Damage Repair

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

PARP1_DNA_Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PARP1_active Activated PARP1 PARP1->PARP1_active activation PAR PAR Chains (PARylation) PARP1_active->PAR synthesizes Repair_Proteins DNA Repair Protein Recruitment (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates

Caption: PARP1-mediated DNA single-strand break repair pathway.

Mechanism of Action of Selective PARP1 Inhibitors

Selective PARP1 inhibitors, like this compound, exert their anti-tumor effects through a mechanism known as synthetic lethality. In cancer cells with defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., due to BRCA1/2 mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of the HR-deficient cells to repair these DSBs results in genomic instability and ultimately cell death.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell SSB_normal Single-Strand Break (SSB) PARP1_normal PARP1 SSB_normal->PARP1_normal SSB_Repair_normal SSB Repair PARP1_normal->SSB_Repair_normal Cell_Survival_normal Cell Survival SSB_Repair_normal->Cell_Survival_normal DSB_normal Double-Strand Break (DSB) HR_normal Homologous Recombination (HR) DSB_normal->HR_normal DSB_Repair_normal DSB Repair HR_normal->DSB_Repair_normal DSB_Repair_normal->Cell_Survival_normal This compound This compound (PARP1 Inhibitor) PARP1_cancer PARP1 This compound->PARP1_cancer inhibits SSB_cancer Single-Strand Break (SSB) SSB_cancer->PARP1_cancer Replication DNA Replication SSB_cancer->Replication DSB_cancer Accumulated DSBs Replication->DSB_cancer leads to HR_deficient Defective HR DSB_cancer->HR_deficient Cell_Death Cell Death HR_deficient->Cell_Death results in

Caption: Synthetic lethality mechanism of PARP1 inhibitors in HR-deficient cancer cells.

Conclusion

This compound (NMS-293) represents a promising next-generation PARP inhibitor with its high selectivity for PARP1 and non-trapping mechanism. The preclinical data from other selective PARP1 inhibitors strongly support the potential for this compound to exhibit potent anti-tumor efficacy in HR-deficient cancers with an improved safety profile, particularly regarding hematological toxicities. This differentiated profile may allow for more effective combination strategies with other anti-cancer agents, potentially expanding the clinical utility of PARP inhibition beyond its current applications. As more specific preclinical and clinical data for this compound become available, a more refined understanding of its therapeutic potential will emerge.

References

Itareparib: Exploring Therapeutic Frontiers Beyond Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Itareparib, a potent and highly selective PARP1 inhibitor, has demonstrated significant promise in the field of oncology.[1] Its differentiated profile, characterized by a reduced PARP trapping mechanism, suggests a favorable toxicity profile, potentially enabling effective combination therapies.[1] While its primary development has focused on cancer, the fundamental role of Poly (ADP-ribose) polymerase (PARP) in cellular processes such as DNA repair and inflammation opens a compelling avenue for its therapeutic application in a range of non-oncological diseases. This technical guide explores the therapeutic targets of this compound beyond cancer, focusing on its potential in inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions. By examining the established mechanisms of PARP inhibition in these areas, we provide a scientific rationale for the repositioning of this compound and detail experimental protocols to investigate its efficacy.

Introduction: The Evolving Role of PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably DNA damage repair. PARP1, the most abundant isoform, acts as a DNA damage sensor, recruiting repair proteins to sites of single-strand breaks. In oncology, PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.

However, the functional repertoire of PARP1 extends beyond DNA repair. Overactivation of PARP1 is a key event in the pathogenesis of various non-cancerous conditions, primarily through two mechanisms:

  • NAD+ Depletion and Cell Death: Excessive PARP1 activation depletes cellular NAD+ and ATP stores, leading to energy failure and necrotic cell death.

  • Inflammatory Gene Expression: PARP1 acts as a transcriptional co-activator for pro-inflammatory genes, driving inflammatory responses.

By mitigating these processes, PARP inhibitors offer a promising therapeutic strategy for a multitude of diseases characterized by inflammation and cellular injury. This compound, with its high selectivity for PARP1 and favorable safety profile, is a prime candidate for exploration in these novel indications.[1]

Therapeutic Target: Inflammatory Diseases

Chronic inflammation is a hallmark of numerous debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. PARP1 activation is a central driver of the inflammatory cascade.

Rationale for this compound in Inflammation

This compound's potential as an anti-inflammatory agent stems from its ability to inhibit PARP1, thereby:

  • Suppressing Pro-inflammatory Gene Expression: PARP1 is a co-activator for key inflammatory transcription factors like NF-κB. Inhibition of PARP1 can therefore downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and adhesion molecules.

  • Preventing Immune Cell Hyperactivation: PARP1 activation is involved in the activation of various immune cells, including macrophages and neutrophils. This compound may modulate these responses, reducing tissue damage.

  • Protecting Against Cell Death: By preventing NAD+ depletion, this compound can protect cells from inflammation-induced necrosis.

Proposed Preclinical Evaluation

To investigate the anti-inflammatory potential of this compound, a series of in vitro and in vivo studies are proposed.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The following tables are templates for summarizing the quantitative data obtained from in vitro anti-inflammatory assays of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% Inhibition)IC50 (µM) for NO InhibitionPGE2 Production (% Inhibition)IC50 (µM) for PGE2 InhibitionCell Viability (%)
Control0\multirow{5}{}{N/A}0\multirow{5}{}{N/A}100
Vehicle (LPS only)100 (0% Inhibition)100 (0% Inhibition)~100
This compound (X µM)Data PointData PointData Point
This compound (Y µM)Data PointData PointData Point
This compound (Z µM)Data PointData PointData Point
Positive Control (e.g., L-NAME for NO, Indomethacin for PGE2)Data PointData PointData Point

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Production (pg/mL)IC50 (µM) for TNF-α InhibitionIL-6 Production (pg/mL)IC50 (µM) for IL-6 InhibitionIL-1β Production (pg/mL)IC50 (µM) for IL-1β Inhibition
ControlBaseline\multirow{5}{}{N/A}Baseline\multirow{5}{}{N/A}Baseline\multirow{5}{*}{N/A}
Vehicle (LPS only)MaximalMaximalMaximal
This compound (X µM)Data PointData PointData Point
This compound (Y µM)Data PointData PointData Point
This compound (Z µM)Data PointData PointData Point
Positive Control (e.g., Dexamethasone)Data PointData PointData Point
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

  • Cell Culture: The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

    • Cell Line: RAW 264.7 (ATCC® TIB-71™).

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (LPS only) and a negative control (no LPS, no this compound).

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance at the recommended wavelength and calculate the concentrations based on a standard curve.

  • Cell Viability Assay (MTT Assay):

    • It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

G cluster_0 In Vitro Anti-inflammatory Assay Workflow A Seed RAW 264.7 Macrophages B Adherence (24h) A->B C Pre-treat with this compound (1h) B->C D Stimulate with LPS (24h) C->D E Collect Supernatant D->E H MTT Assay (Viability) D->H F Griess Assay (NO) E->F G ELISA (Cytokines) E->G

Caption: Workflow for in vitro anti-inflammatory assays.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation PARP1 PARP1 NFkB->PARP1 co-activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription This compound This compound This compound->PARP1 inhibits G cluster_1 Myocardial I/R Injury Model Workflow A Anesthesia B Thoracotomy A->B C LAD Ligation (30 min) B->C D This compound/Vehicle Admin. C->D E Reperfusion (24h) D->E F Echocardiography E->F G Sacrifice & Heart Excision E->G I Blood Collection (Troponin) E->I H TTC Staining (Infarct Size) G->H G IschemiaReperfusion Ischemia/ Reperfusion ROS ROS/ RNS IschemiaReperfusion->ROS DNA_damage DNA Damage ROS->DNA_damage PARP1_activation PARP1 Activation DNA_damage->PARP1_activation NAD_depletion NAD+/ ATP Depletion PARP1_activation->NAD_depletion Inflammation Inflammation PARP1_activation->Inflammation Cell_Death Cardiomyocyte Death NAD_depletion->Cell_Death This compound This compound This compound->PARP1_activation inhibits G cluster_2 Focal Cerebral Ischemia (MCAO) Model Workflow A Anesthesia B Filament Insertion (MCAO) A->B C Ischemia (60 min) B->C D Filament Withdrawal (Reperfusion) C->D E This compound/Vehicle Admin. D->E F Neurological Scoring (24h) D->F G Sacrifice & Brain Removal D->G H TTC Staining (Infarct Volume) G->H I Brain Water Content (Edema) G->I G Excitotoxicity Excitotoxicity/ Oxidative Stress DNA_damage DNA Damage Excitotoxicity->DNA_damage PARP1_activation PARP1 Overactivation DNA_damage->PARP1_activation PAR_polymer PAR Polymer Accumulation PARP1_activation->PAR_polymer AIF_translocation AIF Translocation to Nucleus PAR_polymer->AIF_translocation Parthanatos Neuronal Death (Parthanatos) AIF_translocation->Parthanatos This compound This compound This compound->PARP1_activation inhibits

References

Itareparib: An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data do not contain specific pharmacokinetic and pharmacodynamic information for the compound identified as itareparib. This guide will therefore provide a comprehensive overview of the core principles of PARP inhibitor pharmacokinetics and pharmacodynamics, utilizing data from well-characterized and approved drugs in this class—olaparib (B1684210), niraparib, rucaparib (B1680265), and talazoparib (B560058)—as illustrative examples. This information is intended for researchers, scientists, and drug development professionals to understand the general properties of this therapeutic class.

Introduction to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA damage repair pathways, particularly in tumors with mutations in genes like BRCA1 and BRCA2.[1][2] PARP enzymes, primarily PARP1 and PARP2, play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] By inhibiting PARP, these drugs prevent the repair of SSBs, which then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[4][5] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA mutations), this accumulation of DNA damage leads to a phenomenon known as synthetic lethality, resulting in selective cancer cell death.[1]

Mechanism of Action

The primary mechanism of action of PARP inhibitors involves two key processes: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP inhibitors bind to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition blocks the recruitment of other DNA repair proteins to the site of damage.[3]

  • PARP Trapping: A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks.[1]

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Mechanism of Action of PARP Inhibitors in DNA Repair cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell with HR Deficiency (e.g., BRCA mutation) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation & PARylation DNA_SSB_1->PARP_Activation_1 BER_Pathway_1 Base Excision Repair (BER) PARP_Activation_1->BER_Pathway_1 DNA_Repair_1 DNA Repair BER_Pathway_1->DNA_Repair_1 Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapping & Catalytic Inhibition DNA_SSB_2->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Failed_HR_Repair Defective Homologous Recombination (HR) Repair DNA_DSB->Failed_HR_Repair Genomic_Instability Genomic Instability Failed_HR_Repair->Genomic_Instability Cell_Death Cell Death (Synthetic Lethality) Genomic_Instability->Cell_Death

Mechanism of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.

Pharmacokinetics of PARP Inhibitors

The pharmacokinetic profiles of approved PARP inhibitors vary, influencing their dosing schedules and potential for drug-drug interactions.[6][7] Generally, they are orally administered and show moderate to high inter-patient variability in plasma exposure.[8][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Most PARP inhibitors are rapidly absorbed after oral administration.[10][11] The presence of food can have a variable effect on their absorption.[12][13]

  • Distribution: These drugs are distributed into various tissues.

  • Metabolism: The extent and pathways of metabolism differ among the PARP inhibitors. Olaparib and rucaparib are extensively metabolized by cytochrome P450 (CYP) enzymes, which increases their potential for drug-drug interactions.[8][9] Niraparib and talazoparib undergo less extensive metabolism.[6]

  • Excretion: Elimination occurs through both renal and hepatic pathways.[14]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for approved PARP inhibitors, compiled from various clinical trials.

ParameterOlaparibNiraparibRucaparibTalazoparib
Dose 300 mg BID (tablets)200 or 300 mg QD600 mg BID1 mg QD
Tmax (median, hours) 1 - 2.4[10]~31.91.0 - 2.0[11]
Cmax (ng/mL) ~1940 (at 600mg BID)[15]-1940[15]-
AUC (ng·h/mL) --16,900 (AUC0-12h)[15]-
Half-life (t½, hours) ~7 - 11[10]~36~17~50[16]
Bioavailability Moderate[14]-Moderate[14]-
Protein Binding ~82%~83%~70%~74%
Metabolism CYP3A4/5[8]Carboxylesterases, CYP1A2[8]CYP2D6, CYP1A2, CYP3A4[14]Minimal[6]

Data presented are approximations compiled from multiple sources and may vary depending on the specific study population and conditions.

Pharmacodynamics of PARP Inhibitors

The pharmacodynamic effects of PARP inhibitors are primarily related to their ability to inhibit the PARP enzyme and induce cancer cell death.

Target Engagement and Potency

The potency of PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 enzymes in cell-free assays, and their ability to inhibit cell proliferation in various cancer cell lines.

Quantitative Pharmacodynamic Parameters

The table below provides a summary of the in vitro potency of approved PARP inhibitors.

ParameterOlaparibNiraparibRucaparibTalazoparib
PARP1 IC50 (nM) 5[17][18]3.8[19][20]0.8[21]0.57[22][23]
PARP2 IC50 (nM) 1[17][18]2.1[19][20]0.5[21]-
Cell Proliferation IC50 (µM) Varies by cell line (e.g., 4.2 - 19.8 in breast cancer lines)[24]Varies by cell line (e.g., 3.2 in MDA-MB-436)[25]Varies by cell line (e.g., 2.5 to >15 in ovarian cancer lines)[26]Varies by cell line (e.g., ~0.13 in MDA-MB-436)[25]

IC50 values can vary significantly depending on the assay conditions and the cell line used.

Experimental Protocols

The following outlines typical methodologies used to assess the pharmacokinetics and pharmacodynamics of PARP inhibitors.

Pharmacokinetic Analysis Workflow

A typical clinical pharmacokinetic study for a PARP inhibitor would involve the following steps:

Typical Pharmacokinetic Study Workflow Patient_Dosing Patient Dosing (Single or Multiple Doses) Blood_Sampling Serial Blood Sampling (pre-dose and post-dose timepoints) Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Drug_Extraction Drug Extraction from Plasma Plasma_Separation->Drug_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of drug concentration) Drug_Extraction->LC_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) LC_MS_Analysis->PK_Parameter_Calculation Population_PK_Modeling Population PK Modeling (Identify covariates affecting PK) PK_Parameter_Calculation->Population_PK_Modeling

Workflow for a clinical pharmacokinetic study of a PARP inhibitor.

Methodology for LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma. The method involves:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.

  • Chromatographic Separation: An HPLC or UPLC system with a suitable column (e.g., C18) is used to separate the drug from other plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of the drug and its internal standard.

In Vitro Pharmacodynamic Assays

PARP Enzyme Inhibition Assay:

  • Objective: To determine the IC50 of the inhibitor against PARP1 and PARP2 enzymes.

  • Methodology: A common method is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins in the presence of activated DNA. The signal is detected using a streptavidin-conjugated reporter. The assay is performed with a range of inhibitor concentrations to determine the concentration that results in 50% inhibition of PARP activity.

Cell Proliferation (Cytotoxicity) Assay:

  • Objective: To determine the IC50 of the inhibitor in various cancer cell lines.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., with and without BRCA mutations) are cultured in appropriate media.

    • Drug Treatment: Cells are treated with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as MTS or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.

    • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability is calculated.

PARP Trapping Assay:

  • Objective: To quantify the amount of PARP enzyme trapped on the DNA.

  • Methodology: This can be assessed by techniques such as immunofluorescence to visualize PARP foci in the nucleus or by cellular fractionation followed by western blotting to quantify the amount of PARP in the chromatin-bound fraction.[3]

Conclusion

While specific data for this compound remains elusive, the established principles of PARP inhibitor pharmacokinetics and pharmacodynamics provide a strong framework for understanding its potential clinical behavior. The illustrative data from olaparib, niraparib, rucaparib, and talazoparib highlight the key characteristics of this drug class, including their mechanism of action centered on synthetic lethality, their oral bioavailability, and their potent anti-tumor activity in cancers with DNA repair deficiencies. Further preclinical and clinical studies are necessary to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound and its potential role in cancer therapy.

References

The Role of Itareparib in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itareparib (also known as PF-01367338 or rucaparib) is a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, playing a critical role in the cellular DNA damage response (DDR). This technical guide provides an in-depth overview of this compound's core mechanism of action, its function in the context of DNA repair pathways, and a summary of key preclinical and clinical findings. We will explore its enzymatic inhibition, the concept of PARP trapping, and its application in cancer therapy, particularly in tumors with deficiencies in homologous recombination. This document consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to this compound and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways known as the DNA damage response (DDR). A key family of enzymes in the DDR is the poly(ADP-ribose) polymerase (PARP) family, with PARP1 and PARP2 being primary responders to DNA single-strand breaks (SSBs). Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, a process called PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.

This compound is a potent inhibitor of PARP enzymes, including PARP1, PARP2, and PARP3.[1] By blocking the catalytic activity of PARP, this compound prevents the repair of SSBs. These unrepaired SSBs can then lead to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells with a functional homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with defects in HR, such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be properly repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and forms the basis of the therapeutic strategy for PARP inhibitors like this compound.

Mechanism of Action

Enzymatic Inhibition

This compound functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes. This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair factors to the site of single-strand breaks.

PARP Trapping

Beyond catalytic inhibition, a crucial mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the enzymatic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[2] These trapped PARP-DNA complexes are highly cytotoxic, as they create a physical obstruction to DNA replication and transcription, leading to replication fork collapse and the formation of double-strand breaks.[2][3] The potency of PARP trapping varies among different PARP inhibitors and is a significant contributor to their overall anti-tumor activity.[2]

The following diagram illustrates the dual mechanism of PARP inhibition and PARP trapping.

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 This compound's Mechanism of Action cluster_2 Cell Fate SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment and Activation SSB->PARP1 PARylation PAR Synthesis (PARylation) PARP1->PARylation This compound This compound Repair_Complex Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair Catalytic_Inhibition Catalytic Inhibition This compound->Catalytic_Inhibition PARP_Trapping PARP Trapping This compound->PARP_Trapping No_PARylation No PAR Synthesis Catalytic_Inhibition->No_PARylation blocks Trapped_Complex Trapped PARP-DNA Complex PARP_Trapping->Trapped_Complex stabilizes Replication_Fork_Collapse Replication Fork Collapse No_PARylation->Replication_Fork_Collapse Trapped_Complex->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant Cancer Cell) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis Survival Cell Survival HR_Repair->Survival

This compound's dual mechanism of action in the DNA damage response.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (rucaparib) from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity
TargetParameterValueCell Line/Assay ConditionReference
PARP1Ki1.4 nMCell-free assay[1][4][5]
PARP (general)IC50 (enzymatic)5 nMCell-based PAR formation assay[6]
Cell ProliferationIC501.2 µMMDA-MB-436 (BRCA1 mutant)[6]
Cell ProliferationLC505 µMCapan-1 (BRCA2 mutant)[1]
Cell ProliferationLC50100 nMMX-1 (BRCA1 mutant)[1]
Table 2: In Vivo Efficacy
ModelTreatmentDosageTumor Growth Inhibition (TGI) / OutcomeReference
Tumor-bearing miceThis compound10 mg/kgFull inhibition of PAR formation within 30 min[6]
XenograftThis compound + Temozolomide (B1682018)0.1 mg/kg (this compound)50% increase in temozolomide-induced tumor growth delay[1]
XenograftThis compound10 mg/kg (i.p.) or 50, 150 mg/kg (p.o.) daily for 5 days/week for 6 weeksSignificant tumor growth inhibition, 1 complete regression, 2 persistent partial regressions[1]
Table 3: Clinical Trial Data (Rucaparib in Pancreatic Cancer - NCT02042378)
PhaseIndicationTreatment ArmKey OutcomesReference
Phase 2Locally advanced or metastatic pancreatic cancer with a known deleterious BRCA mutationRucaparib (B1680265) monotherapyTo determine the overall response rate (ORR)[7]

Note: Specific quantitative results for NCT02042378 were not available in the initial search results.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of PARP inhibitors like this compound.

PARP Enzymatic Activity Assay

This assay measures the ability of an inhibitor to block the catalytic activity of PARP enzymes.

Principle: A common method is an ELISA-based assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).

Protocol Outline:

  • Plate Coating: Histones (PARP substrates) are coated onto a microplate.

  • Reaction: Recombinant PARP enzyme, NAD+ (the substrate for PAR synthesis), and the test inhibitor (this compound) at various concentrations are added to the wells.

  • Incubation: The plate is incubated to allow the PARylation reaction to occur.

  • Detection: An antibody specific for PAR, conjugated to an enzyme like horseradish peroxidase (HRP), is added.

  • Signal Generation: A chemiluminescent or colorimetric substrate for HRP is added, and the resulting signal, which is proportional to PARP activity, is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.

start Start plate_coating Coat microplate wells with histones start->plate_coating add_reagents Add PARP enzyme, NAD+, and this compound (various concentrations) plate_coating->add_reagents incubation_1 Incubate to allow PARylation reaction add_reagents->incubation_1 add_antibody Add PAR-specific antibody-HRP conjugate incubation_1->add_antibody incubation_2 Incubate for antibody binding add_antibody->incubation_2 add_substrate Add HRP substrate incubation_2->add_substrate read_plate Measure chemiluminescent or colorimetric signal add_substrate->read_plate analyze_data Calculate IC50 value read_plate->analyze_data end End analyze_data->end

Workflow for a PARP enzymatic activity assay.
Cell Viability/Cytotoxicity Assay

These assays determine the effect of the inhibitor on the proliferation and survival of cancer cells.

Principle: Assays like the MTT or CellTiter-Glo assay measure metabolic activity, which correlates with the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., BRCA-mutant cell lines like MDA-MB-436 or Capan-1) are seeded into 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added, which is converted by metabolically active cells into a purple formazan (B1609692) product. A solubilizing agent is then added to dissolve the formazan crystals.

    • CellTiter-Glo Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.

  • Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA.

Principle: This method involves the fractionation of cells to separate chromatin-bound proteins from soluble proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.

Protocol Outline:

  • Cell Treatment: Cells are treated with the PARP inhibitor (this compound) and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce SSBs.

  • Cell Lysis and Fractionation: Cells are lysed, and subcellular fractionation is performed to isolate the chromatin-bound protein fraction.

  • Protein Quantification: The protein concentration of the chromatin-bound fractions is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for PARP1. An antibody against a histone protein (e.g., Histone H3) is used as a loading control for the chromatin fraction.

  • Data Analysis: The intensity of the PARP1 band in the chromatin fraction is quantified and normalized to the loading control. An increase in the PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP trapping.

start Start cell_treatment Treat cells with this compound and a DNA-damaging agent (MMS) start->cell_treatment fractionation Cell lysis and subcellular fractionation cell_treatment->fractionation isolate_chromatin Isolate chromatin-bound protein fraction fractionation->isolate_chromatin quantify_protein Quantify protein concentration isolate_chromatin->quantify_protein western_blot Western Blot for PARP1 and Histone H3 quantify_protein->western_blot analyze_blot Quantify band intensities to determine PARP trapping western_blot->analyze_blot end End analyze_blot->end

Workflow for a PARP trapping assay.
In Vivo Xenograft Study

These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Protocol Outline:

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, combination therapy). The drug is administered according to a specific dosing schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

This compound is a potent PARP inhibitor that exerts its anti-tumor effects through both catalytic inhibition and PARP trapping, leading to synthetic lethality in HR-deficient cancer cells. The quantitative data from preclinical studies demonstrate its efficacy in inhibiting PARP activity and cell proliferation, particularly in BRCA-mutant cancer cell lines. Its ability to potentiate the effects of DNA-damaging agents like temozolomide highlights its potential in combination therapies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in various cancer types. This guide provides a foundational understanding of this compound's role in the DNA damage response, offering valuable information for researchers and clinicians in the field of oncology.

References

An In-Depth Technical Guide to Itareparib and Synthetic Lethality in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of itareparib (NMS-293), a next-generation, highly selective, and brain-penetrant poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. This compound's unique profile, characterized by potent PARP1 inhibition without significant PARP2 engagement and a lack of PARP trapping, offers a promising therapeutic window, particularly in combination with DNA-damaging agents. This document delves into the core concept of synthetic lethality as the foundation for PARP inhibitor efficacy, with a special focus on its application in cancers harboring defects in the Ataxia-Telangiectasia Mutated (ATM) gene. We present available preclinical and clinical data for this compound, detailed experimental protocols for key assays, and signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Introduction: The Principle of Synthetic Lethality in Oncology

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable.[1][2] In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific tumor suppressor gene mutation, while being non-essential for normal cells.[3] The clinical success of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes is a prime example of this targeted approach.[1] These tumors have a compromised homologous recombination (HR) pathway for DNA double-strand break (DSB) repair and become critically dependent on PARP-mediated single-strand break (SSB) repair. Inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks, resulting in DSBs that cannot be repaired in HR-deficient cells, ultimately leading to cell death.[2]

This compound (NMS-293): A Novel PARP1-Selective Inhibitor

This compound is an orally bioavailable, potent, and highly selective inhibitor of PARP1.[4][5] A key differentiating feature of this compound is its non-trapping mechanism of action. Unlike first-generation PARP inhibitors that trap the PARP enzyme on DNA, creating toxic complexes, this compound is designed to avoid this, which is hypothesized to reduce hematological toxicities and enhance its combination potential with DNA-damaging agents.[6] Furthermore, this compound is engineered to be brain-penetrant, opening therapeutic possibilities for primary brain tumors and brain metastases.[4][6]

Mechanism of Action

This compound competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of PARP1, inhibiting its enzymatic activity.[4] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of SSBs. The resulting accumulation of unrepaired SSBs leads to the formation of lethal DSBs during DNA replication. In cancer cells with underlying DNA damage repair deficiencies, such as ATM mutations, this targeted inhibition of PARP1 can induce synthetic lethality.

Synthetic Lethality in ATM-Deficient Cancers

The ATM gene encodes a serine/threonine kinase that is a master regulator of the DNA damage response (DDR), particularly in response to DSBs.[7] Loss-of-function mutations in ATM impair the HR repair pathway, rendering cancer cells more reliant on other DNA repair mechanisms, including PARP-mediated repair. This creates a synthetic lethal vulnerability that can be exploited by PARP inhibitors. Preclinical studies have demonstrated that ATM-deficient cancer cells exhibit increased sensitivity to PARP inhibition.[8]

Preclinical Data for this compound

Enzymatic and Cellular Potency

The following table summarizes the in vitro potency of this compound.

Assay TypeTargetCell LineIC50 / KDReference
Surface Plasmon ResonancePARP1-2.72 nM (KD)[4]
Surface Plasmon ResonancePARP2-691 nM (KD)[4]
PARP-1 Activity (DNA damage induced PARylation)PARP1HeLa8 nM[4]
In Vivo Efficacy

Preclinical xenograft models have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination therapies.

Cancer TypeModelTreatmentKey FindingsReference
BRCA-mutated Breast CancerXenograftThis compound monotherapyComplete tumor regressions and cures.[9]
Glioblastoma (MGMT-methylated and unmethylated)Mouse ModelsThis compound + Temozolomide (B1682018)Synergistic and well-tolerated combination.[4][5]

Clinical Development of this compound

This compound is currently being evaluated in Phase 1 and 2 clinical trials for various solid tumors, including recurrent glioblastoma in combination with temozolomide (NCT04910022).[10][11] Initial results from these studies have shown that this compound is well-tolerated with no dose-dependent trends of myelosuppression.[7][12] Encouraging signs of clinical activity have been observed in patients with recurrent glioma, including partial responses and the disappearance of non-measurable lesions.[13]

Experimental Protocols

PARP1 Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other test compounds)

  • Detection reagents (e.g., Transcreener® pADPr PARP Assay Kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in PARP Assay Buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the PARP1 enzyme to each well (final concentration typically 0.5-1 nM).

  • Incubate for 15-30 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the reaction by adding a mixture of NAD+ (e.g., 50 µM) and activated DNA (e.g., 0.25 mg/mL).

  • Incubate for 60-120 minutes at room temperature.

  • Stop the reaction and detect the generated PAR using a suitable method, such as an antibody-based detection system that measures the formation of AMP after enzymatic conversion of PAR.[1]

  • Read the signal on a plate reader.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability of cancer cells, including those with ATM deficiency.

Materials:

  • Cancer cell lines (e.g., ATM-proficient and ATM-deficient)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8][14]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line of interest (e.g., ATM-deficient glioblastoma cells)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[2]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.[2]

  • Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling and Experimental Workflow Diagrams

Synthetic_Lethality_with_this compound Synthetic Lethality in ATM-deficient Cancer Cells with this compound cluster_0 Normal Cell cluster_1 ATM-deficient Cancer Cell SSB Single-Strand Break (SSB) PARP1_norm PARP1 SSB->PARP1_norm activates DSB_norm Double-Strand Break (DSB) SSB->DSB_norm can lead to BER Base Excision Repair (BER) PARP1_norm->BER initiates BER->SSB repairs Viability_norm Cell Viability BER->Viability_norm ATM_norm ATM DSB_norm->ATM_norm activates HR_norm Homologous Recombination (HR) ATM_norm->HR_norm initiates HR_norm->DSB_norm repairs HR_norm->Viability_norm SSB_cancer Single-Strand Break (SSB) PARP1_cancer PARP1 SSB_cancer->PARP1_cancer activates DSB_cancer Accumulated DSBs SSB_cancer->DSB_cancer leads to This compound This compound This compound->PARP1_cancer inhibits BER_cancer Base Excision Repair (BER) PARP1_cancer->BER_cancer ATM_cancer ATM (deficient) DSB_cancer->ATM_cancer Apoptosis Apoptosis DSB_cancer->Apoptosis triggers HR_cancer Homologous Recombination (HR) ATM_cancer->HR_cancer

Caption: Synthetic lethality mechanism of this compound in ATM-deficient cancer cells.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Outcome Enzymatic_Assay PARP1 Enzymatic Assay (IC50 determination) Cell_Viability_Assay Cell Viability Assays (e.g., MTT on ATM-deficient cells) Enzymatic_Assay->Cell_Viability_Assay Potency Confirmation Xenograft_Model Xenograft Model Development (e.g., Glioblastoma in mice) Cell_Viability_Assay->Xenograft_Model Candidate for In Vivo Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy_Study->PK_PD_Modeling Toxicity_Study Toxicity Assessment (Body weight, clinical signs) Toxicity_Study->PK_PD_Modeling Go_NoGo_Decision Go/No-Go Decision for Clinical Development PK_PD_Modeling->Go_NoGo_Decision

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising next-generation PARP1 inhibitor with a distinct pharmacological profile. Its high selectivity for PARP1, lack of PARP trapping, and ability to penetrate the blood-brain barrier position it as a strong candidate for the treatment of various cancers, particularly in combination with DNA-damaging agents. The principle of synthetic lethality in ATM-deficient tumors provides a solid rationale for its clinical investigation in this patient population. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for patient selection. This guide provides a foundational resource for researchers and clinicians involved in the ongoing development and evaluation of this novel targeted therapy.

References

Itareparib for Cardiovascular Disease Research: A Technical Guide to a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases remain a leading cause of global mortality, necessitating the exploration of innovative therapeutic strategies. Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily known for their application in oncology, are emerging as a promising new frontier in cardiovascular research. This technical guide explores the scientific rationale and preclinical evidence supporting the investigation of PARP inhibitors, such as Itareparib, in the context of cardiovascular disease. While direct evidence for this compound in cardiovascular models is not yet publicly available, this document consolidates the broader class effects of PARP inhibitors on key pathological processes in heart disease. We provide a comprehensive overview of the underlying mechanisms of action, a summary of preclinical data from other PARP inhibitors in relevant cardiovascular models, detailed experimental protocols for preclinical evaluation, and visualizations of the implicated signaling pathways. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this compound and other potent PARP-1 inhibitors in cardiovascular disease.

Introduction: The Role of PARP-1 in Cardiovascular Disease

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in maintaining genomic stability through its involvement in DNA repair.[1][2] Upon detecting DNA single-strand breaks, PARP-1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process is crucial for recruiting DNA repair machinery.

However, in the context of cardiovascular disease, excessive activation of PARP-1 can be detrimental. Pathological conditions such as myocardial infarction, heart failure, and atherosclerosis are associated with increased oxidative stress and inflammation, leading to extensive DNA damage and subsequent PARP-1 hyperactivation.[3] This overactivation has several adverse consequences:

  • Energy Depletion: PARP-1 uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate. Its hyperactivation leads to the depletion of cellular NAD+ pools, which in turn impairs ATP production, leading to an energy crisis and ultimately cell death.[2][3]

  • Inflammation: PARP-1 can act as a co-activator for pro-inflammatory transcription factors, such as NF-κB, exacerbating the inflammatory response in damaged cardiovascular tissues.[2]

  • Endothelial Dysfunction: Excessive PARP-1 activation contributes to endothelial cell death and dysfunction, a key initiating event in atherosclerosis.[1]

Given these detrimental roles, the inhibition of PARP-1 presents a compelling therapeutic strategy for various cardiovascular diseases.

This compound: A Potent PARP-1 Inhibitor

This compound is a potent and selective inhibitor of PARP-1.[4] While its primary development has been in the field of oncology, its high potency and selectivity for PARP-1 make it an interesting candidate for investigation in other therapeutic areas, including cardiovascular disease. Although specific preclinical data for this compound in cardiovascular models is not yet available in the public domain, its potential can be inferred from the broader class of PARP inhibitors. One chemical supplier notes its potential for the treatment of cardiovascular disease, among other indications.[4]

Preclinical Evidence for PARP Inhibitors in Cardiovascular Disease

A growing body of preclinical research demonstrates the therapeutic benefits of PARP inhibition in various models of cardiovascular disease. These studies suggest that by blocking excessive PARP-1 activity, these compounds can mitigate cellular damage, reduce inflammation, and preserve cardiac function.

Myocardial Infarction

In animal models of myocardial infarction, PARP inhibitors have been shown to reduce infarct size, limit adverse ventricular remodeling, and improve cardiac function.[1] Inhibition of PARP preserves myocardial NAD+ and ATP levels, thereby reducing cardiomyocyte necrosis.[1] Furthermore, PARP inhibitors can attenuate the inflammatory response that follows a myocardial infarction.[1]

Heart Failure

PARP activation is implicated in the pathogenesis of both acute and chronic heart failure.[5] Preclinical studies have demonstrated that PARP inhibitors can improve cardiac function and reduce mortality in models of doxorubicin-induced heart failure.[6] In models of pressure-overload heart failure, the PARP inhibitor olaparib (B1684210) was found to improve cardiac function.[7]

Atherosclerosis

In the context of atherosclerosis, PARP-1 activation in endothelial cells contributes to plaque formation and instability.[1] By inhibiting PARP, it is possible to reduce endothelial cell death, decrease the expression of adhesion molecules, and limit inflammation within the atherosclerotic plaque.[1]

Quantitative Data from Preclinical Studies of PARP Inhibitors

The following tables summarize quantitative data from preclinical studies of various PARP inhibitors in cardiovascular models. It is important to note that this data is not specific to this compound but is representative of the potential effects of this class of drugs.

Table 1: Effects of PARP Inhibitors on Cardiac Function in Heart Failure Models

PARP InhibitorAnimal ModelKey FindingsReference
INO-1001Doxorubicin-induced heart failure (mice)Reduced mortality and markedly improved cardiac function.[5]
OlaparibPressure-overload heart failure (mice)Improved cardiac function.[7]
INO-1001Coronary ligation-induced heart failure (mice)Significantly improved left ventricular performance.[5]

Table 2: Effects of PARP Inhibitors in Myocardial Infarction Models

PARP InhibitorAnimal ModelKey FindingsReference
Not SpecifiedMyocardial InfarctionAttenuates neutrophil infiltration and inflammatory cytokine expression.[1]
Not SpecifiedMyocardial InfarctionPreserves myocardial NAD+ and ATP.[1]
Not SpecifiedMyocardial InfarctionDecreases cardiomyocyte and vascular endothelial cell necrosis.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of PARP inhibitors in cardiovascular disease are mediated through their influence on several key signaling pathways.

PARP_Signaling_Cardiovascular cluster_stress Cardiovascular Stress cluster_dna_damage Cellular Damage cluster_parp_activation PARP-1 Activation & Consequences cluster_outcome Pathological Outcomes cluster_intervention Therapeutic Intervention Ischemia_Reperfusion Ischemia/ Reperfusion Oxidative_Stress Oxidative Stress Ischemia_Reperfusion->Oxidative_Stress DNA_Damage DNA Single-Strand Breaks Oxidative_Stress->DNA_Damage Inflammation Inflammation Inflammation->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion PAR_Accumulation PAR Accumulation PARP1_Activation->PAR_Accumulation NFkB_Activation NF-κB Activation PARP1_Activation->NFkB_Activation ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cardiomyocyte & Endothelial Cell Death ATP_Depletion->Cell_Death Inflammatory_Response Increased Inflammatory Response NFkB_Activation->Inflammatory_Response Cardiac_Dysfunction Cardiac Dysfunction Cell_Death->Cardiac_Dysfunction Inflammatory_Response->Cardiac_Dysfunction This compound This compound (PARP Inhibitor) This compound->PARP1_Activation Inhibits

Figure 1: Signaling pathway of PARP-1 in cardiovascular disease and the point of intervention for this compound.

Another important pathway involves the interplay between PARP-1 and SIRT1, a key regulator of cellular metabolism and stress resistance.

PARP_SIRT1_Pathway PARP1 PARP-1 NAD NAD+ PARP1->NAD consumes SIRT1 SIRT1 NAD->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a->Mitochondrial_Biogenesis promotes This compound This compound This compound->PARP1 inhibits

Figure 2: The PARP-1/NAD+/SIRT1 axis. This compound can indirectly activate SIRT1 by preserving NAD+ levels.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a PARP inhibitor in a preclinical model of myocardial infarction.

Experimental_Workflow cluster_model Animal Model & Intervention cluster_assessment Functional & Histological Assessment cluster_molecular Molecular Analysis MI_Induction Induction of Myocardial Infarction (e.g., LAD ligation) Treatment Treatment with this compound or Vehicle MI_Induction->Treatment Echocardiography Echocardiography (Cardiac Function) Treatment->Echocardiography Histology Histological Analysis (Infarct Size, Fibrosis) Treatment->Histology Tissue_Harvest Heart Tissue Harvest Treatment->Tissue_Harvest PARP_Assay PARP Activity Assay Tissue_Harvest->PARP_Assay Western_Blot Western Blot (PARP, Inflammatory Markers) Tissue_Harvest->Western_Blot

Figure 3: Experimental workflow for preclinical evaluation of this compound in a myocardial infarction model.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of PARP inhibitors in cardiovascular disease.

Induction of Myocardial Infarction in Mice

This protocol describes the ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

  • Intubation and Ventilation: Intubate the mouse and connect it to a small animal ventilator.

  • Thoracotomy: Make a small incision in the skin over the left side of the chest. Separate the pectoral muscles to expose the rib cage. Make an incision in the third or fourth intercostal space to open the chest cavity.

  • LAD Ligation: Gently exteriorize the heart and identify the LAD artery. Pass a suture (e.g., 7-0 silk) under the LAD and tie a permanent knot to occlude the artery. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

  • Closure: Return the heart to its normal position. Close the chest wall, muscle layers, and skin with sutures.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

Echocardiographic Assessment of Cardiac Function

Echocardiography is used to non-invasively assess cardiac structure and function.

  • Anesthesia: Lightly anesthetize the mouse with isoflurane to maintain a heart rate within the physiological range.

  • Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Obtain standard views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.

  • M-mode Imaging: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses.

  • Functional Parameters: Calculate key functional parameters, including:

    • Ejection Fraction (EF%): A measure of the percentage of blood ejected from the left ventricle with each heartbeat.

    • Fractional Shortening (FS%): The percentage change in the left ventricular internal dimension between diastole and systole.

Histological Analysis of Infarct Size and Fibrosis

Histological analysis is used to quantify the extent of myocardial damage and remodeling.

  • Tissue Preparation: At the study endpoint, euthanize the animals and excise the hearts. Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut serial sections of the heart from the apex to the base.

  • Staining:

    • Masson's Trichrome Staining: To differentiate between viable myocardium (red) and fibrotic scar tissue (blue).

    • Picrosirius Red Staining: To specifically visualize collagen fibers (red) under polarized light.

  • Image Analysis: Digitize the stained sections and use image analysis software to quantify the infarct size as a percentage of the total left ventricular area, and the extent of interstitial fibrosis.

PARP Activity Assay

This assay measures the enzymatic activity of PARP in cardiac tissue lysates.

  • Tissue Homogenization: Homogenize heart tissue samples in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • PARP Activity Measurement: Use a commercially available PARP activity assay kit. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins in a plate-based format. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Data Analysis: Express PARP activity relative to the total protein concentration.

Western Blotting for Key Proteins

Western blotting is used to assess the protein levels of PARP-1 and markers of inflammation and apoptosis.

  • Protein Extraction and Quantification: Extract total protein from heart tissue as described for the PARP activity assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., PARP-1, cleaved PARP-1, NF-κB, TNF-α, cleaved caspase-3).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The inhibition of PARP-1 represents a novel and promising therapeutic strategy for a range of cardiovascular diseases. The preclinical data for several PARP inhibitors are encouraging, demonstrating their ability to mitigate the detrimental effects of PARP-1 hyperactivation in the context of myocardial infarction, heart failure, and atherosclerosis. This compound, as a potent and selective PARP-1 inhibitor, is a strong candidate for future investigation in this field.

Future research should focus on conducting preclinical studies to directly evaluate the efficacy of this compound in well-established animal models of cardiovascular disease. These studies should aim to establish dose-response relationships, evaluate the therapeutic window, and further elucidate the specific molecular mechanisms by which this compound exerts its cardioprotective effects. The experimental protocols detailed in this guide provide a robust framework for such investigations. Ultimately, rigorous preclinical evaluation will be essential to determine the translational potential of this compound as a novel therapy for patients with cardiovascular disease.

References

Itareparib and the Role of PARP Inhibition in Central Nervous System Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of therapeutic development for central nervous system (CNS) injuries, including traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases, is fraught with challenges, primarily due to the intricate and multifactorial nature of neuronal damage and the limited regenerative capacity of the CNS. A key pathological mechanism implicated in secondary injury cascades is the overactivation of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair and cell death pathways. This has brought PARP inhibitors to the forefront as a promising therapeutic strategy. This technical guide provides an in-depth overview of Itareparib, a potent PARP1 inhibitor, and explores the broader context of PARP inhibition for CNS injury studies. While this compound is predominantly investigated in the context of oncology, specifically glioblastoma, the principles of its mechanism of action hold significant relevance for other forms of CNS injury where DNA damage and subsequent PARP overactivation are key drivers of pathology. This document will also delineate the distinct role of PARP7, another member of the PARP family, as a separate therapeutic target.

This compound: A Profile of a Next-Generation PARP1 Inhibitor

This compound (NMS-03305292) is a highly selective and potent inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway. Developed by Nerviano Medical Sciences, this compound is engineered to avoid the "PARP trapping" phenomenon, a source of toxicity observed with some earlier generation PARP inhibitors.[1] This differentiated profile allows for potentially safer and more effective combinations with DNA-damaging agents.[1]

Currently, this compound is in Phase II clinical trials for relapsed glioblastoma (IDH wild type) in combination with temozolomide.[1] Its strong bone marrow tolerability supports its investigation in other cancers as well.[1] While direct preclinical or clinical data for this compound in non-oncological CNS injuries such as TBI or SCI is not publicly available, its mechanism of action provides a strong rationale for its potential utility in these conditions.

The Rationale for PARP Inhibition in CNS Injury

Following a primary insult to the CNS, a cascade of secondary injury events ensues, including excitotoxicity, oxidative stress, and neuroinflammation. These processes lead to significant DNA damage in neurons and glial cells.[2] This DNA damage triggers the activation of PARP1. While moderate PARP1 activation is crucial for DNA repair and cell survival, its overactivation in the context of severe CNS injury becomes a major driver of cell death.

Overactivated PARP1 depletes cellular energy reserves (NAD+ and ATP), leading to an energy crisis and ultimately, a form of programmed cell death known as parthanatos.[3] PARP inhibitors, by blocking this overactivation, can preserve cellular energy, reduce cell death, and mitigate the inflammatory response.[4]

PARP1 Signaling in DNA Damage and Cell Death

The signaling pathway initiated by DNA damage and leading to PARP1-mediated cell death is a critical target for therapeutic intervention in CNS injury.

PARP1_Signaling_Pathway cluster_0 Cellular Stress & DNA Damage cluster_1 PARP1 Activation & Response cluster_2 Cellular Outcomes CNS_Injury CNS Injury (TBI, SCI, Stroke) Oxidative_Stress Oxidative Stress CNS_Injury->Oxidative_Stress Excitotoxicity Excitotoxicity CNS_Injury->Excitotoxicity DNA_SSB DNA Single-Strand Breaks (SSBs) Oxidative_Stress->DNA_SSB Excitotoxicity->DNA_SSB PARP1_Inactive PARP1 (inactive) DNA_SSB->PARP1_Inactive Detection PARP1_Active PARP1 (active) PARP1_Inactive->PARP1_Active Activation PAR Poly(ADP-ribose) (PAR) synthesis PARP1_Active->PAR Catalyzes NAD_Depletion NAD+ Depletion PARP1_Active->NAD_Depletion Consumes AIF_Translocation AIF Translocation to Nucleus PAR->AIF_Translocation Triggers DNA_Repair DNA Repair PAR->DNA_Repair Recruits repair proteins ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Parthanatos Parthanatos (Cell Death) ATP_Depletion->Parthanatos AIF Apoptosis-Inducing Factor (AIF) Mitochondria Mitochondria Mitochondria->AIF Release AIF_Translocation->Parthanatos Cell_Survival Cell Survival DNA_Repair->Cell_Survival Neuroinflammation Neuroinflammation Parthanatos->Neuroinflammation Exacerbates This compound This compound (PARP1 Inhibitor) This compound->PARP1_Active Inhibits

Caption: PARP1 signaling cascade in CNS injury.

The Distinct Role of PARP7

While PARP1 is a major player in DNA damage-induced cell death, other PARP family members have distinct roles. PARP7 (also known as TIPARP) is a mono-ADP-ribosyltransferase that has emerged as a key regulator in innate immune signaling and cancer immunity.[5] It acts as a negative regulator of the type I interferon (IFN-I) signaling pathway.[5] Inhibition of PARP7 can restore type I IFN responses, which can have anti-tumor effects.[6]

Nerviano Medical Sciences is also developing Atamparib, a potent and oral PARP7 inhibitor, which is positioned for Phase II entry in oncology.[1] The role of PARP7 in non-oncological CNS injury is less clear, but given its involvement in immune regulation, it represents a potential, albeit distinct, therapeutic target from PARP1.

PARP7 Signaling Pathway

The signaling pathway involving PARP7 is primarily related to the regulation of gene transcription and immune responses, differing significantly from the PARP1-mediated cell death pathway.

PARP7_Signaling_Pathway cluster_0 Immune & Transcriptional Regulation cluster_1 PARP7-Mediated Regulation Cytosolic_NA Cytosolic Nucleic Acids TBK1 TBK1 Cytosolic_NA->TBK1 Activates Type_I_IFN Type I Interferon Response TBK1->Type_I_IFN Induces AR Androgen Receptor (AR) AR_Signaling AR Target Gene Expression AR->AR_Signaling Drives PARP7 PARP7 MARylation_TBK1 TBK1 MARylation PARP7->MARylation_TBK1 Catalyzes MARylation_AR AR MARylation PARP7->MARylation_AR Catalyzes MARylation_TBK1->TBK1 Inhibits Degradation Proteasomal Degradation MARylation_AR->Degradation Leads to Degradation->AR_Signaling Negative Feedback Atamparib Atamparib (PARP7 Inhibitor) Atamparib->PARP7 Inhibits

Caption: Overview of PARP7 signaling pathways.

Quantitative Data on PARP Inhibitors in CNS Applications

Quantitative data for this compound in non-oncological CNS injury models is not available. The following table summarizes relevant data for PARP inhibitors in CNS-related preclinical and clinical studies to provide a comparative context.

CompoundTargetModel/IndicationKey Quantitative FindingsReference
This compound PARP1Glioblastoma (Phase II)Currently in clinical trials; specific preclinical CNS data not detailed in searches.[1]
Olaparib PARP1/2Glioblastoma (Preclinical/Clinical)Tumor concentrations: 97-1374 nM; Mean brain tumor to plasma ratio: 0.25.[7]
INO-1001 PARPRat Cortical Impact (TBI)10 mg/kg treatment initiated 20-24h post-injury reduced microglial activation and improved forelimb dexterity.[4]
Rucaparib PARP1/2/3Glioblastoma XenograftsIneffective drug penetration into the CNS limited efficacy.[8]
Veliparib PARP1/2Glioblastoma (Clinical)Brain/plasma ratios ranging from 0.09–0.4.[7]

Experimental Protocols for Evaluating PARP Inhibitors in CNS Injury

The following provides a generalized experimental protocol for assessing the efficacy of a PARP inhibitor, such as this compound, in a preclinical model of traumatic brain injury.

Animal Model and Injury Induction
  • Model: Controlled Cortical Impact (CCI) in adult male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: Animals are anesthetized, and a craniotomy is performed over the desired cortical region. A pneumatic or electromagnetic impactor is used to deliver a standardized cortical contusion. Injury severity can be modulated by adjusting impactor tip size, velocity, and depth.

Drug Administration
  • Compound: this compound (or other PARP inhibitor) dissolved in a suitable vehicle (e.g., DMSO, saline).

  • Dosing and Route: Based on pharmacokinetic studies, the drug is administered (e.g., intraperitoneally, intravenously, or orally) at a specific dose (e.g., 10 mg/kg).[4]

  • Timing: Treatment can be initiated at various time points post-injury (e.g., 1, 6, or 24 hours) to assess the therapeutic window.[4]

Outcome Measures
  • Histological Analysis:

    • Lesion Volume: Brains are sectioned and stained (e.g., with cresyl violet) to quantify the volume of tissue loss.

    • Neuronal Survival: Immunohistochemistry for neuronal markers (e.g., NeuN) in the peri-lesion cortex and hippocampus to assess neuroprotection.[4]

    • Glial Activation: Staining for microglial (e.g., Iba1, CD11b) and astrocyte (e.g., GFAP) markers to evaluate the inflammatory response.[4]

  • Biochemical Assays:

    • PARP Activity: Measurement of poly(ADP-ribose) (PAR) levels in brain tissue lysates by ELISA or Western blot to confirm target engagement.

    • Inflammatory Cytokines: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.

  • Behavioral Assessments:

    • Motor Function: Tests such as the rotarod, beam walk, and cylinder test to assess motor coordination and limb use deficits.[4]

    • Cognitive Function: Morris water maze or novel object recognition tests to evaluate learning and memory impairments.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Injury & Treatment cluster_2 Post-Treatment Assessment cluster_3 Data Analysis Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing TBI_Induction TBI Induction (e.g., CCI Model) Animal_Acclimation->TBI_Induction Randomization Randomization into Groups (Vehicle vs. This compound) TBI_Induction->Randomization Drug_Administration Drug Administration (Defined Dose, Route, Time) Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (Motor & Cognitive) Drug_Administration->Behavioral_Testing Tissue_Harvesting Tissue Harvesting (Acute & Chronic Timepoints) Behavioral_Testing->Tissue_Harvesting Histology Histological Analysis (Lesion, Neuronal Survival, Glia) Tissue_Harvesting->Histology Biochemistry Biochemical Assays (PARP activity, Cytokines) Tissue_Harvesting->Biochemistry Data_Analysis Statistical Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

References

Itareparib in Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itareparib (NMS-293) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and the regulation of inflammatory responses.[1][2] While primarily investigated for its applications in oncology, the mechanism of action of this compound suggests significant potential as a therapeutic agent in inflammatory diseases. This technical guide provides an in-depth overview of the core scientific principles underlying the role of this compound in inflammation research. It details the molecular pathways, presents illustrative quantitative data based on the known effects of PARP-1 inhibition, and provides comprehensive experimental protocols for preclinical evaluation.

Introduction: The Role of PARP-1 in Inflammation

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in maintaining genomic stability through its involvement in DNA repair pathways. Beyond this canonical function, a growing body of evidence has implicated PARP-1 as a central mediator in the inflammatory process. Overactivation of PARP-1 in response to cellular stress, such as oxidative damage, contributes to the pathogenesis of various inflammatory conditions.

PARP-1 activation influences inflammation through several mechanisms:

  • Regulation of Pro-inflammatory Gene Expression: PARP-1 acts as a co-activator for key transcription factors that drive the expression of pro-inflammatory genes. Most notably, it facilitates the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By poly(ADP-ribosyl)ating (PARylating) histones and NF-κB itself, PARP-1 promotes a chromatin structure that is conducive to the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

  • Modulation of Immune Cell Function: PARP-1 activity is crucial for the function of various immune cells. It is involved in the activation of macrophages and T-cells, influencing their differentiation and cytokine production profiles.

  • Cell Death Pathways: Excessive PARP-1 activation can deplete cellular NAD+ and ATP stores, leading to a form of programmed cell death known as parthanatos. This process releases damage-associated molecular patterns (DAMPs) that can further amplify the inflammatory cascade.

This compound, as a highly selective PARP-1 inhibitor, is designed to counteract these pro-inflammatory functions. A distinguishing feature of this compound is that it is engineered to avoid "PARP trapping," a phenomenon where the inhibitor locks the PARP-1 enzyme onto DNA, which can be a source of toxicity to healthy cells.[1][2] This characteristic may offer a favorable safety profile for its use in chronic inflammatory diseases.

Mechanism of Action of this compound in Inflammation

The primary anti-inflammatory mechanism of this compound is its direct inhibition of the catalytic activity of PARP-1. By blocking the synthesis of poly(ADP-ribose) (PAR) chains, this compound disrupts the downstream signaling events that promote inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound is hypothesized to attenuate NF-κB signaling through the following mechanism:

This compound's Inhibition of NF-κB Signaling.
Downregulation of Inflammatory Mediators

By inhibiting PARP-1 and subsequently the NF-κB pathway, this compound is expected to reduce the production of a wide array of pro-inflammatory mediators. This includes:

  • Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β).

  • Chemokines: Molecules that attract immune cells to the site of inflammation.

  • Adhesion Molecules: Proteins that facilitate the attachment of leukocytes to the endothelium, a critical step in their migration into tissues.

  • Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which produce key inflammatory mediators.

Quantitative Data (Illustrative)

Disclaimer: The following quantitative data is illustrative and based on typical results observed for potent and selective PARP-1 inhibitors in preclinical inflammation models. Publicly available, specific anti-inflammatory data for this compound is limited at the time of this publication.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Illustrative)
Assay TypeCell LineStimulantMeasured EndpointIC50 (nM)
PARP-1 Enzymatic AssayRecombinant Human PARP-1-PARylation1.5
TNF-α ProductionHuman THP-1 MonocytesLPS (100 ng/mL)TNF-α in supernatant25
IL-6 ProductionHuman PBMCLPS (10 ng/mL)IL-6 in supernatant30
NF-κB Reporter AssayHEK293 cells with NF-κB-luciferase reporterTNF-α (10 ng/mL)Luciferase Activity20
iNOS ExpressionMurine RAW 264.7 MacrophagesLPS (1 µg/mL)iNOS protein levels45
Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Inflammation (Illustrative)

Model: Carrageenan-induced Paw Edema in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4hMyeloperoxidase (MPO) Activity Reduction (%)
Vehicle Control-0%0%
This compound1035%30%
This compound3065%58%
This compound10085%75%
Dexamethasone (Positive Control)190%80%

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Assay: Inhibition of LPS-Induced TNF-α Production in Human Monocytes

This assay determines the potency of this compound in inhibiting the production of a key pro-inflammatory cytokine.

LPS_Assay_Workflow Start Start Isolate Isolate Human THP-1 Monocytes Start->Isolate Seed Seed cells in 96-well plates (1x10^5 cells/well) Isolate->Seed Pretreat Pre-treat with this compound (various concentrations) for 1h Seed->Pretreat Stimulate Stimulate with LPS (100 ng/mL) for 4h at 37°C Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Measure TNF-α concentration by ELISA Collect->ELISA Analyze Analyze data and calculate IC50 ELISA->Analyze End End Analyze->End

Workflow for LPS-induced TNF-α inhibition assay.

Methodology:

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Pre-treatment: Add 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Add vehicle control (medium with DMSO) to control wells.

  • Stimulation: Prepare a 4X solution of Lipopolysaccharide (LPS) from E. coli O111:B4 in culture medium. Add 50 µL to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to unstimulated control wells.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the percentage inhibition of TNF-α production against the logarithm of this compound concentration. Determine the IC50 value using non-linear regression analysis.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.[3][4][5][6]

Methodology:

  • Animals: Use male Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg).

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer the test compounds or vehicle orally (p.o.) by gavage 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • (Optional) Myeloperoxidase (MPO) Assay: At the end of the experiment (e.g., 5 hours), euthanize the animals and excise the paw tissue. Homogenize the tissue and measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.

Conclusion

This compound's profile as a potent, highly selective, and non-trapping PARP-1 inhibitor positions it as a promising candidate for investigation in inflammatory diseases. Its mechanism of action, centered on the attenuation of NF-κB signaling and the subsequent reduction of pro-inflammatory mediators, provides a strong rationale for its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate and quantify the anti-inflammatory effects of this compound, paving the way for its potential clinical development beyond oncology.

References

The Unconventional Mechanism of Itareparib: A Non-Trapping PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Nerviano, Italy – Itareparib (NMS-293), a novel, highly selective poly(ADP-ribose) polymerase 1 (PARP1) inhibitor developed by Nerviano Medical Sciences (NMS), is engineered to fundamentally differ from previous generations of PARP inhibitors. Preclinical data and preliminary clinical findings suggest that this compound effectively inhibits PARP1's catalytic activity without causing the significant "trapping" of the enzyme on DNA, a mechanism associated with the cytotoxicity and hematological toxicity of other approved PARP inhibitors.[1][2][3][4][5] This unique non-trapping mechanism positions this compound as a promising candidate for combination therapies with DNA-damaging agents, potentially expanding its use beyond BRCA-mutated cancers.[1][4][5]

Understanding the PARP Trapping Phenomenon

Poly(ADP-ribose) polymerases are a family of enzymes crucial for DNA repair. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. This process is essential for maintaining genomic stability.

Conventional PARP inhibitors exert their anti-cancer effects through two primary mechanisms:

  • Catalytic Inhibition: By blocking the enzymatic activity of PARP, these inhibitors prevent the synthesis of PAR chains, thereby hindering the recruitment of DNA repair machinery.

  • PARP Trapping: This more cytotoxic mechanism involves the stabilization of the PARP-DNA complex. The inhibitor essentially "traps" the PARP enzyme on the DNA at the site of damage. These trapped complexes are significant obstacles to DNA replication and transcription, leading to the formation of double-strand breaks and ultimately, cell death. The potency of PARP trapping has been shown to correlate with the cytotoxicity of the inhibitor.

This compound's Differentiated Mechanism: Avoiding the Trap

This compound has been specifically designed to uncouple these two mechanisms, potently inhibiting the catalytic activity of PARP1 while minimizing the formation of cytotoxic PARP-DNA complexes. This "non-trapping" characteristic is a key differentiator for this compound.

High Selectivity for PARP1

A foundational element of this compound's mechanism is its high selectivity for PARP1 over PARP2. Preclinical data from surface plasmon resonance assays demonstrate a significant difference in binding affinity:

TargetBinding Affinity (K D)
PARP12.72 nM
PARP2691 nM
Table 1: this compound Binding Affinity for PARP1 and PARP2.[6]

This high selectivity is believed to contribute to its favorable safety profile, as the trapping of PARP2 has been associated with hematological toxicity.

The Non-Trapping Hypothesis

The precise molecular interactions and kinetics that govern this compound's non-trapping nature are a subject of ongoing investigation. However, the prevailing hypothesis centers on the dissociation rate of the inhibitor from the PARP1-DNA complex. It is theorized that this compound has a faster "off-rate" compared to trapping inhibitors. This would allow for potent catalytic inhibition during its binding residence time, but its transient interaction would not be sufficient to lock PARP1 onto the DNA, thus avoiding the formation of a stable, trapped complex.

This is supported by the improved tolerability of this compound when used in combination with the DNA-damaging agent temozolomide (B1682018) (TMZ) in clinical studies.[2][6] Trapping inhibitors often show significant bone marrow suppression in such combinations, a side effect that has been notably minimal with this compound.[2][6]

Experimental Protocols for Assessing PARP Trapping

While specific data for this compound's performance in PARP trapping assays is not yet publicly available in detail, the following established experimental protocols are standard in the field for quantifying this effect.

Chromatin Fractionation Assay

This biochemical assay is a gold standard for measuring the amount of PARP protein bound to chromatin.

Principle: Cells are treated with the PARP inhibitor and a DNA-damaging agent to induce PARP recruitment. Subsequently, the cells are lysed, and cellular components are separated into soluble and chromatin-bound fractions by centrifugation. The amount of PARP1 in the chromatin-bound fraction is then quantified by Western blotting. A higher amount of PARP1 in the chromatin fraction of treated cells compared to control cells indicates PARP trapping.

Detailed Protocol:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, U2OS) are cultured to 70-80% confluency. Cells are then treated with the PARP inhibitor at various concentrations for a specified time (e.g., 1-4 hours), often in combination with a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) or hydrogen peroxide (H2O2) for the last 30 minutes of incubation.

  • Cell Lysis and Fractionation:

    • Cells are harvested and washed with ice-cold PBS.

    • The cell pellet is resuspended in a hypotonic lysis buffer (e.g., containing Triton X-100 and protease inhibitors) to lyse the cell membrane while keeping the nuclei intact.

    • The lysate is centrifuged to separate the cytoplasmic (supernatant) and nuclear (pellet) fractions.

    • The nuclear pellet is then subjected to further extraction with a low-salt buffer to remove soluble nuclear proteins.

    • The remaining chromatin-bound proteins are solubilized in a high-salt or nuclease-containing buffer.

  • Western Blot Analysis:

    • Protein concentrations of the soluble and chromatin-bound fractions are determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

    • Following incubation with a secondary antibody, the protein bands are visualized and quantified using a chemiluminescence imaging system.

  • Data Analysis: The intensity of the PARP1 band in the chromatin-bound fraction is normalized to the loading control. The fold-change in chromatin-bound PARP1 in inhibitor-treated cells relative to vehicle-treated cells is calculated to determine the extent of PARP trapping.

Live-Cell Imaging of PARP1 Recruitment and Retention

This method allows for the real-time visualization of PARP1 dynamics at sites of DNA damage within living cells.

Principle: Cells are transfected with a fluorescently tagged PARP1 (e.g., PARP1-GFP). DNA damage is induced in a specific sub-nuclear region using a laser micro-irradiation system. The recruitment of PARP1-GFP to the site of damage and its retention over time in the presence of a PARP inhibitor are monitored by time-lapse microscopy. Slower dissociation of PARP1-GFP from the damaged area in the presence of an inhibitor is indicative of trapping.

Detailed Protocol:

  • Cell Line and Transfection: A suitable cell line (e.g., U2OS) is grown on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged PARP1 (e.g., pEGFP-C1-PARP1).

  • Laser Micro-irradiation: A confocal microscope equipped with a UV laser is used to induce localized DNA damage in a defined region of the nucleus.

  • Time-Lapse Imaging: Immediately following micro-irradiation, images are captured at regular intervals (e.g., every 10-30 seconds) for an extended period (e.g., 15-30 minutes) to monitor the recruitment and dissociation of PARP1-GFP. The experiment is performed in the presence of the PARP inhibitor or a vehicle control.

  • Image Analysis: The fluorescence intensity of PARP1-GFP at the site of laser damage is measured over time. The kinetics of recruitment and, more importantly, the rate of dissociation are calculated. A significantly slower dissociation rate in the presence of the inhibitor compared to the control indicates PARP trapping.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical distinction between trapping and non-trapping PARP inhibitors.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Mechanism of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis PAR Synthesis (PARylation) PARP1_recruitment->PAR_synthesis Repair_recruitment Recruitment of DNA Repair Factors PAR_synthesis->Repair_recruitment PARP1_release PARP1 Release PAR_synthesis->PARP1_release DNA_repair DNA Repair Repair_recruitment->DNA_repair PARP1_release->PARP1_recruitment Recycling PARPi PARP Inhibitor Catalytic_inhibition Catalytic Inhibition PARPi->Catalytic_inhibition Trapping PARP Trapping PARPi->Trapping e.g., Olaparib Non_trapping Non-Trapping (this compound) PARPi->Non_trapping This compound Catalytic_inhibition->PAR_synthesis Blocks Trapping->PARP1_release Prevents Non_trapping->PARP1_release Allows

Caption: Signaling pathway of PARP1 in DNA repair and points of intervention for PARP inhibitors.

Experimental_Workflow cluster_chromatin Chromatin Fractionation Assay cluster_live_cell Live-Cell Imaging Assay start_chrom Treat cells with Inhibitor +/- MMS lysis Cell Lysis and Fractionation start_chrom->lysis western Western Blot for PARP1 and Histone H3 lysis->western quantify Quantify Chromatin- Bound PARP1 western->quantify result_chrom Trapping Potential quantify->result_chrom start_live Transfect cells with PARP1-GFP damage Laser Micro-irradiation start_live->damage image Time-Lapse Microscopy damage->image analyze Analyze Dissociation Kinetics image->analyze result_live Retention Time analyze->result_live Logical_Relationship cluster_trapping Trapping Inhibitors cluster_non_trapping Non-Trapping Inhibitor (this compound) PARPi PARP Inhibitor strong_binding Stable Binding to PARP1-DNA Complex PARPi->strong_binding e.g., Olaparib transient_binding Transient Binding to PARP1-DNA Complex PARPi->transient_binding This compound slow_off_rate Slow Dissociation Rate (k-off) strong_binding->slow_off_rate cytotoxicity High Cytotoxicity & Toxicity slow_off_rate->cytotoxicity fast_off_rate Fast Dissociation Rate (k-off) transient_binding->fast_off_rate tolerability Improved Tolerability in Combination Therapy fast_off_rate->tolerability Catalytic_Inhibition Potent Catalytic Inhibition Catalytic_Inhibition->strong_binding Catalytic_Inhibition->transient_binding

References

Itareparib (CAS No. 1606995-47-4): An In-Depth Technical Guide on a Selective PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itareparib (also known as PF-01367338 and NMS-293) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) network. With a CAS number of 1606995-47-4, this compound has demonstrated significant potential in preclinical studies and is currently under investigation in clinical trials for the treatment of aggressive cancers such as glioblastoma. A distinguishing feature of this compound is its design to avoid the "trapping" of PARP1 on DNA, a mechanism associated with the toxicity of some other PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound is a small molecule inhibitor that targets the catalytic activity of PARP1. PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to synthetic lethality and tumor cell death.

This compound is currently being developed by Nerviano Medical Sciences and has been investigated in a Phase 2 clinical trial in combination with temozolomide (B1682018) for the treatment of recurrent glioblastoma (NCT04910022).[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1606995-47-4
Molecular Formula C₂₀H₂₆FN₃O₂
Molecular Weight 359.45 g/mol
IUPAC Name 2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of PARP1. In response to DNA damage, PARP1 binds to single-strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

This compound, by binding to the catalytic domain of PARP1, prevents the synthesis of PAR chains. This inhibition of PARP1 activity leads to the persistence of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In cancer cells with defective HR repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

A key characteristic of this compound is that it is a non-trapping PARP1 inhibitor.[3] Some PARP inhibitors not only inhibit the catalytic activity of PARP but also "trap" the enzyme on the DNA at the site of the break. These trapped PARP-DNA complexes can be more cytotoxic than the unrepaired SSBs alone but may also contribute to toxicity in normal cells. This compound's design to avoid this trapping mechanism may offer a better safety profile, particularly in combination therapies with DNA-damaging agents.

Below is a diagram illustrating the PARP1 signaling pathway and the mechanism of action of this compound.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of this compound DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribose) Polymerization (PARylation) PARP1_Activation->PARylation PARP1_Inhibition Inhibition of PARP1 Catalytic Activity Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity This compound This compound This compound->PARP1_Inhibition No_PARylation Blockade of PARylation PARP1_Inhibition->No_PARylation Blocks PAR synthesis Unrepaired_SSB Accumulation of Unrepaired SSBs No_PARylation->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication DSB_Formation Formation of Double-Strand Breaks (DSBs) Replication->DSB_Formation HR_Deficient_Cell Homologous Recombination Deficient Cancer Cell DSB_Formation->HR_Deficient_Cell Cell_Death Apoptosis / Cell Death HR_Deficient_Cell->Cell_Death Synthetic Lethality

Caption: PARP1 Signaling and this compound's Mechanism of Action.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of PARP enzymatic activity and cancer cell proliferation in preclinical studies.

Table 2: In Vitro Activity of this compound

AssayCell LineEndpointResultReference
PARP Enzymatic Assay-Potency5 nM[4]
Cell ProliferationMDA-MB-436 (BRCA1 deficient)IC₅₀1.2 µM[4]
In Vivo Efficacy

In vivo studies have shown that this compound effectively inhibits PAR formation in tumor-bearing mice. At a dose of 10 mg/kg, this compound fully inhibited PAR formation within 30 minutes of administration.[4]

Clinical Development

This compound is being evaluated in a Phase 1/2 clinical trial for adult patients with recurrent glioblastoma. The study (NCT04910022) is a multicenter, open-label trial investigating the safety and efficacy of this compound in combination with temozolomide.[1][2]

Experimental Protocols

PARP Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the enzymatic activity of PARP1 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horseradish peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coating: Histone proteins are pre-coated onto 96-well plates.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, activated DNA, and NAD⁺/biotinylated NAD⁺ mix.

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • Enzyme Addition: Add recombinant PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP and incubate for 1 hour. After washing, add TMB substrate.

  • Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

PARP_Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, DNA, NAD+, Inhibitor) Start->Prepare_Reagents Add_to_Plate Add Reagents and Inhibitor to Histone-Coated Plate Prepare_Reagents->Add_to_Plate Incubate_1 Incubate (1 hour) Add_to_Plate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate (1 hour) Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Measure_Absorbance Measure Absorbance at 450 nm Add_TMB->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PARP1 Enzymatic Inhibition Assay.

Cell Viability Assay (MTT Assay - General Protocol)

This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • MDA-MB-436 or other suitable cancer cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[5]

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Inhibitor Add this compound Dilutions Seed_Cells->Add_Inhibitor Incubate_1 Incubate (e.g., 72 hours) Add_Inhibitor->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4 hours) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cell Viability (MTT) Assay.

Xenograft Tumor Model (General Protocol)

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., MDA-MB-436)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound (e.g., 10 mg/kg, orally) or vehicle control to the respective groups according to a predetermined schedule (e.g., daily).[4]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Xenograft_Model_Workflow Start Start Cell_Implantation Implant Cancer Cells into Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Xenograft Tumor Model Study.

Conclusion

This compound is a promising, potent, and selective PARP1 inhibitor with a differentiated mechanism of action that avoids PARP trapping. Its preclinical profile demonstrates significant anti-tumor activity, particularly in the context of HR-deficient cancers. The ongoing clinical evaluation of this compound, especially in challenging indications like glioblastoma, will be crucial in determining its future role in cancer therapy. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on PARP inhibitors and the broader field of DNA damage response.

References

Itareparib: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. By targeting PARP, this compound has shown potential as an antineoplastic agent, particularly in cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This technical guide provides an overview of the known solubility and stability characteristics of this compound, along with likely experimental methodologies for their determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₆FN₃O₂PubChem
Molecular Weight 359.45 g/mol PubChem
Appearance Solid (predicted)ProbeChem
CAS Number 1606995-47-4MedKoo Biosciences

Solubility Profile

Detailed quantitative solubility data for this compound in a range of solvents and pH conditions is not extensively published. However, based on information for similar PARP inhibitors and general knowledge of small molecule drug candidates, a qualitative and projected solubility profile can be outlined.

Table 2: Qualitative and Projected Solubility of this compound

Solvent/MediumSolubilityRemarks
DMSO Soluble (e.g., ≥ 10 mM)A common solvent for initial in vitro screening.[1]
Aqueous Buffers Likely pH-dependentSolubility is expected to vary across the physiological pH range. For the related PARP inhibitor niraparib, aqueous free base solubility is reported to be between 0.7 mg/mL and 1.1 mg/mL across the physiological pH range.
Ethanol Likely solubleOften used in formulation development.
Methanol Likely solubleA common laboratory solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Stability Profile

The stability of a drug substance is a critical factor for its development, formulation, and storage. While specific stability data for this compound is not publicly available, general recommendations suggest storing the solid powder at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). The compound is considered stable for several weeks during ordinary shipping conditions at ambient temperature.[2]

Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Table 3: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 N HCl) Potential for degradationHydrolysis of the amide group.
Basic (e.g., 0.1 N NaOH) Potential for degradationHydrolysis of the amide and isoindolinone ring.
Oxidative (e.g., 3% H₂O₂) Potential for degradationOxidation of electron-rich moieties.
Thermal (e.g., 60°C) Likely stable in solid form for short durationsDegradation may occur over extended periods or in solution.
Photolytic (e.g., ICH Q1B) Potential for degradationPhotodegradation of the aromatic rings.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-DAD or HPLC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Acid Hydrolysis: Add HCl to the this compound solution to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a set time.

  • Base Hydrolysis: Add NaOH to the this compound solution to a final concentration of 0.1 N. Incubate at room temperature for a set time.

  • Oxidative Degradation: Add H₂O₂ to the this compound solution to a final concentration of 3%. Incubate at room temperature for a set time.

  • Thermal Degradation: Store the this compound solution and solid powder in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the this compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer) to separate the parent drug from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Signaling Pathway and Experimental Workflows

PARP Inhibition Signaling Pathway

This compound functions by inhibiting PARP, a family of enzymes crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication DNA Replication PAR Poly(ADP-ribose) (PAR) Polymer PARP->PAR synthesizes PARP->Replication unresolved SSB leads to This compound This compound This compound->PARP inhibits Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate SSB_Repair->Replication allows error-free DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Proficient Homologous Recombination (HR) Proficient DNA_DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient (e.g., BRCA mutation) DNA_DSB->HR_Deficient DSB_Repair DSB Repair HR_Proficient->DSB_Repair enables Apoptosis Apoptosis HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival DSB_Repair->Cell_Survival Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess shake Shake to equilibrium (e.g., 24-72h at 25°C) add_excess->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered sample filter->dilute hplc Analyze by validated HPLC method dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end Forced_Degradation_Workflow start Prepare this compound stock solution stress_conditions Expose to stress conditions start->stress_conditions acid Acidic (e.g., 0.1 N HCl) stress_conditions->acid base Basic (e.g., 0.1 N NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H₂O₂) stress_conditions->oxidative thermal Thermal (e.g., 60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sample Sample at time points acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze by stability-indicating HPLC-DAD/MS sample->analyze evaluate Evaluate degradation and identify products analyze->evaluate

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Itareparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. PARP-1 activation is a critical step in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to synthetic lethality and cell death.[1][2] Beyond catalytic inhibition, some PARP inhibitors can also "trap" the PARP enzyme on damaged DNA, forming a cytotoxic PARP-DNA complex that further disrupts DNA replication and repair.[2][3][4][5]

These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity, including its enzymatic inhibition of PARP-1, its cellular effects on cancer cell viability and survival, and its ability to induce apoptosis.

Data Presentation

Table 1: PARP-1 Enzymatic Inhibition
CompoundTargetIC50 (nM)Assay Type
This compound PARP-1Data not availableTo be determined
OlaparibPARP-15Enzymatic
TalazoparibPARP-10.57Enzymatic[4]
RucaparibPARP-11.4Enzymatic
NiraparibPARP-1 / PARP-23.8 / 2.1Enzymatic
Table 2: Cellular PARP Trapping Potency
CompoundCell LineEC50Assay Type
This compound e.g., HeLaData not availableTo be determined
OlaparibMultiple~10 µMCellular fractionation[5]
Niraparib (MK-4827)Multiple<10 µMCellular fractionation[5]
VeliparibMultiple>50 µMCellular fractionation[5]
Table 3: Cell Viability in Breast Cancer Cell Lines (7-day exposure)
CompoundCell LineSubtypeBRCA1/2 StatusIC50 (µM)
This compound MDA-MB-231Triple-NegativeWild-TypeData not available
OlaparibMDA-MB-231Triple-NegativeWild-Type≤ 20[6]
NiraparibMDA-MB-231Triple-NegativeWild-Type≤ 20[6]
RucaparibMDA-MB-231Triple-NegativeWild-Type≤ 20[6]
TalazoparibMDA-MB-231Triple-NegativeWild-Type~0.48[6]
OlaparibMDA-MB-436Triple-NegativeMutant4.7[6]
TalazoparibMDA-MB-436Triple-NegativeMutant0.0012[6]
Table 4: Induction of Apoptosis in HeLa Cells
TreatmentConcentrationExposure Time% Apoptotic Cells (Early + Late)
This compound e.g., IC50e.g., 48hData not available
Benzamide (PARP Inhibitor)Not specifiedNot specifiedIncreased nuclear fragmentation and caspase-3 activity[7]
Compound 8b7 µM48hIncreased cleavage of PARP and procaspases[8]
Breast Cancer Extracellular FactorsNot applicableNot specified40-50% apoptotic cell death[9]

Experimental Protocols

PARP-1 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1. The assay measures the consumption of NAD+, a co-substrate of PARP-1, which is converted into a fluorescent product.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

  • PARP Assay Buffer

  • This compound (and other reference PARP inhibitors)

  • Developer Reagent

  • 384-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare a working solution of recombinant PARP-1 enzyme in PARP assay buffer.

  • Prepare a working solution of activated DNA in PARP assay buffer.

  • Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • In a 384-well plate, add the PARP assay buffer, activated DNA, and the test compound (this compound or reference inhibitor) to the respective wells.

  • Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the developer reagent to each well, which will react with the remaining NAD+ to produce a fluorescent signal.

  • Incubate the plate in the dark for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Cellular PARP Trapping Assay

This protocol is designed to measure the ability of this compound to trap PARP-1 onto chromatin in cultured cells. This is assessed by subcellular fractionation and subsequent Western blotting for PARP-1 in the chromatin-bound fraction.

Materials:

  • Cancer cell line (e.g., HeLa or a breast cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Subcellular Protein Fractionation Kit

  • Protease and phosphatase inhibitors

  • Primary antibodies: anti-PARP-1, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by treating the cells with a DNA damaging agent like MMS for a short period (e.g., 15 minutes).

  • Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, membrane, nuclear soluble, and chromatin-bound protein fractions.

  • Normalize the protein concentration of the chromatin-bound fractions.

  • Perform SDS-PAGE and Western blotting using the anti-PARP-1 antibody to detect the amount of PARP-1 trapped on the chromatin.

  • Use an anti-Histone H3 antibody as a loading control for the chromatin fraction.

  • Quantify the band intensities to determine the concentration-dependent increase in chromatin-bound PARP-1.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours or 7 days).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in the 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with a cytotoxic agent.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • 6-well plates or culture dishes

  • Crystal violet staining solution

  • Stereomicroscope

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a precise number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Allow the cells to attach for a few hours or overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain them with crystal violet.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency and the surviving fraction for each treatment concentration to generate a dose-response curve.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 This compound Action DNA_SSB Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) PARP1->PAR synthesizes using Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP forms NAD NAD+ NAD->PARP1 Repair DNA Repair Proteins PAR->Repair recruits DNA_Repair DNA Repair Repair->DNA_Repair This compound This compound This compound->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of this compound in inducing cancer cell death.

Experimental_Workflow_Cell_Viability start Start: Seed Cancer Cells in 96-well Plate treatment Treat with Serial Dilutions of this compound start->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate % Viability and IC50 readout->analysis end End analysis->end Apoptosis_Assay_Quadrants origin x_axis Annexin V-FITC -> origin->x_axis y_axis Propidium Iodide -> origin->y_axis q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

References

Application Notes and Protocols for Itareparib (ONO-7475) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib (ONO-7475) is a potent and selective inhibitor of AXL and MER, receptor tyrosine kinases that are frequently overexpressed in various cancers and implicated in tumor proliferation, survival, and resistance to therapy. These application notes provide a comprehensive overview of the preclinical use of this compound in murine xenograft models, consolidating data from various studies to guide researchers in designing robust in vivo efficacy experiments.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the AXL and MER receptor tyrosine kinases. Activation of AXL and MER by their ligand, Gas6, triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. By blocking these initial signaling events, this compound can effectively halt tumor progression and enhance the efficacy of other anti-cancer agents.

AXL/MER Signaling Pathway

AXL_MER_Signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_stat JAK/STAT Pathway Gas6 Gas6 AXL AXL Gas6->AXL MER MER Gas6->MER PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK MER->PI3K MER->RAS This compound This compound (ONO-7475) This compound->AXL This compound->MER AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Metastasis Metastasis ERK->Metastasis STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: this compound inhibits AXL/MER signaling pathways.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the reported in vivo efficacy of this compound in various mouse xenograft models.

Table 1: this compound Monotherapy and Combination Therapy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
Cell LineMouse StrainThis compound Dosage & AdministrationCombination AgentDosing ScheduleReported Outcome
PC-9 (AXL-overexpressing)Not SpecifiedNot SpecifiedOsimertinib (B560133)Continuous daily oral gavageMarkedly regressed tumors and delayed regrowth compared to osimertinib alone.[1]
PC-9KGR (Osimertinib-resistant)Not SpecifiedNot SpecifiedOsimertinibContinuous daily oral gavage until day 29Combination treatment caused tumor regression, while this compound alone had little effect.[1]
Table 2: this compound Monotherapy and Combination Therapy in Acute Myeloid Leukemia (AML) Xenograft Models
Cell Line/ModelMouse StrainThis compound Dosage & AdministrationCombination AgentDosing ScheduleReported Outcome
MOLM13 (FLT3-ITD)NSG10 mg/kg, oral gavageVenetoclax (100 mg/kg)DailyCombination was more potent in reducing leukemic burden and prolonging survival than either single agent.[2]
FLT3-ITD AML PDX modelNSG10 mg/kg, oral gavageVenetoclax (100 mg/kg)DailyCombination was significantly more potent in reducing leukemia burden and prolonging survival.[2]
Human FLT3-ITD mutant murine xenograftNot SpecifiedFormulated in dietNoneContinuousSignificantly longer survival and blocked leukemia cell infiltration in the liver.[3]

Experimental Protocols

General Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest (e.g., PC-9, MOLM13)

  • 6-8 week old immunodeficient mice (e.g., NSG, SCID)

  • Sterile PBS

  • Matrigel (optional)

  • 27-30 gauge needles and 1 mL syringes

  • Calipers

  • Anesthetics

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions to achieve a sufficient number for injection. Ensure cells are in the logarithmic growth phase.

  • Cell Preparation: Harvest cells and wash twice with sterile PBS. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Formulation and Administration

Oral Gavage:

  • Vehicle Preparation: A common vehicle for oral administration of small molecule inhibitors is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

  • This compound Formulation: Suspend the powdered this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 200 µL). Ensure the suspension is homogenous before each administration.

  • Administration: Administer the formulated this compound to the mice via oral gavage using a suitable gavage needle.

Diet Formulation:

  • For continuous administration, this compound can be incorporated into the rodent diet. This requires specialized formulation services to ensure accurate and consistent dosing.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture cell_prep Cell Preparation cell_culture->cell_prep implantation Tumor Implantation cell_prep->implantation randomization Randomization implantation->randomization treatment This compound Administration randomization->treatment monitoring Tumor Monitoring treatment->monitoring data_collection Data Collection monitoring->data_collection analysis Statistical Analysis data_collection->analysis outcome Efficacy Assessment analysis->outcome

Caption: Workflow for in vivo efficacy studies of this compound.

Conclusion

This compound has demonstrated significant anti-tumor activity in various preclinical mouse models, both as a monotherapy and in combination with other targeted agents. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of model, dosage, and administration route, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Itareparib and Temozolomide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), in combination with the alkylating agent temozolomide (B1682018) (TMZ), represents a promising therapeutic strategy for various cancers, particularly glioblastoma (GBM).[1][2] Temozolomide induces DNA damage primarily through methylation of DNA bases.[3] This damage is typically repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[3][4] By inhibiting PARP, this compound prevents the repair of single-strand breaks (SSBs) induced by TMZ. These unrepaired SSBs lead to the collapse of replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs) and subsequent cell death.[3][4] This synergistic interaction enhances the anti-tumor efficacy of TMZ, even in tumors that have developed resistance.[4][5]

These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in combination with temozolomide.

Mechanism of Action: Synergistic Cytotoxicity

The combination of this compound and temozolomide leverages the concept of synthetic lethality. Temozolomide, an alkylating agent, induces DNA lesions, primarily N7-methylguanine and N3-methyladenine, which are recognized and processed by the Base Excision Repair (BER) pathway. PARP-1 is a key enzyme in the BER pathway, sensing DNA single-strand breaks and recruiting other DNA repair proteins.

This compound inhibits the catalytic activity of PARP, preventing the repair of these single-strand breaks. When the cell enters S phase, the replication fork encounters these unrepaired single-strand breaks, leading to replication fork collapse and the formation of more complex and lethal DNA double-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, these double-strand breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

Furthermore, PARP inhibitors can trap PARP enzymes on the DNA, creating a physical blockage that further disrupts DNA replication and repair, contributing to the cytotoxic effect. This dual mechanism of catalytic inhibition and PARP trapping potentiates the DNA-damaging effects of temozolomide.

G cluster_0 Temozolomide (TMZ) Action cluster_1 PARP-mediated Base Excision Repair (BER) cluster_2 This compound Action cluster_3 Synergistic Effect TMZ Temozolomide (TMZ) DNA_damage DNA Methylation (N7-MeG, N3-MeA) TMZ->DNA_damage SSB Single-Strand Breaks (SSBs) DNA_damage->SSB PARP PARP SSB->PARP Unrepaired_SSB Accumulation of Unrepaired SSBs SSB->Unrepaired_SSB BER BER Pathway Activation PARP->BER PARP_inhibition PARP Inhibition (Catalytic Inhibition & Trapping) PARP->PARP_inhibition Repair SSB Repair BER->Repair This compound This compound This compound->PARP_inhibition PARP_inhibition->Unrepaired_SSB DSB Double-Strand Breaks (DSBs) (Replication Fork Collapse) Unrepaired_SSB->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Figure 1: Signaling pathway of this compound and Temozolomide synergy.

Data Presentation

In Vitro Efficacy
Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
U87MG (GBM) Olaparib228-[3]
Temozolomide>1000-[3]
Olaparib + TMZ (100:1)-<1 (Synergistic)[4]
U251MG (GBM) Olaparib177-[3]
Temozolomide>1000-[3]
Olaparib + TMZ (100:1)-<1 (Synergistic)[4]
T98G (GBM) Olaparib260-[3]
Temozolomide>1000-[3]
Olaparib + TMZ (100:1)-<1 (Synergistic)[4]
LN229 (MGMT-) Temozolomide47-[6]
LN229 (MGMT+) Temozolomide344-[6]
In Vivo Efficacy
Animal ModelCancer TypeTreatment GroupMean Tumor Volume (mm³)Survival BenefitReference
Nude Mice Glioblastoma (U87MG Orthotopic Xenograft)Control45.20 ± 7.67-[3]
Olaparib45.06 ± 3.88No significant benefit[3]
Temozolomide14.02 ± 5.53Significant vs. Control[3]
Olaparib + Temozolomide13.35 ± 7.03Significant vs. Control[3]
NSG Mice Chordoma (U-CH1 Xenograft)Control--[4]
Olaparib--[4]
Temozolomide--[4]
Olaparib + TemozolomideSignificantly reduced-[4]

Experimental Protocols

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Cell Viability Assay (CCK-8/MTT) B Apoptosis Assay (Annexin V/PI) A->B C Colony Formation Assay (Soft Agar) B->C D Orthotopic Xenograft Model C->D E Treatment Administration D->E F Tumor Growth Monitoring E->F G Survival Analysis F->G

Figure 2: Experimental workflow for evaluating combination therapy.
In Vitro Protocols

1. Cell Viability Assay (CCK-8)

This protocol is to determine the cytotoxicity of this compound and temozolomide, alone and in combination.

  • Materials:

    • Cancer cell lines (e.g., U87MG, U251MG)

    • 96-well plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • Temozolomide (stock solution in DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[3]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of this compound and temozolomide in complete medium.

    • Remove the medium and add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-3 hours at 37°C.[4]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment.

  • Materials:

    • Cancer cell line (e.g., U87MG)

    • 6-well plates

    • This compound and Temozolomide

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10⁶ cells in 100 mm petri dishes and allow them to attach overnight.[3]

    • Treat cells with this compound, temozolomide, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.[3]

    • Harvest both adherent and floating cells by trypsinization.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.

3. Soft Agar Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.

  • Materials:

    • 6-well plates

    • Agarose (B213101) (DNA grade)

    • 2X complete cell culture medium

    • This compound and Temozolomide

    • Crystal Violet stain

  • Procedure:

    • Base Layer: Prepare a 0.6% agarose solution by mixing equal volumes of 1.2% melted agarose (cooled to 40°C) and 2X complete medium. Add 2 mL to each well of a 6-well plate and allow it to solidify.

    • Cell Layer: Harvest cells and resuspend them in complete medium. Prepare a 0.35% agarose cell suspension by mixing cells, 0.7% melted agarose, and 2X complete medium. Seed 1 x 10⁴ cells in 1.5 mL of this mixture on top of the base layer.

    • Allow the cell layer to solidify.

    • Treatment: Add 2 mL of complete medium containing the desired concentrations of this compound, temozolomide, or the combination on top of the cell layer.

    • Incubate at 37°C for 14-21 days, replacing the top medium with fresh treatment-containing medium every 3-4 days.

    • Staining and Counting: After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.

    • Count the number of colonies using a microscope.

In Vivo Protocol

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of the combination therapy.

  • Animals and Cell Line:

    • Athymic nude mice (4-6 weeks old)

    • U87MG glioblastoma cell line

  • Procedure:

    • Tumor Cell Implantation:

      • Anesthetize the mice.

      • Stereotactically inject 5 µL of U87MG cell suspension (1 x 10⁵ cells) into the right striatum of the mouse brain.

      • Suture the scalp incision.

    • Tumor Growth Monitoring:

      • Monitor the mice for tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.

      • Alternatively, monitor for the onset of neurological symptoms and body weight loss.

    • Treatment Administration:

      • Once tumors are established (e.g., 7-10 days post-implantation), randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Temozolomide alone, and (4) this compound + Temozolomide.

      • Administer treatments daily for a specified period (e.g., 4 weeks).[7] Dosing can be done via oral gavage or intraperitoneal injection.

    • Efficacy Evaluation:

      • Measure tumor volume regularly using imaging techniques.

      • Monitor animal survival. The endpoint is typically defined by tumor burden (e.g., tumor volume > 1000 mm³), significant body weight loss, or severe neurological deficits.

      • Plot Kaplan-Meier survival curves and analyze for statistical significance between treatment groups.

    • Pharmacodynamic Analysis (Optional):

      • At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as γH2AX (a marker of DNA double-strand breaks) to confirm the mechanism of action.

Conclusion

The combination of this compound and temozolomide holds significant potential for the treatment of glioblastoma and other cancers. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to further elucidate the synergistic mechanisms and to guide the clinical development of this promising therapeutic strategy.

References

Application Notes and Protocols for Combining Itareparib with Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies is a cornerstone of modern oncology research. This document provides detailed application notes and protocols for the use of Itareparib, a potent and selective PARP1 inhibitor, in combination with antibody-drug conjugates (ADCs), particularly those with DNA-damaging payloads.

This compound is a next-generation, highly selective PARP1 inhibitor designed to have a favorable safety profile, making it an ideal candidate for combination with DNA-damaging agents such as chemotherapy and ADCs.[1][2] The primary rationale for this combination lies in the synergistic effect of inhibiting DNA repair mechanisms while simultaneously delivering a targeted cytotoxic payload to cancer cells. ADCs carrying DNA-damaging agents induce single or double-strand DNA breaks, increasing the reliance of cancer cells on PARP-mediated repair pathways. The concurrent inhibition of PARP1 by this compound is expected to potentiate the cytotoxic effects of the ADC, leading to enhanced tumor cell death.[3][4][5][6]

These notes provide a framework for preclinical evaluation of the synergistic anti-tumor activity of this compound in combination with relevant ADCs.

Signaling Pathways and Mechanism of Action

The combination of this compound and a DNA-damaging ADC leverages the principle of synthetic lethality. The ADC binds to a specific antigen on the tumor cell surface, is internalized, and releases its cytotoxic payload, which then induces DNA damage. This compound, by inhibiting PARP1, prevents the repair of this damage, leading to an accumulation of DNA lesions, cell cycle arrest, and ultimately, apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization Endocytosis Payload DNA-Damaging Payload Internalization->Payload Payload Release DNA Cellular DNA Payload->DNA Induces Damage SSB Single-Strand Breaks (SSBs) DNA->SSB DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse (unrepaired) PARP1 PARP1 SSB->PARP1 Recruitment CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Repair DNA Repair PARP1->Repair Facilitates This compound This compound This compound->PARP1 Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well plates incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with this compound, ADC, or Combination incubate1->treat incubate2 Incubate 72-96h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Measure Absorbance or Luminescence incubate3->read analyze Calculate IC50 & Combination Index read->analyze cluster_workflow γH2AX Assay Workflow start Seed Cells on Coverslips treat Treat with this compound, ADC, or Combination start->treat fix Fix and Permeabilize Cells treat->fix block Block Non-specific Binding fix->block primary_ab Incubate with Primary Antibody (anti-γH2AX) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab stain Counterstain Nuclei (DAPI) secondary_ab->stain image Image with Fluorescence Microscope stain->image analyze Quantify Foci per Nucleus image->analyze

References

Application Notes and Protocols for Itareparib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib (NMS-01606995) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks (DSBs), resulting in synthetic lethality and tumor cell death.[4] this compound is designed to be a next-generation PARP1 inhibitor with high selectivity and reduced PARP trapping, a mechanism that can contribute to toxicity in healthy cells.[1]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of targeted therapies like this compound.[5][6] These models largely retain the histopathological and genetic characteristics of the original human tumor, providing a more accurate prediction of clinical response compared to traditional cell line-derived xenografts.[6] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models for preclinical cancer research.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effect by selectively inhibiting the catalytic activity of PARP1. In the presence of DNA damage, particularly SSBs, PARP1 is recruited to the site of the lesion. It then catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation.[3] This PARylation signal recruits other DNA repair proteins to the damage site to facilitate repair.

By inhibiting PARP1, this compound prevents the repair of SSBs. When the replication fork encounters an unrepaired SSB, it collapses, leading to the formation of a DSB.[4] In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in tumor cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of HR-deficient tumor cells is the principle of synthetic lethality.

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Replication DNA Replication cluster_DSB_Repair DSB Repair & Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB encounters unrepaired SSB HR_Proficient HR-Proficient Cell DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis repair failure Cell_Survival Cell Survival HR_Repair->Cell_Survival This compound This compound This compound->PARP1 inhibits

Caption: Simplified signaling pathway of PARP1 inhibition by this compound.

Quantitative Data from Preclinical Studies

Due to the proprietary nature of early drug development, extensive quantitative data for this compound in PDX models is not publicly available. However, based on preclinical studies of other selective PARP1 inhibitors in various PDX models, the following table represents the expected range of anti-tumor activity.

Tumor TypePDX Model IDGenetic BackgroundTreatmentDosage and ScheduleTumor Growth Inhibition (TGI) (%)Reference
Ovarian CancerOVC134BRCA wild-typeNiraparib60 mg/kg, QD, PO64[7]
Ovarian CancerA2780 (CDX)BRCA wild-typeNiraparib62.5 mg/kg, QD, PO53[7]
Breast CancerMDA-MB-436 (CDX)BRCA1 mutantNiraparib10 mg/kg, QD, PO~50 (MED)[7]
Pancreatic CancerCA20948 (CDX)SSTR2+Olaparib + PRRT50 mg/kg, QD, IPSignificant delay in tumor growth[8]

CDX: Cell line-derived xenograft; MED: Minimum effective dose; PRRT: Peptide Receptor Radionuclide Therapy; QD: Once daily; PO: Oral administration; IP: Intraperitoneal injection.

Experimental Protocols

The following protocols provide a generalized framework for the evaluation of this compound in PDX models. Specific details may need to be optimized based on the tumor type and the specific research question.

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tissue Acquisition: Aseptically collect fresh tumor tissue from consenting patients during surgical resection or biopsy.

  • Implantation:

    • In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.

    • Mechanically mince the tissue into small fragments (2-3 mm³).

    • Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Implant a single tumor fragment subcutaneously into the flank of each mouse.

  • Monitoring and Passaging:

    • Monitor mice 2-3 times per week for tumor growth by measuring the length and width of the tumor with digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

    • A portion of the tumor can be cryopreserved for future studies, fixed for histopathological analysis, or passaged into new cohorts of mice for expansion.

In Vivo Efficacy Study of this compound in PDX Models
  • Model Expansion: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.

  • Study Enrollment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution used to formulate this compound.

    • This compound Monotherapy Group: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

    • (Optional) Combination Therapy Group: Administer this compound in combination with another therapeutic agent (e.g., chemotherapy, immunotherapy).

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Study Endpoints: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed treatment duration, or if significant toxicity is observed.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (PD) biomarker analysis (e.g., PAR levels, γH2AX staining for DNA damage).

Experimental_Workflow cluster_PDX_Establishment PDX Model Establishment & Expansion cluster_Efficacy_Study In Vivo Efficacy Study Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Passaging Tumor Excision & Passaging Tumor_Growth->Passaging Passaging->Implantation Expansion Tumor_Bearing_Mice Cohort of Tumor- Bearing Mice Passaging->Tumor_Bearing_Mice Generate Cohort Randomization Randomization (Tumor Volume ~150-200 mm³) Tumor_Bearing_Mice->Randomization Treatment_Groups Treatment Groups (Vehicle, this compound, Combination) Randomization->Treatment_Groups Dosing Daily Dosing & Monitoring (Tumor Volume, Body Weight) Treatment_Groups->Dosing Endpoint Study Endpoint Dosing->Endpoint Analysis Data Analysis (TGI) & Tissue Collection (PD) Endpoint->Analysis

References

Application Notes and Protocols for RAD51 Focus Formation Assay with Itareparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib (Thioparib) is a potent next-generation poly(ADP-ribose) polymerase (PARP) inhibitor with high affinity for multiple PARP enzymes, including PARP1 and PARP2.[1][2] These enzymes play a critical role in DNA single-strand break repair. Inhibition of PARP by this compound leads to the accumulation of unrepaired single-strand breaks, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3][4] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[3]

The RAD51 focus formation assay is a key method to visualize and quantify the integrity of the HR pathway.[5] RAD51 is a crucial recombinase that forms nuclear foci at sites of DNA damage, a critical step in HR-mediated DSB repair.[5][6] Therefore, monitoring the formation of RAD51 foci in response to DNA damage and treatment with PARP inhibitors like this compound provides a valuable biomarker for assessing HR functionality and predicting therapeutic response.[6][7][8]

Interestingly, treatment with potent PARP inhibitors like this compound has been shown to inhibit overall HR repair while paradoxically increasing the formation of RAD51 foci.[1][2][9] This is attributed to the strong "trapping" of PARP1 on the DNA, which causes replication stress and the accumulation of stalled replication forks, thereby recruiting RAD51 to these sites, even if the downstream repair process is inhibited.[5][9]

These application notes provide a detailed protocol for conducting a RAD51 focus formation assay to evaluate the cellular effects of this compound.

Data Presentation

The following table summarizes the quantitative effect of this compound (Thioparib) on RAD51 foci formation in cancer cells. The data is adapted from a study by Wang et al. (2023) in EMBO Molecular Medicine, where U2OS cells were treated with the indicated compounds for 24 hours before immunofluorescence analysis.[1]

Treatment GroupConcentration (nM)Percentage of Cells with ≥5 RAD51 Foci (%)
Vehicle (DMSO)-~5
Olaparib (B1684210)1000~25
This compound (Thioparib) 10 ~45
This compound (Thioparib) 100 ~60

Note: The data presented are approximate values derived from the graphical representation in the cited literature and are intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of PARP inhibition by this compound and its effect on RAD51 focus formation, as well as the experimental workflow for the assay.

Signaling Pathway of this compound Action cluster_0 DNA Damage Response SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits PARP1->SSB binds & repairs Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP forms This compound This compound This compound->PARP1 inhibits & traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork blocks Stalled_Fork Stalled Replication Fork (Replication Stress) Replication_Fork->Stalled_Fork leads to DSB Double-Strand Break (DSB) Stalled_Fork->DSB can cause RAD51_Recruitment RAD51 Recruitment Stalled_Fork->RAD51_Recruitment DSB->RAD51_Recruitment RAD51_Foci Increased RAD51 Foci (HR Inhibition) RAD51_Recruitment->RAD51_Foci

Caption: this compound traps PARP1 on DNA, causing replication stress and increased RAD51 foci.

RAD51 Focus Formation Assay Workflow cluster_workflow Experimental Steps A 1. Cell Seeding (e.g., on coverslips in a 24-well plate) B 2. This compound Treatment (Incubate for 24 hours with various concentrations) A->B C 3. Cell Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.25% Triton X-100 in PBS) C->D E 5. Blocking (e.g., 5% BSA in PBST) D->E F 6. Primary Antibody Incubation (Anti-RAD51 antibody, overnight at 4°C) E->F G 7. Secondary Antibody Incubation (Fluorescently-labeled secondary antibody, 1 hour at RT) F->G H 8. Nuclear Staining (e.g., DAPI) G->H I 9. Mounting and Imaging (Fluorescence Microscopy) H->I J 10. Image Analysis (Quantify RAD51 foci per nucleus) I->J

References

Application Notes and Protocols: Itareparib in Small Cell Lung Cancer (SCLC) Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited therapeutic options and a poor prognosis. A key characteristic of SCLC is its genomic instability and deficiencies in DNA damage response (DDR) pathways. This has led to the investigation of Poly (ADP-ribose) polymerase (PARP) inhibitors as a promising therapeutic strategy. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP in cancer cells with compromised homologous recombination (HR) repair, a common feature in SCLC, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.

Itareparib (NMS-293) is a potent, highly selective, and brain-penetrant PARP1 inhibitor. A distinguishing feature of this compound is that it is engineered to avoid "trapping," a process where the inhibitor locks the PARP enzyme onto DNA, which is a known contributor to the toxicity of other PARP inhibitors. This non-trapping mechanism makes this compound an ideal candidate for combination therapies with DNA-damaging agents. While this compound is currently under clinical investigation for SCLC (NCT06931626), publicly available preclinical data in SCLC models is limited.[1][2]

These application notes provide a comprehensive overview of the use of potent PARP inhibitors in SCLC research models, with methodologies that can be directly applied to the preclinical evaluation of this compound. The provided quantitative data from other well-characterized PARP inhibitors serve as a benchmark for designing and interpreting these studies.

Mechanism of Action: PARP Inhibition in SCLC

PARP inhibitors exploit the concept of synthetic lethality in SCLC. SCLC cells often have deficiencies in DNA repair pathways, particularly homologous recombination. When PARP is inhibited, single-strand DNA breaks that occur during normal cell processes are not efficiently repaired. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway. However, in SCLC cells with deficient homologous recombination, these double-strand breaks accumulate, leading to genomic instability and ultimately, apoptotic cell death.[3] The biomarker Schlafen-11 (SLFN11) has been identified as a strong predictor of sensitivity to PARP inhibitors in SCLC, with higher expression correlating with increased sensitivity.[4]

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage & Repair cluster_intervention Therapeutic Intervention DNA_Damage Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits BER Base Excision Repair PARP->BER activates BER->DNA_Damage repairs DSB Double-Strand Break (DSB) BER->DSB SSB conversion during replication if BER fails HR Homologous Recombination DSB->HR repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death if HR is deficient (Synthetic Lethality) Cell_Survival Cell Survival HR->Cell_Survival This compound This compound (PARP Inhibitor) This compound->PARP inhibits

Mechanism of PARP Inhibition and Synthetic Lethality in SCLC.

Quantitative Data Summary

The following tables summarize preclinical data for other potent PARP inhibitors in SCLC research models. This data can be used as a reference for expected efficacy when testing this compound.

Table 1: In Vitro Sensitivity of SCLC Cell Lines to PARP Inhibitors (IC50 Values)

Cell LinePARP InhibitorIC50 (µM)Comments
MDA-MB-436 (BRCA1 mutant)Talazoparib~ 0.13Highly sensitive
MDA-MB-436 (BRCA1 mutant)Rucaparib~ 2.3Sensitive
MDA-MB-436 (BRCA1 mutant)Niraparib~ 3.2Sensitive
MDA-MB-436 (BRCA1 mutant)Olaparib~ 4.7Sensitive
MDA-MB-231 (BRCA wild-type)Talazoparib~ 0.48Sensitive
MDA-MB-468 (BRCA wild-type)Talazoparib~ 0.8Sensitive
SKBR3 (HER2+)Talazoparib~ 0.04Highly sensitive
JIMT1 (HER2+)Talazoparib~ 0.002Highly sensitive

Data compiled from studies on various cancer cell lines, including those with BRCA mutations which are highly sensitive to PARP inhibitors, providing a benchmark for potency.[5]

Table 2: In Vivo Efficacy of PARP Inhibitors in SCLC Xenograft Models

PARP InhibitorXenograft ModelTreatment RegimenOutcome
VeliparibSCLC xenograftCombination with cisplatin (B142131) and carboplatinEnhanced anti-tumor activity
OlaparibBreast cancer xenograft (BRCA2-deficient)MonotherapyTumor formation inhibited
VeliparibColon cancer xenograftCombination with radiationExtended survival

This table provides examples of the in vivo efficacy of PARP inhibitors, often in combination with other therapies.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of SCLC cell lines.

Materials:

  • SCLC cell lines (e.g., NCI-H69, NCI-H82, DMS 114)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count SCLC cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 0.001 to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Remove the medium from the wells and add 100 µL of the drug dilutions.

    • Incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability reagent.

    • For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.

    • For MTT, add the reagent, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log-transformed drug concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: In Vivo SCLC Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with standard-of-care chemotherapy in an SCLC patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • SCLC cells or PDX tissue fragments

  • Matrigel

  • This compound formulation for oral gavage

  • Standard chemotherapy agent (e.g., cisplatin or etoposide)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • For CDX models, resuspend 1-5 x 10^6 SCLC cells in a 1:1 mixture of PBS and Matrigel and inject subcutaneously into the flank of the mice.

    • For PDX models, implant a small fragment of the patient tumor subcutaneously.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.

    • When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Drug Administration:

    • Administer this compound via oral gavage at a predetermined dose and schedule (e.g., daily).

    • Administer chemotherapy via intraperitoneal injection as per established protocols.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weight 2-3 times per week.

    • The study endpoint can be a specific tumor volume, a predetermined time point, or signs of toxicity.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines SCLC Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Cell_Lines->Clonogenic_Assay Western_Blot_InVitro Western Blot (PARP, SLFN11, γH2AX) Cell_Lines->Western_Blot_InVitro Cell_Cycle Cell Cycle Analysis Cell_Lines->Cell_Cycle Xenograft SCLC Xenograft Model (CDX or PDX) Viability_Assay->Xenograft Inform dose selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study Biomarker_Analysis Tumor Biomarker Analysis (IHC, Western Blot) Efficacy_Study->Biomarker_Analysis Biomarker_Analysis->Cell_Lines Correlate with in vitro findings

Experimental Workflow for Preclinical Evaluation of this compound in SCLC.

biomarker_relationship cluster_biomarkers Biomarker Status cluster_response Response to PARP Inhibitor SLFN11_High High SLFN11 Expression Sensitivity Increased Sensitivity SLFN11_High->Sensitivity correlates with SLFN11_Low Low SLFN11 Expression Resistance Potential Resistance SLFN11_Low->Resistance correlates with HR_Deficient Homologous Recombination Deficiency HR_Deficient->Sensitivity leads to

Relationship between Biomarkers and PARP Inhibitor Sensitivity in SCLC.

Detailed Methodologies

Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo unlimited division to form a colony.

  • Cell Plating: Plate a known number of cells (e.g., 200-1000) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: Wash off the drug and add fresh medium. Incubate for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Counting: Count the number of colonies (typically >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated SCLC cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary antibodies against PARP1, SLFN11, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising next-generation PARP1 inhibitor for the treatment of SCLC, particularly due to its non-trapping mechanism which may offer a better safety profile in combination therapies. While specific preclinical data for this compound in SCLC models is emerging, the protocols and benchmark data provided in these application notes offer a robust framework for its evaluation. Investigating the efficacy of this compound in SCLC models, both as a monotherapy and in combination with standard-of-care treatments, and correlating its activity with biomarkers like SLFN11, will be crucial for its clinical development in this challenging disease.

References

Application Notes and Protocols for PARP Inhibitors in Non-BRCA Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Itareparib: As of December 2025, publicly available preclinical and clinical data specifically for this compound in non-BRCA ovarian cancer models are limited. Therefore, this document provides data and protocols for other well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib and Olaparib, which are relevant for studying this class of drugs in homologous recombination (HR) proficient, non-BRCA mutated ovarian cancer. The principles and methodologies described herein are broadly applicable to the investigation of new PARP inhibitors like this compound in this context.

Introduction

Approximately 50% of high-grade serous ovarian carcinomas (HGSOCs) are considered homologous recombination proficient (HRP), meaning they do not harbor mutations in BRCA1/2 or other core HR pathway genes.[1] These non-BRCA ovarian cancers typically show limited benefit from PARP inhibitors, a class of drugs that exploit synthetic lethality in HR-deficient tumors. However, PARP inhibitors have demonstrated some activity in HRP tumors, and research is ongoing to understand the mechanisms of response and to identify patient populations who may benefit. These application notes provide an overview of the use of PARP inhibitors in non-BRCA ovarian cancer models, including quantitative data from key studies and detailed protocols for relevant assays.

Mechanism of Action: PARP Inhibition in HR-Proficient Cells

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DNA double-strand breaks (DSBs). In HR-deficient cells (like those with BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.

In HR-proficient (non-BRCA) cells, DSBs can still be repaired, which explains their relative resistance to PARP inhibitors. However, the efficacy of PARP inhibitors in this context may be attributed to other mechanisms, such as PARP trapping, where the inhibitor locks PARP onto the DNA, creating a toxic lesion that can stall replication and induce cell death. Furthermore, some HRP tumors may have other subtle defects in DNA repair or high levels of replication stress that render them vulnerable to PARP inhibition.

cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_PARPi_Action Action of PARP Inhibitor (e.g., this compound) cluster_outcome Cellular Outcome SSB DNA Single-Strand Break PARP1_2 PARP1/2 Recruitment SSB->PARP1_2 BER Base Excision Repair (BER) PARP1_2->BER PARP_trapping PARP Trapping PARP1_2->PARP_trapping Leads to Replication_fork_collapse Replication Fork Collapse BER->Replication_fork_collapse Stalled Repair Leads to DSB DNA Double-Strand Break HR Homologous Recombination (HR) (Functional in Non-BRCA cells) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Genomic_Instability Genomic Instability HR->Genomic_Instability Deficient Repair (in HRD cells) NHEJ->Genomic_Instability Error-Prone Repair This compound This compound (PARP Inhibitor) This compound->PARP1_2 Inhibits PARP_trapping->Replication_fork_collapse Replication_fork_collapse->DSB Cell_Death Reduced Cell Death / Survival (in HR-Proficient cells) Genomic_Instability->Cell_Death

Figure 1. Mechanism of PARP inhibitors in non-BRCA (HR-proficient) ovarian cancer.

Data Presentation

Preclinical Data in Non-BRCA Ovarian Cancer Cell Lines
Cell LineBRCA StatusPARP InhibitorAssayEndpointResult
A2780Wild-TypeNiraparibCytotoxicityIC50Not statistically different from Olaparib in vitro
A2780Wild-TypeOlaparibCytotoxicityIC50Not statistically different from Niraparib in vitro
In Vivo Efficacy in Non-BRCA Ovarian Cancer Xenograft Models
Model TypeCancer TypeBRCA StatusTreatmentEndpointResultReference
CDXOvarianWild-Type (A2780)Niraparib (62.5 mg/kg, qd)Tumor Growth InhibitionSignificantly greater than Olaparib[2]
CDXOvarianWild-Type (A2780)Olaparib (100 mg/kg, qd)Tumor Growth InhibitionLess potent than Niraparib[2]
PDXHGSOCWild-TypeNiraparib (monotherapy)Tumor GrowthRegressions induced in a model with RAD51C promoter methylation[3]

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; HGSOC: High-Grade Serous Ovarian Carcinoma; qd: once daily.

Clinical Trial Data for PARP Inhibitors in Non-BRCA (HR-Proficient) Ovarian Cancer
Trial NamePARP InhibitorSettingPatient PopulationEndpointResult (PARPi vs. Placebo)Reference
PRIMANiraparibFirst-line maintenanceHR-proficientMedian PFS8.1 vs. 5.4 months (HR 0.68)[4]
VELIAVeliparibFirst-line (with chemo) + maintenanceHR-proficientMedian PFS14.7 vs 6.7 months (HR 0.62, non-significant)[1]
ARIEL2 (Part 1)RucaparibTreatmentPlatinum-sensitive, LOH-lowMedian PFS4.0 months[5]
NOVANiraparibRecurrent maintenanceNon-gBRCA mutationMedian PFS9.3 vs. 3.9 months (HR 0.45)[6]
Study 19OlaparibRecurrent maintenanceWild-type BRCAMedian PFS7.4 vs. 5.5 months[2]

PFS: Progression-Free Survival; HR: Hazard Ratio; LOH: Loss of Heterozygosity.

Experimental Protocols

cluster_workflow Experimental Workflow for Evaluating this compound start Start: Select Non-BRCA Ovarian Cancer Cell Lines cell_culture Cell Culture and Expansion start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay western_blot Western Blot for PARP1 & DDR Proteins treatment->western_blot if_assay Immunofluorescence for RAD51/γH2AX Foci treatment->if_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis if_assay->data_analysis end End: Determine Efficacy and Mechanism of Action data_analysis->end

Figure 2. A typical experimental workflow for the preclinical evaluation of this compound.

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability of non-BRCA ovarian cancer cell lines.

Materials:

  • Non-BRCA ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)

  • 96-well clear flat-bottom microplates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and medium-only blanks.

    • Incubate for 72 hours (or desired time point) at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[7][8][9]

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.[7][8][9]

    • Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other values.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blot for PARP1 Expression and Activity

This protocol is to assess the levels of PARP1 protein and its cleavage (a marker of apoptosis) following treatment with this compound.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP1 (recognizing full-length and cleaved PARP1), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells treated with this compound and controls on ice using RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10]

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary anti-PARP1 antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[12]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply ECL substrate to the membrane and image using a chemiluminescence detector.[10]

    • Re-probe the membrane with an anti-β-actin antibody for a loading control.

  • Analysis:

    • Quantify band intensities to determine the relative levels of full-length and cleaved PARP1.

Protocol 3: Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of homologous recombination DNA repair activity, in response to DNA damage induced by this compound.

Materials:

  • Cells grown on sterile glass coverslips in 6-well plates

  • This compound and a DNA damaging agent (e.g., ionizing radiation or mitomycin C)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.5% Triton X-100 in PBS)[13]

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and allow them to adhere overnight.

    • Pre-treat cells with this compound for 2-4 hours.

    • Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation) and incubate for 4-8 hours to allow foci formation.[14]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.[13][14]

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 5% BSA for 1 hour at room temperature.[14]

    • Incubate with the primary anti-RAD51 antibody overnight at 4°C.[13]

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.[14]

    • Wash three times with PBS in the dark.

  • Mounting and Imaging:

    • Stain nuclei with DAPI for 5 minutes.[14]

    • Mount the coverslips on microscope slides using antifade medium.[13]

    • Acquire images using a fluorescence microscope.

  • Analysis:

    • Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A decrease in RAD51 foci formation in this compound-treated cells would indicate inhibition of the HR pathway.

Figure 3. The principle of synthetic lethality with PARP inhibitors.

References

Application Notes and Protocols for Itareparib Administration in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of itareparib (also known as NMS-293), a potent and highly selective PARP1 inhibitor. The information is intended to guide the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction to this compound

This compound is a next-generation, orally bioavailable PARP1 (Poly (ADP-ribose) polymerase 1) inhibitor distinguished by its high selectivity and a non-trapping mechanism of action.[1] Unlike first and second-generation PARP inhibitors, which can trap the PARP enzyme on DNA leading to cytotoxicity and associated side effects, this compound is designed to inhibit PARP1 enzymatic activity with minimal trapping.[1] This unique feature is anticipated to improve its safety profile, particularly in combination with DNA-damaging agents, and to allow for its use in a broader range of tumor types beyond those with BRCA mutations.[1][2] Furthermore, this compound is brain-penetrant, making it a promising candidate for the treatment of primary brain tumors and cancers with brain metastases.[1]

Mechanism of Action

The primary mechanism of action of PARP inhibitors revolves around the concept of synthetic lethality. PARP1 is a critical enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP1 is inhibited, SSBs accumulate. In cells undergoing replication, these unrepaired SSBs can lead to the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This compound's high selectivity for PARP1 is expected to achieve this anti-tumor effect while minimizing off-target effects, particularly the hematological toxicities associated with the inhibition of other PARP family members like PARP2.

Preclinical Efficacy Data

Published preclinical data on this compound is emerging from conference presentations and company communications. The available data demonstrates significant anti-tumor activity both as a monotherapy and in combination with chemotherapy.

Monotherapy:

This compound has demonstrated strong single-agent anti-tumor activity, including complete tumor regression in preclinical models with BRCA mutations.[3]

Combination Therapy:

Preclinical evidence supports the combination of this compound with DNA-damaging agents. Notably, this compound has shown synergy and good tolerability with temozolomide (B1682018) (TMZ) in both MGMT-methylated (TMZ-sensitive) and MGMT-unmethylated (TMZ-resistant) glioblastoma (GBM) mouse models.[3] This suggests a potential to overcome resistance to standard chemotherapy.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies.

Table 1: this compound Monotherapy in a BRCA-Mutated Preclinical Model

Tumor ModelAdministration RouteDosageTreatment ScheduleObserved EfficacySource
BRCA-mutated preclinical modelsOralNot specified in public documentsNot specified in public documentsStrong antitumor activity and complete tumor regressionAACR-NCI-EORTC 2023[3]

Table 2: this compound in Combination with Temozolomide (TMZ) in a Glioblastoma (GBM) Xenograft Model

Tumor ModelAdministration RouteThis compound DosageTreatment ScheduleKey FindingSource
Temozolomide-resistant GBM xenograftOral50 mg/kgNot specified in public documentsDelayed tumor growth to 1500 mm³Non-Trapping PARP1 Inhibition Presentation[4]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in preclinical tumor models.

Protocol 1: Evaluation of this compound Monotherapy in a Subcutaneous Xenograft Model

Objective: To assess the single-agent efficacy of this compound on tumor growth in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID, athymic nude)

  • Cancer cell line of interest (e.g., with BRCA1/2 mutation)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers

  • Animal balance

  • Oral gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • On the day of implantation, harvest and resuspend cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound and the vehicle.

    • On each day of dosing, prepare the final dosing solution.

    • Administer this compound orally via gavage at the predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI). Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed (e.g., >20% body weight loss).

    • At the end of the study, collect tumors for pharmacodynamic or other downstream analyses.

Protocol 2: Evaluation of this compound in Combination with Temozolomide in an Orthotopic Glioblastoma Model

Objective: To assess the efficacy of this compound in combination with temozolomide in a clinically relevant orthotopic glioblastoma mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude)

  • Glioblastoma cell line (e.g., U87MG, patient-derived) engineered to express a reporter like luciferase

  • Stereotactic surgery equipment

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • This compound

  • Temozolomide (TMZ)

  • Appropriate vehicles for both drugs

Procedure:

  • Orthotopic Implantation:

    • Anesthetize mice and secure them in a stereotactic frame.

    • Inject luciferase-expressing glioblastoma cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring:

    • Monitor tumor growth via bioluminescence imaging once or twice a week. Inject mice with D-luciferin and image after a short incubation period.

  • Randomization and Treatment:

    • Once a consistent bioluminescent signal is detected, randomize mice into four groups: Vehicle, this compound alone, TMZ alone, and this compound + TMZ.

    • Administer this compound orally as per the defined schedule.

    • Administer TMZ according to its established preclinical dosing regimen (often for 5 consecutive days followed by a rest period).

  • Efficacy and Survival Assessment:

    • Continue to monitor tumor burden by bioluminescence imaging.

    • Monitor animal health and body weight.

    • The primary endpoint is often overall survival. Monitor mice daily and euthanize upon signs of neurological impairment or significant morbidity.

    • Kaplan-Meier survival curves should be generated to compare the treatment groups.

Visualizations

Signaling Pathway Diagram: Selective PARP1 Inhibition by this compound

cluster_DNA_Repair DNA Single-Strand Break Repair cluster_Consequences Cellular Fate in HR-Deficient Cells ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits ber Base Excision Repair (BER) parp1->ber initiates replication DNA Replication This compound This compound This compound->parp1 inhibits dsb Double-Strand Break (DSB) replication->dsb leads to apoptosis Apoptosis (Cell Death) dsb->apoptosis start Implant Tumor Cells growth Monitor Tumor Growth start->growth randomize Randomize Animals growth->randomize treat Administer Treatment (Vehicle, this compound, Combo) randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint (Tumor Size / Survival) monitor->endpoint analyze Data Analysis (TGI) endpoint->analyze cluster_this compound This compound cluster_Chemo DNA Damaging Agent (e.g., TMZ) itareparib_moa Inhibits PARP1-mediated SSB Repair synergy Synergistic Cell Death itareparib_moa->synergy chemo_moa Induces DNA Damage (e.g., SSBs) chemo_moa->synergy

References

Measuring Itareparib Efficacy in Astrocytoma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Astrocytomas are a formidable subtype of glioma, characterized by their infiltrative growth and challenging treatment landscape. A promising therapeutic avenue lies in the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. Itareparib (NMS-293) is a next-generation, highly selective, and brain-penetrant PARP1 inhibitor.[1][2] A distinguishing feature of this compound is its design to avoid PARP trapping, a source of toxicity in healthy cells, which may allow for a better safety profile, particularly in combination therapies.[1][2]

Currently, this compound is undergoing a Phase II clinical trial for relapsed glioblastoma (IDH wild type) in combination with temozolomide, with plans for expansion into astrocytoma treatment.[1][2] These notes provide detailed protocols for researchers to evaluate the efficacy of this compound in preclinical astrocytoma models, both in vitro and in vivo.

Mechanism of Action: PARP Inhibition in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (a state often referred to as "BRCAness"), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[3][4][5] Astrocytomas, particularly those with IDH mutations, can exhibit a "BRCAness" phenotype, making them potentially susceptible to PARP inhibitors.[6]

This compound, as a selective PARP1 inhibitor, blocks the enzymatic activity of PARP1, preventing the synthesis of poly (ADP-ribose) chains and hindering the recruitment of DNA repair machinery to sites of DNA damage.[1]

cluster_0 DNA Damage Response & PARP Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 DSB Double-Strand Break (DSB) (During Replication) DNA_damage->DSB Unrepaired SSB BER Base Excision Repair (BER) PARP1->BER This compound This compound PARP1->this compound SSB_repair SSB Repaired Cell Survival BER->SSB_repair This compound->BER Inhibition HR_deficient Homologous Recombination Deficient Astrocytoma DSB->HR_deficient Apoptosis Genomic Instability & Apoptosis HR_deficient->Apoptosis Synthetic Lethality

Diagram 1: Simplified signaling pathway of PARP1 inhibition by this compound leading to synthetic lethality in homologous recombination deficient astrocytoma cells.

Data Presentation: Measuring this compound Efficacy

The following tables provide a template for summarizing quantitative data from the described experimental protocols.

Table 1: In Vitro Efficacy of this compound in Astrocytoma Cell Lines

Cell LineMolecular SubtypeThis compound IC50 (µM)Combination Index (CI) with Temozolomide
U87 MGIDH-wildtype, PTEN mut[Insert Data][Insert Data]
A172IDH-wildtype, PTEN wt[Insert Data][Insert Data]
Patient-Derived Line 1IDH-mutant[Insert Data][Insert Data]
Patient-Derived Line 2IDH-wildtype[Insert Data][Insert Data]
Normal Human AstrocytesN/A[Insert Data]N/A

Table 2: In Vivo Efficacy of this compound in Astrocytoma Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Median Survival (Days)Change in Biomarker (e.g., γH2AX)
U87 MG OrthotopicVehicle0[Insert Data]Baseline
U87 MG OrthotopicThis compound[Insert Data][Insert Data][Insert Data]
U87 MG OrthotopicTemozolomide[Insert Data][Insert Data][Insert Data]
U87 MG OrthotopicThis compound + Temozolomide[Insert Data][Insert Data][Insert Data]
PDX Model 1Vehicle0[Insert Data]Baseline
PDX Model 1This compound[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of astrocytoma cell lines by 50% (IC50).

Materials:

  • Astrocytoma cell lines (e.g., U87 MG, A172, patient-derived cells) and normal human astrocytes.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[7]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).[7]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed astrocytoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: PARP Activity Assay

This protocol measures the direct inhibitory effect of this compound on PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme.

  • PARP assay buffer.

  • Activated DNA.

  • β-NAD+ (PARP substrate).

  • This compound.

  • A commercial PARP activity assay kit (colorimetric or fluorometric).[8]

Procedure:

  • Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant PARP1 enzyme in a 96-well plate.

  • Add various concentrations of this compound or vehicle control to the wells.

  • Initiate the reaction by adding β-NAD+.

  • Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at room temperature).

  • Stop the reaction and add the developer reagent provided in the kit.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of PARP inhibition for each this compound concentration and determine the IC50 value.

Protocol 3: Immunofluorescence for DNA Damage (γH2AX Foci)

This protocol visualizes and quantifies DNA double-strand breaks as a downstream marker of this compound's efficacy.

Materials:

  • Astrocytoma cells cultured on coverslips.

  • This compound.

  • Paraformaldehyde (4%) for fixation.

  • Triton X-100 (0.3%) for permeabilization.

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody against γH2AX.[9]

  • Fluorescently labeled secondary antibody.[9]

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

  • Fluorescence microscope.

Procedure:

  • Treat astrocytoma cells on coverslips with this compound (at a concentration around the IC50) for 24-48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.[9]

  • Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.[9]

  • Block non-specific antibody binding with 5% BSA for 1 hour.[9]

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.[9]

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with antifade medium.

  • Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[9]

Protocol 4: In Vivo Efficacy in an Orthotopic Astrocytoma Xenograft Model

This protocol assesses the anti-tumor activity of this compound in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Human astrocytoma cells (e.g., U87 MG) engineered to express luciferase.

  • Stereotactic apparatus for intracranial injection.[10]

  • This compound formulation for oral gavage or intraperitoneal injection.

  • Bioluminescence imaging system.

  • Calipers for tumor measurement (if using subcutaneous models).

Procedure:

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Inject 1 x 10^5 U87 MG cells in 5 µL of PBS into the cerebral cortex of each mouse.[11]

  • Monitor tumor growth weekly using bioluminescence imaging.

  • When tumors are established (detectable bioluminescent signal), randomize the mice into treatment groups (e.g., vehicle, this compound, temozolomide, this compound + temozolomide).

  • Administer the treatments according to the desired schedule and dosage.

  • Continue to monitor tumor growth via bioluminescence and animal well-being (body weight, clinical signs).

  • At the end of the study (or when humane endpoints are reached), sacrifice the mice and harvest the brains for histological and immunohistochemical analysis (e.g., H&E staining, Ki-67, γH2AX).

  • Calculate tumor growth inhibition and analyze survival data using Kaplan-Meier curves.

cluster_1 Experimental Workflow for this compound Efficacy Testing invitro In Vitro Studies cell_lines Astrocytoma Cell Lines (U87, A172, PDX-derived) invitro->cell_lines invivo In Vivo Studies xenograft Orthotopic Xenograft Model (Immunocompromised Mice) invivo->xenograft viability Protocol 1: Cell Viability (MTT) cell_lines->viability parp_activity Protocol 2: PARP Activity Assay cell_lines->parp_activity dna_damage Protocol 3: γH2AX Foci Staining cell_lines->dna_damage ic50 Determine IC50 viability->ic50 treatment Protocol 4: Treatment Administration (this compound +/- TMZ) xenograft->treatment monitoring Tumor Growth Monitoring (Bioluminescence) treatment->monitoring survival Survival Analysis treatment->survival tgi Tumor Growth Inhibition monitoring->tgi

Diagram 2: Workflow for evaluating this compound efficacy in astrocytoma models, from in vitro characterization to in vivo validation.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in astrocytoma models. By systematically assessing its impact on cell viability, target engagement, DNA damage, and in vivo tumor growth, researchers can generate the robust data necessary to further elucidate the therapeutic potential of this promising PARP1 inhibitor for the treatment of astrocytoma. The unique properties of this compound, including its brain penetrance and favorable safety profile, warrant thorough investigation in this challenging disease context.

References

Application Notes and Protocols for Itareparib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Itareparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] Due to its role in DNA repair, inhibition of PARP-1 by this compound has shown potential therapeutic applications in oncology, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This document provides detailed guidelines for the formulation, storage, and application of this compound in a laboratory research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 359.45 g/mol [1]
Molecular Formula C₂₀H₂₆FN₃O₂[1]
Appearance Solid[1]
CAS Number 1606995-47-4[1]
Solubility 10 mM in DMSO[1]
Purity >98% (HPLC)[1]

Formulation and Storage

Proper handling and storage of this compound are crucial to maintain its stability and activity. The following protocols outline the recommended procedures for preparing stock and working solutions.

Materials Required
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Calibrated analytical balance

Experimental Workflow: Solution Preparation

G cluster_0 Stock Solution Preparation (10 mM) cluster_1 Working Solution Preparation A Weigh this compound Powder B Calculate Required DMSO Volume (e.g., for 1 mg this compound, add 278.2 µL DMSO) A->B C Add DMSO to this compound Powder B->C D Vortex Thoroughly Until Dissolved C->D E Aliquot into Sterile Tubes D->E F Thaw a Stock Solution Aliquot E->F For Immediate Use or Storage G Dilute Stock Solution with Cell Culture Medium or Assay Buffer to Desired Concentration F->G H Mix Gently by Pipetting G->H I Use Immediately H->I

Caption: Workflow for preparing this compound stock and working solutions.

Detailed Protocol for a 10 mM Stock Solution
  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 359.45), add 278.2 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage Conditions
FormStorage TemperatureDurationReference
Solid Powder -20°C12 months[1]
4°C6 months[1]
In Solvent -80°C6 months[1]
(e.g., DMSO)-20°C6 months[1]

Note: It is recommended to store the stock solutions protected from light.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of PARP-1. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[2] In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death, a concept known as synthetic lethality.[3] Furthermore, some PARP inhibitors, including this compound, can "trap" the PARP enzyme on the DNA at the site of damage, forming a cytotoxic PARP-DNA complex that further contributes to cell death.[2][4]

G cluster_0 DNA Damage and Repair cluster_1 Effect of this compound cluster_2 Cell Fate DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER This compound This compound PARP_inhibition PARP Inhibition & Trapping This compound->PARP_inhibition SSB_accumulation SSB Accumulation PARP_inhibition->SSB_accumulation Blocks Repair DSB_formation Replication Fork Collapse (Double-Strand Breaks) SSB_accumulation->DSB_formation HR_proficient HR Proficient Cells DSB_formation->HR_proficient HR_deficient HR Deficient Cells (e.g., BRCA mutant) DSB_formation->HR_deficient Repair DSB Repair HR_proficient->Repair Cell_death Cell Death (Apoptosis) HR_deficient->Cell_death Synthetic Lethality

Caption: Mechanism of action of this compound leading to synthetic lethality.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental setup.

In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours to several days, as PARP inhibitors may require longer treatment times to observe effects).[5]

  • At the end of the incubation period, assess cell viability using a standard method such as MTT or CellTiter-Glo® following the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Western Blot Analysis of PARP Activity

This protocol can be used to confirm the inhibition of PARP activity in cells treated with this compound by detecting the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line

  • 6-well tissue culture plates

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies against PAR and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and western blotting with 20-30 µg of protein per lane.

  • Probe the membrane with a primary antibody against PAR to detect PARylation. A decrease in the PAR signal in this compound-treated cells indicates inhibition of PARP activity.

  • Probe for a loading control to ensure equal protein loading.

  • Develop the blot using a chemiluminescent substrate and image the results.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Itareparib Treatment Protocols for Cancer Cell Cultures: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itareparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA single-strand break repair through the base excision repair (BER) pathway.[1] In cancer cells with compromised homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, inhibition of PARP by this compound leads to an accumulation of DNA double-strand breaks during replication. This overload of DNA damage results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.[1] This document provides detailed protocols for evaluating the efficacy of this compound in cancer cell cultures.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are essential for repairing single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the Homologous Recombination (HR) pathway. However, certain cancers exhibit deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2.

This compound inhibits the catalytic activity of PARP, preventing the repair of single-strand breaks. In HR-deficient cancer cells, the resulting accumulation of double-strand breaks cannot be effectively repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells with pre-existing DNA repair defects is the principle of synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits Replication Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARP_cancer PARP SSB_cancer->PARP_cancer recruits Replication_cancer Replication SSB_cancer->Replication_cancer BER_cancer Base Excision Repair (BER) PARP_cancer->BER_cancer activates This compound This compound This compound->PARP_cancer inhibits DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer leads to HR_deficient Defective HR DSB_cancer->HR_deficient cannot be repaired Apoptosis Apoptosis HR_deficient->Apoptosis

Figure 1: Mechanism of this compound-induced synthetic lethality.

Data Presentation: In Vitro Efficacy of PARP Inhibitors

The following tables summarize representative data for PARP inhibitors in various cancer cell lines. Note that specific IC50 values for this compound are not yet widely published and should be determined empirically. The data presented here for other PARP inhibitors can serve as a reference for experimental design.

Table 1: IC50 Values of PARP Inhibitors in Selected Cancer Cell Lines

Cell LineCancer TypeBRCA StatusPARP InhibitorIC50 (µM)Reference
SUM149PTBreast CancerBRCA1 mutantOlaparib≤ 1.5[2]
HCC-1937Breast CancerBRCA1 mutantOlaparib> 10[2]
Capan-1Pancreatic CancerBRCA2 mutantRucaparib0.05 - 0.4 (after 30 min pulse)[3]
DLD-1Colorectal CancerBRCA2 wild-typeNiraparib> 4[4]
NGPNeuroblastomaNot SpecifiedOlaparib3.6 (median)[2]
NTERA-2 CisRGerm Cell TumorNot SpecifiedVeliparib (B1684213) + CisplatinSynergistic Effect[5]

Table 2: Effects of PARP Inhibitors on Cellular Processes

AssayCell LineTreatmentObservationReference
Apoptosis (Annexin V)EVSA-T (p53-deficient Breast Cancer)Doxorubicin + PARP Inhibitor (ANI)Increased apoptosis compared to Doxorubicin alone.[6]
DNA Damage (γH2AX foci)ID8 (Ovarian Cancer)10 µM Olaparib (24h)Significant increase in γH2AX foci.[7]
Cell Viability (CCK-8)Hela (Cervical Cancer)RucaparibDose-dependent decrease in cell viability.[8]
Colony FormationFKO1 (Prostate Cancer)Olaparib + RadiationReduced colony formation compared to either treatment alone.[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Cell_Viability_Workflow start Seed cells in 96-well plates incubation1 Incubate overnight (24h) start->incubation1 treatment Treat with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubation2->reagent incubation3 Incubate (1-4h) reagent->incubation3 readout Measure absorbance/luminescence incubation3->readout analysis Calculate IC50 values readout->analysis

Figure 2: Workflow for a cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[1] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plates for 72 hours.[10]

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 20 µL of MTS or MTT reagent and incubate for 1-4 hours at 37°C.[1]

  • Readout: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Clonogenic_Assay_Workflow start Seed cells at low density in 6-well plates treatment Treat with this compound for a defined period (e.g., 24h) start->treatment washout Wash out drug and add fresh medium treatment->washout incubation Incubate for 10-21 days for colony formation washout->incubation fix_stain Fix and stain colonies (e.g., Crystal Violet) incubation->fix_stain counting Count colonies (≥50 cells) fix_stain->counting analysis Calculate surviving fraction counting->analysis Apoptosis_Assay_Workflow start Seed cells and treat with this compound (48-72h) harvest Harvest both adherent and floating cells start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubation Incubate for 15 min at room temperature stain->incubation analysis Analyze by flow cytometry incubation->analysis

References

Troubleshooting & Optimization

Technical Support Center: Itareparib and PARP Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to itareparib and other PARP inhibitors (PARPi) in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other PARP inhibitors?

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1.[1][2] The therapeutic strategy behind PARP inhibitors relies on the concept of "synthetic lethality."[3][4] In cancers with defects in the Homologous Recombination (HR) pathway for DNA repair (often due to mutations in genes like BRCA1 or BRCA2), inhibiting PARP's role in single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[5][6] Since the HR pathway is deficient, these breaks cannot be repaired efficiently, leading to genomic instability and cancer cell death.[7][8]

Q2: My PARPi-sensitive, BRCA-mutant cancer cell line has developed resistance to this compound. What is the most common cause?

The most frequently observed mechanism of acquired resistance to PARP inhibitors in BRCA1/2-mutated cancers is the restoration of the Homologous Recombination (HR) pathway.[6][9][10] This often occurs through secondary or "reversion" mutations in the BRCA1 or BRCA2 gene that restore its open reading frame and produce a functional protein.[11][12][13]

Q3: We have confirmed there are no BRCA1/2 reversion mutations in our resistant cell line. What are other potential resistance mechanisms?

Beyond HR restoration, several other mechanisms can confer resistance to this compound and other PARP inhibitors. These include:

  • Replication Fork Protection: Cancer cells can develop mechanisms to stabilize and protect stalled DNA replication forks from degradation, even in the absence of functional BRCA proteins.[6] This prevents the formation of lethal double-strand breaks. A protein called FANCM has been identified as a key player in this process.[14]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[12][15]

  • Alterations in PARP1 Protein: Mutations in the PARP1 gene itself can prevent the inhibitor from binding or reduce its ability to "trap" the PARP1 enzyme on the DNA, which is a key part of its cytotoxic effect.[12] In some cases, the loss of PARP1 expression altogether can lead to resistance.[13]

  • Pharmacological Changes: The tumor microenvironment can play a role in resistance. For instance, M2-like tumor-associated macrophages have been associated with treatment tolerance.[15]

  • Signaling Pathway Alterations: Activation of alternative signaling pathways, such as the PI3K/AKT or Wnt/β-catenin pathways, can promote HR proficiency and reduce dependency on PARP for survival.[6][16]

Q4: Can epigenetic changes cause resistance to PARP inhibitors?

Yes, epigenetic modifications can lead to resistance. For example, if the initial sensitivity to a PARP inhibitor was due to the silencing of BRCA1 via promoter hypermethylation, demethylation of the promoter can restore BRCA1 gene expression and function, leading to resistance.[9][16]

Q5: Are there any known biomarkers that can predict resistance to this compound?

While germline BRCA1/2 mutations are the primary biomarkers for sensitivity, several markers are associated with resistance.[17] These include:

  • Presence of BRCA1/2 reversion mutations. [11]

  • Overexpression of drug efflux pumps like P-glycoprotein. [15]

  • Loss of PARP1 expression or specific PARP1 mutations. [13]

  • Phosphorylation of PARP1 at Tyr907 (pY907-PARP1), which can be mediated by c-Met, may reduce inhibitor binding. [9][13]

  • Loss of PARG (Poly(ADP-ribose) glycohydrolase) activity. [5][13]

Section 2: Troubleshooting Guides

Issue 1: Unexpected Resistance in a BRCA-Deficient Cell Line
  • Problem: A previously sensitive BRCA1 or BRCA2 mutant cell line now grows in the presence of this compound at concentrations that were previously cytotoxic.

  • Troubleshooting Steps:

    • Verify Cell Line Identity: Perform short tandem repeat (STR) profiling to confirm the cell line has not been contaminated or misidentified.

    • Sequence the BRCA Gene: The first step is to check for reversion mutations that restore protein function. See Protocol 1 for a detailed methodology.

    • Assess Protein Expression:

      • Use Western blot to check for the re-expression of a full-length or truncated but functional BRCA1/2 protein.

      • Simultaneously, probe for PARP1 to ensure it is still expressed. Loss of PARP1 is a known resistance mechanism.[13]

      • Check for overexpression of P-glycoprotein (P-gp/ABCB1) to investigate drug efflux. See Protocol 4 .

    • Perform a Functional Drug Efflux Assay: If P-gp is overexpressed, confirm its activity using a fluorescent substrate assay. See Protocol 2 .

    • Investigate Replication Fork Stability: If the above steps do not yield a clear mechanism, consider assessing replication fork stability via DNA fiber analysis. See Protocol 3 .

Issue 2: High Variability in Experimental Results
  • Problem: Significant well-to-well or experiment-to-experiment variability is observed in cell viability assays (e.g., IC50 values) with this compound.

  • Troubleshooting Steps:

    • Review Assay Protocol: Ensure consistent cell seeding density, drug concentration ranges, and incubation times. Cell confluence can significantly impact drug sensitivity.

    • Check Drug Stock: this compound, like many small molecules, can degrade. Use a fresh aliquot of the drug, ensure it was stored correctly, and verify its concentration.

    • Monitor Cell Health: Perform regular checks for mycoplasma contamination, which can alter cellular metabolism and drug response.

    • Assess Cell Cycle: PARP inhibitor sensitivity can be cell-cycle dependent. Analyze the cell cycle profile of your cells (e.g., by flow cytometry with propidium (B1200493) iodide staining) to ensure consistency between experiments.

Section 3: Data Presentation

Table 1: Examples of PARP Inhibitor IC50 Shifts in Resistant Models
Cell Line ModelResistance MechanismThis compound IC50 (Sensitive)This compound IC50 (Resistant)Fold ChangeReference
BRCA1-null Breast CancerBRCA1 Reversion Mutation~10 nM>1000 nM>100x[12]
BRCA2-mutant Ovarian CancerABCB1 (P-gp) Overexpression~5 nM~500 nM~100x[12][15]
HR-deficient Prostate CancerPARP1 R591C Mutation~20 nM~800 nM~40x[12]
BRCA1-deficient Breast Cancerp97/VCP Inhibition (Resensitization)>1 µM (Resistant)~50 nM (Resistant + p97i)>20x[18]

Note: IC50 values are illustrative and compiled from general data on PARP inhibitors, as specific this compound resistance data is limited. Actual values will vary based on the specific cell line and experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Assessing BRCA1/2 Reversion Mutations

This protocol outlines the steps to identify secondary mutations in BRCA1 or BRCA2 that may restore protein function.

  • Genomic DNA Extraction:

    • Harvest at least 1x10^6 cells from both the sensitive (parental) and resistant cell lines.

    • Extract genomic DNA (gDNA) using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.

    • Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification & Sanger Sequencing:

    • Design PCR primers that flank the original mutation site in the BRCA gene. It is also advisable to design primers to amplify and sequence the entire coding region, as secondary mutations can occur elsewhere.

    • Perform PCR using a high-fidelity polymerase to amplify the target regions from the gDNA of both sensitive and resistant cells.

    • Purify the PCR products.

    • Send the purified PCR products for bidirectional Sanger sequencing.

  • Data Analysis:

    • Align the sequencing results from the resistant cell line against the sequence from the sensitive (parental) line and the reference human genome.

    • Look for insertions, deletions, or point mutations in the resistant cells that are absent in the sensitive cells and that would restore the correct open reading frame.

Protocol 2: Measuring Drug Efflux using Rhodamine 123 Assay

This protocol uses the fluorescent substrate Rhodamine 123 to functionally assess the activity of efflux pumps like P-glycoprotein.

  • Cell Preparation:

    • Seed sensitive and resistant cells in a 96-well plate (or appropriate plate for flow cytometry) and allow them to adhere overnight. Include wells for a positive control (e.g., a known P-gp overexpressing cell line) if available.

  • Inhibitor Pre-incubation:

    • For each cell line, prepare replicate wells. To half of the wells, add a known P-gp inhibitor (e.g., 10 µM Verapamil or Tariquidar) and incubate for 1 hour at 37°C. The other half receives vehicle control.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to all wells to a final concentration of ~1 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with cold PBS to remove extracellular dye.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm). Alternatively, harvest the cells and analyze by flow cytometry.

  • Data Analysis:

    • Resistant cells with active efflux will show low fluorescence. If pre-incubation with a P-gp inhibitor restores high fluorescence (similar to sensitive cells), this confirms that P-gp-mediated efflux is a mechanism of resistance.

Protocol 3: Evaluating Replication Fork Stability by DNA Fiber Analysis

This assay visualizes individual DNA replication forks to assess their stability.

  • Sequential Nucleoside Labeling:

    • Pulse cells with 25 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) for 20-30 minutes.

    • Wash cells with warm media.

    • Treat cells with the PARP inhibitor (this compound) at a relevant concentration for 2-4 hours.

    • Pulse cells with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes.

  • Cell Lysis and Fiber Spreading:

    • Harvest a small number of cells (~2,000-5,000).

    • Lyse the cells in a drop of spreading buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a microscope slide.

    • Tilt the slide to allow the DNA fibers to spread down the slide.

    • Air dry and fix the slides in 3:1 methanol:acetic acid.

  • Immunodetection:

    • Denature the DNA with 2.5 M HCl.

    • Block the slides (e.g., with 5% BSA in PBS).

    • Incubate with a primary antibody against CldU (e.g., rat anti-BrdU) and a primary antibody against IdU (e.g., mouse anti-BrdU).

    • Wash and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

  • Imaging and Analysis:

    • Image the fibers using a fluorescence microscope.

    • Measure the length of the IdU tracks (second label). In cells with fork instability, the IdU tracks will be significantly shorter in the presence of the drug, indicating nuclease degradation of the stalled forks. Protected forks will have longer IdU tracks.

Protocol 4: Western Blot Analysis for Key Resistance Markers
  • Protein Lysate Preparation:

    • Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to use:

      • Anti-PARP1

      • Anti-BRCA1 or Anti-BRCA2

      • Anti-P-glycoprotein/ABCB1

      • Anti-p-c-Met (Y1234/1235) and Anti-total c-Met

      • Anti-β-Actin or Anti-GAPDH (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities relative to the loading control to compare protein expression levels between sensitive and resistant cells.

Section 5: Mandatory Visualizations

PARPi_Resistance_Workflow start Sensitive Cancer Cell Line (e.g., BRCA1 mutant) culture Culture with increasing concentrations of this compound start->culture resistant_clone Isolate Resistant Clones culture->resistant_clone tier1_dna Tier 1: DNA Analysis (Protocol 1) resistant_clone->tier1_dna tier1_protein Tier 1: Protein Analysis (Protocol 4) resistant_clone->tier1_protein mech_reversion Mechanism Found: BRCA1 Reversion Mutation tier1_dna->mech_reversion Reversion Mutation Found? mech_other Investigate Other Mechanisms (e.g., PARP1 mutation, signaling) tier1_dna->mech_other No tier2_fork Tier 2: DNA Fiber Analysis (Protocol 3) tier1_protein->tier2_fork No obvious protein changes mech_pgp Mechanism Found: P-gp Overexpression tier1_protein->mech_pgp P-gp Overexpressed? tier2_efflux Tier 2: Functional Efflux Assay (Protocol 2) tier2_efflux->mech_pgp Efflux Confirmed tier2_efflux->mech_other No mech_fork Mechanism Found: Replication Fork Protection tier2_fork->mech_fork Fork Stabilized tier2_fork->mech_other No mech_pgp->tier2_efflux Yes

Caption: Workflow for identifying this compound resistance mechanisms.

PARPi_Action_Resistance cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) cluster_2 Resistance Mechanisms ssb1 Single-Strand Break (SSB) parp1 PARP ber Base Excision Repair This compound This compound parp2 PARP This compound->parp2 Inhibits ssb2 SSB ssb2->parp2 replication DNA Replication ssb2->replication fork collapse trapped PARP Trapping parp2->trapped dsb Double-Strand Break (DSB) replication->dsb hr Homologous Recombination (Deficient) dsb->hr death Cell Death (Synthetic Lethality) dsb->death Unrepaired reversion BRCA Reversion Mutation hr_restored HR Restored reversion->hr_restored hr_restored->dsb Repairs DSB pgp P-gp Efflux Pump pgp->this compound Removes Drug fork_protection Replication Fork Protection fork_protection->replication Stabilizes Fork

Caption: PARP inhibition and key resistance pathways.

Resistance_Categories center PARPi Resistance cat1 HR Restoration center->cat1 cat2 Drug Availability center->cat2 cat3 Target Alteration center->cat3 cat4 DNA Damage Bypass center->cat4 sub1a BRCA1/2 Reversion Mutations cat1->sub1a sub1b Epigenetic Reactivation (e.g., Demethylation) cat1->sub1b sub2a Increased Efflux (P-glycoprotein) cat2->sub2a sub3a PARP1 Mutations cat3->sub3a sub3b Loss of PARP1 Expression cat3->sub3b sub3c Loss of PARG cat3->sub3c sub4a Replication Fork Protection cat4->sub4a sub4b Loss of NHEJ factors (e.g., 53BP1) cat4->sub4b

Caption: Major categories of PARP inhibitor resistance.

References

Technical Support Center: Overcoming Itareparib Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments aimed at overcoming Itareparib resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound and other PARP inhibitors in vitro?

A1: Acquired resistance to PARP inhibitors like this compound primarily arises from the restoration of homologous recombination (HR) repair capabilities in cancer cells. This can occur through secondary mutations in BRCA1/2 genes that restore their function.[1] Other significant mechanisms include increased drug efflux through transporters like P-glycoprotein (P-gp), changes in PARP1 expression levels, and stabilization of replication forks.[2][3][4]

Q2: My this compound-resistant cell line shows restored HR activity. What strategies can I use to overcome this?

A2: To counteract restored HR activity, combination therapies are often effective. One approach is to use inhibitors of key HR proteins. For instance, combining this compound with an ATR inhibitor can increase replication fork instability and re-sensitize cells to PARP inhibition.[3] Another strategy involves using agents that induce an "HR-deficient" phenotype, such as DNA methyltransferase (DNMT) inhibitors, which can epigenetically silence HR genes.

Q3: I suspect increased drug efflux is causing this compound resistance in my cell line. How can I confirm and address this?

A3: Increased drug efflux is often mediated by ABC transporters like P-glycoprotein.[2][3] To confirm this, you can perform a rhodamine 123 efflux assay. To address this resistance mechanism, you can co-administer a P-glycoprotein inhibitor, such as Tariquidar or Verapamil, with this compound.[2][3] This combination can restore intracellular concentrations of the PARP inhibitor.

Q4: Can changes in PARP1 expression or activity lead to this compound resistance?

A4: Yes, both increased and decreased PARP1 levels, as well as mutations in the PARP1 gene, can contribute to resistance.[2][5] Elevated PARP1 levels have been associated with worse outcomes.[2] Conversely, mutations that prevent PARP1 from binding to DNA can also confer resistance.[6] Downregulation of PAR glycohydrolase (PARG), which counteracts PARP activity, can also lead to resistance by reducing PARP trapping.[3][7]

Q5: What is "synthetic lethality" in the context of this compound treatment, and how is it lost in resistant cells?

A5: Synthetic lethality is a concept where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not. PARP inhibitors exploit this by targeting cancer cells that already have a deficiency in a DNA repair pathway, most commonly HR (e.g., due to BRCA1/2 mutations).[1][5][8] Resistance emerges when the cancer cell finds a way to bypass this synthetic lethal interaction, for example, by restoring the function of the deficient pathway.[1][5]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in sensitive vs. resistant cell lines.

Possible Cause Suggested Solution
Cellular heterogeneity Perform single-cell cloning to establish a more homogenous resistant population.
Inconsistent cell passage number Use cells within a consistent and low passage number range for all experiments.
Variability in assay conditions Standardize cell seeding density, drug treatment duration, and reagent concentrations. Ensure consistent incubation times.
Mycoplasma contamination Regularly test cell lines for mycoplasma contamination, as it can affect cell growth and drug response.

Problem 2: No significant difference in cell viability with combination therapy in resistant cells.

Possible Cause Suggested Solution
Suboptimal drug concentrations Perform a dose-matrix experiment to determine the optimal concentrations for synergistic effects.
Incorrect timing of drug administration Investigate sequential versus simultaneous drug administration to maximize efficacy.
Alternative resistance mechanisms The chosen combination may not target the primary resistance mechanism. Characterize the resistant cell line more thoroughly (e.g., for HR status, efflux pump expression).
Drug instability Ensure the stability of the combination drugs in the culture medium over the course of the experiment.

Problem 3: Difficulty in detecting changes in protein expression (e.g., PARP1, RAD51) by Western blot.

Possible Cause Suggested Solution
Low protein abundance Increase the amount of protein loaded on the gel. Use a more sensitive detection reagent.
Poor antibody quality Validate the primary antibody for specificity and optimal dilution. Test different primary antibodies if necessary.
Inefficient protein extraction Use a lysis buffer optimized for nuclear proteins and include protease and phosphatase inhibitors.
Subcellular localization Perform cellular fractionation to isolate nuclear and cytoplasmic fractions to enrich for the protein of interest.

Quantitative Data Summary

Table 1: In Vitro Efficacy of PARP Inhibitors in Sensitive and Resistant Cell Lines

Cell LineGenetic BackgroundDrugIC50 (µM) - SensitiveIC50 (µM) - ResistantFold ResistanceReference
UWB1BRCA1-mutantOlaparib (B1684210)0.11 ± 0.0050.13 ± 0.05~1.2[9]
TFK-1Wild-typeNiraparib9.7 (7.9–11.9)--[10]
RBEWild-typeNiraparib30.8 (4.2–227.7)--[10]
Pediatric Solid Tumors (Median)VariousOlaparib3.6 (1-33.8)--[11]
MIA PaCa-2Wild-typeOlaparib---[12]
C1BRCA1-knockoutOlaparib---[12]
C1/OLAOlaparib-resistantOlaparib---[12]

Table 2: Synergistic Effects of Combination Therapies in Overcoming PARP Inhibitor Resistance

Cell LineCombination TreatmentEffectReference
BT-20Vinorelbine + ME0328 (PARP3i)Synergistic cytotoxicity[13]
MDA-436Vinorelbine + ME0328 (PARP3i)Synergistic cytotoxicity[13]
MDA-231Vinorelbine + ME0328 (PARP3i)Synergistic cytotoxicity[13]
MCF-7Vinorelbine + ME0328 (PARP3i)Synergistic cytotoxicity[13]
BT-20Vinorelbine + OlaparibSynergistic cytotoxicity[13]
MCF-7Vinorelbine + OlaparibSynergistic cytotoxicity[13]
Glioblastoma Cell LinesOlaparib + Oxaliplatin + TemozolomideSynergistic reduction in cell viability[14]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Western Blot for PARP1 and HR Proteins (e.g., RAD51)

This protocol outlines the general steps for detecting protein expression levels.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1 or anti-RAD51) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[2][15][16]

Co-Immunoprecipitation (Co-IP) for PARP1 Interaction

This protocol is for studying protein-protein interactions with PARP1.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.

  • Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PARP1 antibody or a control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.[6][17][18]

RAD51 Foci Formation Assay

This immunofluorescence-based assay is used to assess HR activity.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with a DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic) to induce DNA double-strand breaks.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with an anti-RAD51 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. An increase in RAD51 foci indicates active HR repair.[1][19]

Visualizations

Signaling_Pathway_Itareparib_Resistance cluster_0 Mechanisms of this compound Resistance cluster_1 Strategies to Overcome Resistance HR_restoration Restoration of HR Repair ATR_inhibitor ATR Inhibitors HR_restoration->ATR_inhibitor DNMT_inhibitor DNMT Inhibitors HR_restoration->DNMT_inhibitor Drug_efflux Increased Drug Efflux (P-gp) Pgp_inhibitor P-gp Inhibitors Drug_efflux->Pgp_inhibitor PARP1_alteration PARP1 Alterations mTOR_inhibitor mTOR Inhibitors PARP1_alteration->mTOR_inhibitor Fork_stabilization Replication Fork Stabilization

Caption: Mechanisms of this compound resistance and corresponding therapeutic strategies.

Experimental_Workflow_Resistance_Characterization start Start with This compound-Resistant Cell Line viability_assay Cell Viability Assay (IC50 determination) start->viability_assay western_blot Western Blot (PARP1, HR proteins) start->western_blot rad51_assay RAD51 Foci Assay (HR functional status) start->rad51_assay efflux_assay Efflux Pump Assay (e.g., Rhodamine 123) start->efflux_assay combination_therapy Combination Therapy (e.g., with ATRi, P-gpi) viability_assay->combination_therapy western_blot->combination_therapy rad51_assay->combination_therapy efflux_assay->combination_therapy evaluate_synergy Evaluate Synergy (e.g., CI values) combination_therapy->evaluate_synergy end Identify Effective Combination Strategy evaluate_synergy->end

Caption: Workflow for characterizing and overcoming this compound resistance in vitro.

Logical_Relationship_Troubleshooting cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps problem Inconsistent Experimental Results cause1 Cell Line Instability problem->cause1 cause2 Assay Variability problem->cause2 cause3 Reagent Issues problem->cause3 solution1 Verify Cell Line Authenticity and Passage Number cause1->solution1 solution2 Standardize Protocols (seeding, timing) cause2->solution2 solution3 Validate Antibodies and Check Reagent Stability cause3->solution3

Caption: Logical approach to troubleshooting inconsistent experimental outcomes.

References

Itareparib Off-Target Effects: A Technical Resource for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of itareparib (also known as NMS-P118) in preclinical models. The following question-and-answer format addresses specific issues and provides detailed experimental protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Q2: How does this compound's selectivity for PARP1 differ from other PARP inhibitors?

A2: this compound exhibits high selectivity for PARP1 over its closest isoform, PARP2. Preclinical data demonstrates a significant difference in binding affinity, with a dissociation constant (Kd) of 0.009 µM for PARP1 and 1.39 µM for PARP2, representing an approximately 154-fold selectivity.[2] This high selectivity is a key differentiator from many first-generation PARP inhibitors, which inhibit both PARP1 and PARP2. The selectivity of this compound is attributed to specific molecular interactions within the PARP1 binding pocket. Computational studies have highlighted the role of favorable hydrophobic interactions between the 4,4-difluorocyclohexyl ring of this compound and the Y889 residue in PARP1, as well as stronger hydrogen bonding with H862 and electrostatic interactions with E763 in PARP1 compared to the corresponding residues in PARP2.[3]

Q3: What are the known off-target effects of this compound in preclinical models?

A3: Based on available preclinical data, this compound has a favorable off-target profile, largely due to its high selectivity for PARP1. The most characterized off-target interactions are with cytochrome P450 (CYP) enzymes. This compound has been shown to be a modest inhibitor of CYP2B6 and CYP2D6.

Q4: Has this compound been screened against a panel of kinases?

A4: Publicly available literature does not contain a comprehensive kinase selectivity panel for this compound. While it is standard practice to assess the selectivity of small molecule inhibitors against a broad range of kinases, these specific results for this compound have not been published. Researchers investigating potential kinase-mediated off-target effects should consider performing their own kinase panel screening.

Q5: How does this compound affect PARP trapping, and why is this important?

A5: this compound is reported to be a "non-trapping" PARP1 inhibitor.[4] PARP trapping is a phenomenon where some PARP inhibitors not only block the enzyme's catalytic activity but also stabilize the PARP-DNA complex, effectively "trapping" it on the DNA. These trapped complexes can be more cytotoxic than the unrepaired DNA lesions themselves and are a significant contributor to the toxicity of some PARP inhibitors, particularly hematological toxicity. The mechanism by which selective PARP1 inhibitors like this compound reduce trapping is thought to be related to subtle differences in the conformational changes they induce in the PARP1 protein upon binding, compared to dual PARP1/2 inhibitors. This may result in a less stable PARP1-DNA interaction, even in the absence of PARylation.

Troubleshooting Guide

Issue: Unexpected cytotoxicity in non-cancerous cell lines.

  • Possible Cause: While this compound has shown reduced myelotoxicity compared to less selective PARP inhibitors, off-target effects, though minimal, could contribute to cytotoxicity in certain cell types.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Ensure the observed cytotoxicity is not due to a previously unknown dependency of your cell line on PARP1 activity. Use a PARP1 knockout or knockdown cell line as a control.

    • Evaluate CYP450 Expression: Determine if your cell line expresses high levels of CYP2B6 or CYP2D6, which could lead to altered metabolism of this compound and potentially cytotoxic effects.

    • Perform a Kinase Activity Profile: If you suspect off-target kinase inhibition, consider profiling the activity of key kinases in your experimental system after treatment with this compound.

Issue: Discrepancy between biochemical and cellular assay results.

  • Possible Cause: Differences in potency or off-target effects between purified enzyme assays and cell-based assays can arise from factors such as cell permeability, efflux pumps, or metabolism of the compound.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Verify that this compound is effectively entering your cells of interest.

    • Investigate Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., P-glycoprotein) to determine if they are reducing the intracellular concentration of this compound.

    • Analyze Compound Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment.

Quantitative Data Summary

Table 1: this compound (NMS-P118) In Vitro Selectivity and Off-Target Profile

TargetAssay TypeValue (µM)Reference
PARP1Binding Affinity (Kd)0.009Papeo G, et al. J Med Chem. 2015
PARP2Binding Affinity (Kd)1.39Papeo G, et al. J Med Chem. 2015
CYP2B6Inhibition (IC50)8.15NMS-P118 Product Information, MedchemExpress
CYP2D6Inhibition (IC50)9.51NMS-P118 Product Information, MedchemExpress

Key Experimental Protocols

1. PARP1 and PARP2 Biochemical Inhibition Assay

  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of purified PARP1 and PARP2.

  • Detailed Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing biotinylated NAD+ and sonicated DNA.

    • This compound is added at various concentrations.

    • The reaction is initiated by the addition of a histone substrate.

    • After incubation, the reaction is stopped, and the biotinylated PAR-histones are transferred to a streptavidin-coated plate.

    • The amount of incorporated biotin (B1667282) is detected using a horseradish peroxidase-conjugated anti-biotin antibody and a chemiluminescent substrate.

    • IC50 values are calculated from the dose-response curves.

2. Cytochrome P450 Inhibition Assay

  • Principle: This assay determines the inhibitory potential of this compound on major human CYP450 isoforms using human liver microsomes.

  • Detailed Methodology:

    • Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).

    • This compound is added at a range of concentrations.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • After incubation, the reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

    • IC50 values are determined by comparing metabolite formation in the presence and absence of this compound.

3. Cellular PARP Inhibition Assay

  • Principle: This assay measures the ability of this compound to inhibit PARP activity within a cellular context.

  • Detailed Methodology:

    • Cells (e.g., HeLa) are seeded in microplates.

    • Cells are pre-incubated with various concentrations of this compound.

    • DNA damage is induced by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS).

    • Cells are fixed and permeabilized.

    • The formation of poly(ADP-ribose) (PAR) is detected by immunofluorescence using an anti-PAR antibody.

    • The fluorescence intensity is quantified using an automated imaging system.

    • EC50 values are calculated based on the reduction in PAR formation.

Visualizations

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Unrepaired_DSB Unrepaired Double-Strand Break PARP1->Unrepaired_DSB inhibition leads to This compound This compound This compound->PARP1 inhibits BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair Apoptosis Apoptosis Unrepaired_DSB->Apoptosis

Caption: this compound inhibits PARP1, preventing DNA repair and leading to apoptosis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays PARP_assay PARP1/PARP2 Inhibition (IC50) CYP450_assay CYP450 Panel (IC50) Kinase_assay Kinase Panel Screen (% Inhibition) Cellular_PAR Cellular PAR Inhibition (EC50) Myelotoxicity Myelotoxicity Assay (IC50) This compound This compound This compound->PARP_assay This compound->CYP450_assay This compound->Kinase_assay This compound->Cellular_PAR This compound->Myelotoxicity

Caption: Workflow for assessing this compound's off-target effects in preclinical models.

Selectivity_Toxicity_Relationship High_Selectivity High Selectivity for PARP1 over PARP2 Reduced_PARP2_inhibition Reduced PARP2 Inhibition High_Selectivity->Reduced_PARP2_inhibition Reduced_PARP_trapping Reduced PARP Trapping High_Selectivity->Reduced_PARP_trapping Reduced_Myelotoxicity Reduced Myelotoxicity Reduced_PARP2_inhibition->Reduced_Myelotoxicity Reduced_PARP_trapping->Reduced_Myelotoxicity Improved_Therapeutic_Window Improved Therapeutic Window Reduced_Myelotoxicity->Improved_Therapeutic_Window

Caption: Relationship between this compound's selectivity and reduced toxicity.

References

Technical Support Center: Managing Itareparib-Induced Hematologic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Itareparib is a developing PARP inhibitor. As of this writing, specific clinical data on its hematologic toxicity profile and management are limited. The following guidance is based on the established class-wide effects of PARP inhibitors. Researchers should always refer to the specific investigational brochure and clinical trial protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hematologic toxicity?

A1: this compound, as a PARP (poly ADP-ribose polymerase) inhibitor, is thought to cause hematologic toxicity through its mechanism of action. PARP enzymes are crucial for DNA single-strand break repair. In hematopoietic stem and progenitor cells, which have a high rate of proliferation, the inhibition of PARP can lead to an accumulation of DNA damage, resulting in cell cycle arrest and apoptosis. This can manifest as decreased production of mature blood cells, leading to anemia, neutropenia, and thrombocytopenia.

Q2: What are the most common hematologic toxicities observed with PARP inhibitors as a class?

A2: The most frequently reported hematologic toxicities across the class of PARP inhibitors are anemia, neutropenia, and thrombocytopenia.[1][2] The severity and incidence of these toxicities can vary between different PARP inhibitors.[3]

Q3: When can we expect to see the onset of hematologic toxicities after starting this compound?

A3: Based on data from other PARP inhibitors, hematologic adverse events can occur early in the course of treatment. A real-world analysis of several PARP inhibitors showed that the median time to onset for hematological toxicities was 28 days, with over half of the events occurring within the first 30 days.[4] Another analysis indicated that these toxicities predominantly occur within the first 3 months of initiating therapy.[5] Therefore, vigilant monitoring is recommended during the initial phase of treatment with this compound.

Q4: What routine monitoring is recommended to detect this compound-induced hematologic toxicity?

A4: Regular monitoring of complete blood counts (CBC) is essential. It is recommended to perform a baseline CBC before initiating this compound. Following treatment initiation, CBCs should be monitored frequently, for instance, weekly for the first month, then monthly thereafter. The frequency may need to be adjusted based on the patient's clinical condition and the emergence of any cytopenias.

Troubleshooting Guides

Scenario 1: A researcher observes a significant drop in platelet count in a subject.

Q: What steps should be taken if a subject's platelet count drops significantly during an experiment with this compound?

A:

  • Confirm the Finding: Repeat the platelet count measurement to rule out laboratory error.

  • Grade the Toxicity: Determine the severity of the thrombocytopenia based on the latest Common Terminology Criteria for Adverse Events (CTCAE).

  • Interrupt Dosing: For moderate to severe thrombocytopenia (Grade 2 or higher), it is advisable to interrupt this compound dosing immediately.

  • Monitor Closely: Monitor the platelet count every 2-3 days until it recovers to a safe level (e.g., Grade 1 or baseline).

  • Consider Dose Reduction: Once the toxicity has resolved, consider resuming this compound at a reduced dose level, as per the study protocol. For some PARP inhibitors, a dose reduction of one or two levels is a standard approach after a significant hematologic toxicity event.

  • Investigate Other Causes: Rule out other potential causes of thrombocytopenia, such as concomitant medications or underlying disease progression.

Scenario 2: A subject develops persistent anemia that is not responsive to dose modification.

Q: How should persistent anemia be managed in a subject receiving this compound?

A:

  • Characterize the Anemia: Perform a comprehensive anemia workup, including reticulocyte count, iron studies, vitamin B12, and folate levels to rule out other contributing factors.

  • Transfusion Support: If the anemia is symptomatic or the hemoglobin level falls below a critical threshold (e.g., <8 g/dL), red blood cell transfusion may be necessary.

  • Erythropoiesis-Stimulating Agents (ESAs): The use of ESAs should be considered carefully and in accordance with institutional guidelines and the specific clinical trial protocol.

  • Evaluate for Hemolysis: In cases of rapid hemoglobin drop, a hemolysis workup (including LDH, haptoglobin, and direct antiglobulin test) may be warranted.

  • Re-evaluate Dosing: If not already done, consider a further dose reduction or a longer treatment interruption of this compound.

  • Discontinuation: If the anemia is severe, persistent, and transfusion-dependent despite dose modifications, discontinuation of this compound may be necessary.

Data Presentation

Table 1: Incidence of All-Grade Hematologic Toxicities with Various PARP Inhibitors (for reference)

Adverse EventOlaparibNiraparibRucaparibTalazoparib
Anemia48.7%---
Neutropenia18.14%---
Thrombocytopenia16.9%---

Data from a meta-analysis of PARP inhibitors in metastatic castration-resistant prostate cancer.[1]

Table 2: Incidence of High-Grade (Grade ≥3) Hematologic Toxicities with Various PARP Inhibitors (for reference)

Adverse EventOlaparibNiraparibVeliparib
NeutropeniaIncreased RiskIncreased RiskIncreased Risk
Thrombocytopenia-Increased RiskIncreased Risk
Anemia-Increased Risk-

Data from a meta-analysis of randomized controlled trials.[3]

Experimental Protocols

Protocol: Monitoring and Management of Hematologic Toxicity

  • Baseline Assessment:

    • Obtain a complete blood count (CBC) with differential within 7 days prior to initiating this compound.

    • Record baseline values for hemoglobin, absolute neutrophil count (ANC), and platelet count.

  • On-Treatment Monitoring:

    • Perform CBC with differential weekly for the first 4 weeks of treatment.

    • If no significant toxicity is observed, monitoring frequency can be decreased to every 4 weeks.

    • Increase monitoring frequency in the event of dose modification or the emergence of cytopenias.

  • Dose Interruption and Reduction Criteria (Example):

    • Grade 2 Hematologic Toxicity: Consider dose interruption until resolution to Grade ≤1. Resume at the same dose or consider a one-level dose reduction.

    • Grade 3 or 4 Hematologic Toxicity: Interrupt dosing immediately. Monitor CBC every 2-3 days. Once toxicity resolves to Grade ≤1, resume this compound at a reduced dose level.

    • Refer to the specific study protocol for defined dose levels.

Mandatory Visualizations

PARP_Inhibitor_Hematologic_Toxicity Mechanism of PARP Inhibitor-Induced Hematologic Toxicity cluster_0 Hematopoietic Stem/Progenitor Cell cluster_1 This compound Action cluster_2 Cellular Outcome cluster_3 Clinical Manifestation DNA_SSB DNA Single-Strand Breaks (High Proliferation) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_Repair Base Excision Repair PARP->DNA_Repair activates DSB_Accumulation Double-Strand Break Accumulation PARP->DSB_Accumulation leads to DNA_Repair->DNA_SSB resolves This compound This compound This compound->PARP inhibits Cell_Cycle_Arrest Cell Cycle Arrest DSB_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anemia Anemia Apoptosis->Anemia results in Neutropenia Neutropenia Apoptosis->Neutropenia results in Thrombocytopenia Thrombocytopenia Apoptosis->Thrombocytopenia results in

Caption: Mechanism of PARP Inhibitor-Induced Hematologic Toxicity.

Hematologic_Toxicity_Management_Workflow Workflow for Managing this compound-Induced Hematologic Toxicity Start Patient on this compound Monitor_CBC Routine CBC Monitoring Start->Monitor_CBC Toxicity_Detected Hematologic Toxicity Detected? Monitor_CBC->Toxicity_Detected Grade_Toxicity Grade Toxicity (CTCAE) Toxicity_Detected->Grade_Toxicity Yes No_Toxicity Continue Treatment & Routine Monitoring Toxicity_Detected->No_Toxicity No Interrupt_Dose Interrupt this compound Dose Grade_Toxicity->Interrupt_Dose Supportive_Care Provide Supportive Care (e.g., Transfusion) Interrupt_Dose->Supportive_Care Monitor_Recovery Monitor CBC for Recovery Supportive_Care->Monitor_Recovery Monitor_Recovery->Supportive_Care Not Resolved Resume_Reduced_Dose Resume at Reduced Dose Monitor_Recovery->Resume_Reduced_Dose Resolved Continue_Treatment Continue Treatment & Increased Monitoring Resume_Reduced_Dose->Continue_Treatment

Caption: Workflow for Managing this compound-Induced Hematologic Toxicity.

References

Technical Support Center: Itareparib and Potential Cardiovascular Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical support information for researchers, scientists, and drug development professionals using Itareparib. The information regarding potential cardiovascular side effects is primarily based on the known class effects of Poly (ADP-ribose) polymerase (PARP) inhibitors. Specific clinical safety data for this compound is limited in publicly available resources. Researchers should exercise caution and incorporate appropriate cardiovascular monitoring in their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of PARP-1 (Poly (ADP-ribose) polymerase-1). PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP-1, this compound prevents the repair of these breaks, which can lead to the accumulation of double-strand DNA breaks during replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can trigger cell death, a concept known as synthetic lethality.

Q2: Are there known cardiovascular side effects associated with the PARP inhibitor class of drugs?

Yes, studies have indicated that PARP inhibitors as a class are associated with an increased risk of cardiovascular adverse events. A meta-analysis of randomized controlled trials has shown a significantly increased risk of Major Adverse Cardiovascular Events (MACEs), hypertension, and thromboembolic events of any grade in patients treated with PARP inhibitors compared to control groups.[1][2][3]

Q3: What specific cardiovascular events have been observed with other PARP inhibitors?

Analysis of the FDA Adverse Event Reporting System (FAERS) has identified various cardiovascular toxicities associated with different PARP inhibitors. These include hypertension, increased blood pressure, pulmonary embolism, and thrombosis.[4] For example, hypertension has been reported with veliparib, increased blood pressure with niraparib (B1663559) and rucaparib, pulmonary embolism with talazoparib, and thrombosis with olaparib.[4]

Q4: Is there specific cardiovascular safety data available for this compound?

Currently, there is limited publicly available data specifically detailing the cardiovascular safety profile of this compound from preclinical or clinical trials. While some sources suggest that next-generation PARP inhibitors are being designed for improved safety profiles, concrete data on this compound's cardiovascular effects is not yet available. Therefore, it is prudent to consider the known class effects of PARP inhibitors when designing experiments with this compound.

Troubleshooting Guides

Issue: Unexpected changes in cardiovascular parameters observed in animal models during preclinical studies.

Possible Cause: This could be a direct pharmacological effect of this compound on the cardiovascular system, consistent with the known class effects of PARP inhibitors.

Troubleshooting Steps:

  • Establish a Baseline: Ensure you have robust baseline cardiovascular data for your animal models before initiating treatment with this compound.

  • Dose-Response Evaluation: If feasible, conduct a dose-response study to determine if the observed cardiovascular effects are dose-dependent.

  • Comprehensive Monitoring: Implement a comprehensive cardiovascular monitoring plan, including:

    • Regular blood pressure measurements.

    • Electrocardiogram (ECG) monitoring to detect any arrhythmias or changes in cardiac intervals.

    • Echocardiography to assess cardiac function, such as ejection fraction and ventricular dimensions.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of cardiac tissue to look for any signs of cardiotoxicity, such as inflammation, fibrosis, or necrosis.

  • Consult Literature: Review literature on the cardiovascular effects of other PARP inhibitors to understand potential mechanisms and comparable findings.

Issue: How to design an in vitro experiment to assess the potential for this compound-induced cardiotoxicity.

Experimental Approach:

  • Cell Line Selection: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as they provide a physiologically relevant in vitro model of human heart muscle cells.

  • Endpoint Assays:

    • Cytotoxicity Assays: Perform assays to measure cell viability (e.g., MTT or LDH release) after exposure to a range of this compound concentrations.

    • Electrophysiological Assessment: Use multi-electrode array (MEA) systems to evaluate changes in field potential duration, beating rate, and arrhythmogenic potential.

    • Calcium Handling: Employ fluorescent calcium indicators to assess alterations in intracellular calcium transients, which are critical for cardiomyocyte contraction.

    • Structural Analysis: Use high-content imaging to analyze changes in cardiomyocyte morphology and the integrity of sarcomeric structures.

  • Positive Controls: Include known cardiotoxic compounds as positive controls to validate the sensitivity of your experimental system.

Data Presentation

Table 1: Summary of Potential Cardiovascular Adverse Events Associated with the PARP Inhibitor Class

Adverse Event CategorySpecific EventsGradeReference
Major Adverse Cardiac Events (MACEs) Myocardial infarction, cardiac failure, arrhythmiaAny Grade[1][3]
High Grade[1][3]
Hypertension Increased blood pressureAny Grade[1][2][3]
High Grade[1][2][3]
Thromboembolic Events Pulmonary embolism, deep vein thrombosis, thrombosisAny Grade[1][2][3][4]
High Grade[1][2][3]

Note: This table summarizes findings for the PARP inhibitor class. The specific incidence and risk for this compound may differ.

Experimental Protocols

Protocol: Assessment of Cardiovascular Parameters in a Rodent Model

  • Animal Model: Utilize a well-characterized rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Baseline Measurements:

    • Measure baseline blood pressure and heart rate using a non-invasive tail-cuff system for 3-5 consecutive days to obtain a stable baseline.

    • Perform baseline ECG recordings on anesthetized animals to determine standard cardiac intervals (e.g., PR, QRS, QT).

  • Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at the desired dose levels and frequency.

  • In-Life Monitoring:

    • Monitor blood pressure and heart rate at regular intervals throughout the study (e.g., weekly).

    • Perform ECG recordings at selected time points (e.g., after the first dose, and at the end of the study).

  • Terminal Procedures:

    • At the end of the treatment period, collect blood samples for cardiac biomarker analysis (e.g., troponin I).

    • Euthanize the animals and collect heart tissue for histopathological examination.

  • Data Analysis: Compare the cardiovascular parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Mandatory Visualization

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage cluster_parp_pathway PARP-Mediated Repair cluster_replication DNA Replication cluster_cell_fate Cell Fate Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits Repair Repair PARP1->Repair facilitates Double-Strand Break Double-Strand Break PARP1->Double-Strand Break leads to (if inhibited) This compound This compound This compound->PARP1 inhibits Cell Death Cell Death Double-Strand Break->Cell Death induces

Caption: Mechanism of action of this compound via PARP-1 inhibition.

Experimental_Workflow A In Vitro Screening (hiPSC-CMs) B Electrophysiology (MEA) A->B C Cytotoxicity Assays A->C D Calcium Handling A->D E In Vivo Studies (Rodent Model) B->E Promising candidates C->E Promising candidates D->E Promising candidates F Baseline Cardiovascular Measurements E->F G This compound Administration F->G H In-Life Monitoring (BP, ECG) G->H I Terminal Analysis (Biomarkers, Histopathology) H->I J Data Analysis & Interpretation I->J

Caption: Experimental workflow for assessing cardiovascular safety.

References

Technical Support Center: Optimizing Itareparib Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Itareparib dosage and minimizing toxicity in preclinical experiments. The information provided is based on the established knowledge of PARP inhibitors, the class of drugs to which this compound belongs. It is crucial to adapt these general guidelines to the specific experimental context and empirically determine the optimal dosage and toxicity profile for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to toxicity?

This compound is a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are critical for the repair of single-strand DNA breaks via the base excision repair pathway.[1] By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication.[1][2] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DNA damage can lead to cell death, a concept known as synthetic lethality.[3][4] However, this mechanism can also affect normal, healthy cells, leading to toxicities. The primary toxicities associated with PARP inhibitors are often related to their impact on rapidly dividing cells, such as those in the bone marrow.[5][6]

Q2: What are the most common toxicities observed with PARP inhibitors like this compound?

The most frequently reported toxicities for PARP inhibitors are hematological and gastrointestinal.[7][8]

  • Hematological Toxicities: These are on-target effects and include anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[7] These occur because bone marrow cells are rapidly dividing and are sensitive to DNA damage.[5][6]

  • Gastrointestinal Toxicities: Nausea, vomiting, diarrhea, and fatigue are also common.[7][8]

Researchers should closely monitor these parameters in their experimental models.

Q3: How can I start to determine the optimal dosage of this compound in my cell line?

Determining the optimal dosage requires a balance between achieving the desired anti-cancer effect and minimizing toxicity. A good starting point is to perform a dose-response study using a range of this compound concentrations. Key assays to consider are:

  • Cell Viability Assays: To determine the concentration of this compound that inhibits the growth of cancer cells (e.g., IC50 value).

  • Apoptosis Assays: To confirm that this compound is inducing cancer cell death.

  • Toxicity Assessment in Normal Cells: It is crucial to test this compound on a non-cancerous (normal) cell line to assess its selective toxicity towards cancer cells.

Q4: Are there any known signaling pathways affected by this compound that I should monitor?

This compound primarily affects the DNA Damage Response (DDR) pathway . Key proteins to monitor in this pathway include:

  • PARP activity: To confirm target engagement.

  • γH2AX: A marker for DNA double-strand breaks. An increase in γH2AX levels indicates DNA damage.

  • Caspase activation: To monitor the induction of apoptosis.

The following diagram illustrates the simplified signaling pathway:

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 With this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP senses BER Base Excision Repair (BER) PARP->BER recruits BER->DNA_SSB repairs DNA_SSB_I DNA Single-Strand Break (SSB) PARP_I PARP DNA_SSB_I->PARP_I This compound This compound This compound->PARP_I inhibits Replication DNA Replication PARP_I->Replication unrepaired SSB leads to DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis DSB->Apoptosis in HR deficient cells

This compound's impact on DNA repair.

Troubleshooting Guides

Issue 1: High toxicity observed in normal (non-cancerous) cells at effective cancer cell-killing concentrations.
Possible Cause Troubleshooting Step
This compound concentration is too high. Lower the concentration of this compound and perform a more granular dose-response curve on both cancer and normal cells to identify a therapeutic window where cancer cells are selectively killed.
The normal cell line is unusually sensitive. Use a different, more robust normal cell line for comparison. Consider primary cells from the same tissue type as the cancer cell line for a more relevant comparison.
Off-target effects of this compound. This is inherent to the drug. Focus on optimizing the concentration to maximize the therapeutic index (ratio of toxic dose to therapeutic dose).
Issue 2: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Step
Cell seeding density is not optimal. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Uneven drug distribution in multi-well plates. Ensure proper mixing of the drug in the culture medium before adding it to the wells. Use a multichannel pipette for consistency.
Contamination of cell cultures. Regularly check for and discard any contaminated cultures. Use proper aseptic techniques.
Assay incubation time is too short or too long. Optimize the incubation time for the specific cell line and assay being used. PARP inhibitor effects can sometimes take longer to manifest.[9]
Issue 3: Difficulty in detecting a clear apoptotic signal.
Possible Cause Troubleshooting Step
Incorrect timing of the assay. Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
The chosen apoptosis assay is not sensitive enough. Try a different apoptosis assay. For example, if you are using a late-stage marker like DNA fragmentation, try an early-stage marker like Annexin V staining.
The cells are undergoing a different form of cell death (e.g., necrosis). Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining.

Data Presentation: Summarizing Quantitative Data

When presenting your data, use structured tables to facilitate easy comparison of results.

Table 1: Example of IC50 Values for this compound in Different Cell Lines

Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Therapeutic Index
MCF-7Breast Cancer1.5MCF-10A>50>33.3
A549Lung Cancer2.8BEAS-2B>50>17.8
U-87 MGGlioblastoma0.9Primary Astrocytes4550

Table 2: Example of Apoptosis Induction by this compound (1 µM) after 48 hours

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
MCF-745.2%9.0
A54938.7%7.7
U-87 MG55.1%11.0
MCF-10A5.3%1.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cell viability.

Cell_Viability_Workflow Start Seed cells in a 96-well plate Incubate_1 Incubate for 24h (allow cells to attach) Start->Incubate_1 Treat Treat with varying concentrations of this compound Incubate_1->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm using a plate reader Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze

MTT assay workflow.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a common method for detecting apoptosis by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-negative: Live cells

Protocol 3: DNA Damage Assay (γH2AX Staining)

This protocol describes the detection of DNA double-strand breaks.

Methodology:

  • Cell Treatment: Treat cells grown on coverslips with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA damage.

References

Troubleshooting Itareparib solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itareparib, focusing on common solubility issues encountered in DMSO.

Frequently Asked Questions (FAQs) - this compound Solubility in DMSO

Q1: I am having difficulty dissolving this compound powder in DMSO. What are the recommended procedures?

This is a common challenge as many small molecule inhibitors can have low aqueous solubility. The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]

Troubleshooting Steps:

  • Ensure High-Quality DMSO: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which may reduce the solubility of hydrophobic compounds like this compound.[1]

  • Vortexing/Sonication: After adding DMSO to the this compound powder, vortex the solution thoroughly. If the powder is still visible, use a bath sonicator for 5-10 minutes to aid dissolution.[1]

  • Gentle Warming: Gently warming the solution to approximately 37°C can help increase solubility. However, do not boil the solution, as this may degrade the compound.[1]

  • Prepare Fresh Solutions: For best results and to avoid issues with compound stability or precipitation, it is recommended to prepare solutions fresh before use.[1]

Q2: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium or buffer. How can I prevent this?

Precipitation upon dilution into an aqueous environment is a key indicator of poor aqueous solubility. The following steps can help mitigate this issue:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium slowly, drop-by-drop, while vortexing or stirring the aqueous solution. This rapid mixing helps prevent the compound from crashing out of the solution.[1]

  • Avoid High Final Concentrations: The solubility of this compound in aqueous media is significantly lower than in DMSO. If you observe precipitation, you may be exceeding the solubility limit. Try working with a lower final concentration of this compound in your experiment.[1]

  • Check Final DMSO Concentration: While increasing the final percentage of DMSO can help maintain solubility, it can also be toxic to cells. It is crucial to keep the final DMSO concentration in your cell-based assays low, typically below 0.5% and ideally at or below 0.1%.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Intermediate Dilution: In some cases, making serial dilutions of your DMSO stock solution directly in your buffer can cause the compound to precipitate. It is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer or incubation medium.

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

The tolerance to DMSO can vary significantly between cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[2]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2]

It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]

Q4: How should I store my this compound stock solutions in DMSO?

Proper storage is critical to maintain the integrity and stability of your this compound stock solution.

  • Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product data sheet.[2]

  • DMSO Stock Solutions: Once prepared, aliquot the stock solution into routine usage volumes and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[3] DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened, which can dilute your stock solution over time.[2]

Data Presentation

Table 1: this compound Properties

PropertyValueSource
Molecular Formula C₂₀H₂₆FN₃O₂[4]
Molecular Weight 359.45 g/mol [5]
CAS Number 1606995-47-4[5]
Mechanism of Action PARP Inhibitor[6][7]

Table 2: Experimental Solubility Log

DMSO Concentration (%)Temperature (°C)This compound Concentration (mM)Observations (e.g., Clear, Precipitate)
10025 (Room Temp)
10037
10 (in PBS)25 (Room Temp)
1 (in PBS)25 (Room Temp)
0.5 (in Media)37
0.1 (in Media)37

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Before opening, centrifuge the vial of this compound powder at a low speed to ensure all the powder is at the bottom.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of this compound (MW: 359.45), you would add 278.2 µL of DMSO.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap the vial securely and vortex at maximum speed for 1-2 minutes.

  • Sonication (if needed): If particulates are still visible, place the vial in a bath sonicator for 10 minutes or until the solution is clear. Gentle warming to 37°C can be used if necessary.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays

  • Thaw Stock: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into cell culture medium to create a high-concentration working stock (e.g., 100 µM).[1]

  • Final Dilution: Add the working stock solution to the cell culture medium to achieve the desired final concentration for your experiment, ensuring the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, corresponding to the highest concentration of the compound tested.

Visualizations

Itareparib_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Dissolve this compound in Anhydrous DMSO dissolved Clear Solution? start->dissolved vortex Vortex and/or Sonicate dissolved->vortex No stock_ready Stock Solution Ready (Store at -80°C) dissolved->stock_ready Yes warm Gently Warm to 37°C vortex->warm warm->dissolved dilute Dilute in Aqueous Buffer/ Cell Culture Medium stock_ready->dilute precipitate Precipitation? dilute->precipitate success Experiment Ready precipitate->success No slow_addition Use Slow, Dropwise Addition with Constant Mixing lower_conc Lower Final Concentration slow_addition->lower_conc check_dmso Check Final DMSO % (Keep <= 0.1%) lower_conc->check_dmso check_dmso->dilute precipicate precipicate precipicate->slow_addition Yes

Caption: A workflow for troubleshooting this compound solubility.

PARP_Inhibition_Signaling_Pathway Simplified PARP Inhibition Signaling Pathway cluster_dna_damage DNA Damage cluster_parp_pathway Base Excision Repair ssDNA_break Single-Strand Break PARP1 PARP1 ssDNA_break->PARP1 recruits Repair DNA Repair PARP1->Repair Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP forms This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse dsDNA_break Double-Strand Break Replication_Fork_Collapse->dsDNA_break Cell_Death Cell Death (Synthetic Lethality in HR-Deficient Cells) dsDNA_break->Cell_Death

Caption: PARP inhibition by this compound leading to cell death.

References

Technical Support Center: Identifying Biomarkers for Itareparib Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers associated with sensitivity to Itareparib, a potent and selective PARP1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary established biomarkers for sensitivity to PARP inhibitors like this compound?

A1: The most well-established biomarkers for predicting sensitivity to PARP inhibitors are related to deficiencies in the Homologous Recombination (HR) pathway for DNA double-strand break repair. These include:

  • BRCA1 and BRCA2 Gene Mutations: Germline or somatic mutations in these genes are the strongest predictors of sensitivity to PARP inhibitors.

  • Homologous Recombination Deficiency (HRD): This is a broader measure of a tumor's inability to repair DNA double-strand breaks effectively. HRD can be caused by mutations in other HR pathway genes (e.g., PALB2, RAD51C, RAD51D) or by epigenetic silencing of these genes. A functional HRD status often leads to a state known as "BRCAness".

  • Platinum Sensitivity: A positive response to previous platinum-based chemotherapy is often used as a clinical surrogate for HRD and predicts a better response to PARP inhibitors.

Q2: Are there emerging biomarkers that show promise for predicting this compound sensitivity?

A2: Yes, several emerging biomarkers are under investigation:

  • RAD51 Foci Formation: RAD51 is a key protein in the HR repair pathway that forms nuclear foci at sites of DNA damage. A lack of RAD51 foci formation after DNA damage can indicate a deficient HR pathway and thus sensitivity to PARP inhibitors.[1][2][3]

  • SLFN11 Expression: High expression of the Schlafen family member 11 (SLFN11) protein has been associated with increased sensitivity to various DNA-damaging agents, including PARP inhibitors.[4][5][6]

  • Genomic Scars: HRD leads to characteristic large-scale genomic alterations, often called "genomic scars." Assays that measure the extent of these scars, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST), can provide a quantitative HRD score.[7][8][9][10]

Q3: How does this compound's mechanism of action relate to these biomarkers?

A3: this compound is a potent PARP1 inhibitor. PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). When PARP1 is inhibited by this compound, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway (as identified by the biomarkers mentioned above), these DSBs cannot be properly repaired, leading to cell death. This concept is known as synthetic lethality. Additionally, PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a toxic complex that further disrupts DNA replication and contributes to cell death.

Troubleshooting Guides

RAD51 Foci Formation Assay

Issue 1: High background of RAD51 foci in untreated control cells.

  • Possible Cause:

    • Endogenous DNA Damage: Cancer cell lines can have high intrinsic genomic instability, leading to spontaneous DNA damage.

    • Cell Culture Stress: Nutrient deprivation, oxidative stress, or contamination can induce DNA damage.

    • Cell Cycle Phase: RAD51 expression is highest in the S and G2 phases. A large proportion of cells in these phases can lead to a higher baseline of foci.

  • Troubleshooting Steps:

    • Ensure optimal cell culture conditions and check for contamination.

    • Co-stain with a cell cycle marker like Geminin to gate for S/G2 phase cells during analysis.[11]

    • Establish a clear baseline for your specific cell line.

Issue 2: No increase in RAD51 foci after treatment with a DNA-damaging agent.

  • Possible Cause:

    • Ineffective DNA Damaging Agent: The concentration or incubation time may be insufficient.

    • Homologous Recombination Deficiency (HRD): The cell line may be HR-deficient, and therefore unable to form RAD51 foci. This is the expected result in a sensitive cell line.

    • Antibody Issues: The primary or secondary antibody may not be performing correctly.

  • Troubleshooting Steps:

    • Titrate the DNA damaging agent to determine the optimal concentration and incubation time.

    • Use a known HR-proficient cell line as a positive control.

    • Validate the antibodies and try different dilutions or a new batch.

SLFN11 Immunohistochemistry (IHC)

Issue 1: Weak or no SLFN11 staining.

  • Possible Cause:

    • Low or Absent Expression: The cell line or tissue may not express SLFN11.

    • Improper Antibody Concentration: The primary antibody may be too dilute.

    • Antigen Masking: Formalin fixation can cross-link proteins, masking the antibody epitope.

  • Troubleshooting Steps:

    • Use a cell line known to express SLFN11 as a positive control.

    • Optimize the primary antibody concentration by testing a range of dilutions.

    • Perform antigen retrieval using a citrate (B86180) buffer and heat.[12]

Issue 2: High background or non-specific staining.

  • Possible Cause:

    • Primary Antibody Concentration Too High: This can lead to non-specific binding.

    • Inadequate Blocking: Insufficient blocking can result in background staining.

    • Cytoplasmic Staining: SLFN11 is a nuclear protein; cytoplasmic staining is likely non-specific.[13]

  • Troubleshooting Steps:

    • Titrate the primary antibody to a lower concentration.

    • Increase the blocking time or try a different blocking agent (e.g., 5% BSA).

    • Ensure you are using a validated antibody that shows nuclear-specific staining.

Genomic Scar Analysis for HRD

Issue 1: Inconsistent HRD scores.

  • Possible Cause:

    • Low Tumor Purity: Insufficient tumor content in the sample can affect the accuracy of the analysis.

    • FFPE Tissue Artifacts: Formalin-fixed paraffin-embedded (FFPE) tissue can have lower quality DNA, which may impact results.[7]

    • Different Analysis Pipelines: Using different software or algorithms can lead to variations in HRD scores.

  • Troubleshooting Steps:

    • Assess tumor purity before analysis and if possible, enrich for tumor cells.

    • Use protocols optimized for FFPE-derived DNA.

    • Use a standardized and validated analysis pipeline for all samples.

Quantitative Data Summary

Disclaimer: The following quantitative data is derived from studies on various PARP inhibitors (e.g., olaparib, niraparib) and may serve as a proxy for this compound's activity. Cell line and tumor-specific responses to this compound should be determined empirically.

Table 1: PARP Inhibitor IC50 Values in Different Cell Lines

Cell LineBRCA StatusPARP InhibitorIC50 (µM)
MDA-MB-436BRCA1 mutantTalazoparib10
HCC1937BRCA1 mutantPJ34HCl~4
Capan-1BRCA2 mutantOlaparib<10
MDA-MB-231BRCA wild-typeTalazoparib~0.48
MDA-MB-468BRCA wild-typeUPF 1069~0.8

Data compiled from multiple sources.[14][15]

Table 2: Correlation of Biomarkers with Clinical Outcomes for PARP Inhibitors

BiomarkerFindingCancer Type
High SLFN11 ExpressionAssociated with longer radiographic progression-free survival (rPFS) on platinum chemotherapy.Metastatic Castration-Resistant Prostate Cancer
High SLFN11 ExpressionAssociated with improved progression-free survival (PFS) with olaparib.Relapsed Platinum-Sensitive Ovarian Cancer
RAD51 Foci NegativeCorrelated with sensitivity to PARP inhibitor ABT-888.Ovarian Cancer

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

RAD51 Foci Formation Immunofluorescence Assay
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.

  • Treatment: Treat cells with this compound at the desired concentration for the appropriate duration. Include a positive control (e.g., a DNA damaging agent like cisplatin) and a negative control (vehicle).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10-15 minutes.[11]

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips on microscope slides with anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A common cutoff for HR deficiency is <20% of geminin-positive cells having ≥5 RAD51 foci.[1]

SLFN11 Immunohistochemistry (IHC)
  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a 10mM citrate buffer (pH 6.0).[12]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate with a validated anti-SLFN11 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

  • Scoring: Score the percentage and intensity of nuclear staining in tumor cells. An H-score can be calculated by multiplying the percentage of positive cells by the intensity score (e.g., 0=negative, 1=weak, 2=moderate, 3=strong).

Visualizations

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Replication DNA Replication PARP1->Replication blocked repair leads to BER->SSB repairs DSB DNA Double-Strand Break HR_Pathway Homologous Recombination (HR) Pathway (BRCA1, BRCA2, RAD51, etc.) DSB->HR_Pathway activates HR_Pathway->DSB repairs Cell_Survival Cell Survival HR_Pathway->Cell_Survival Apoptosis Apoptosis (Cell Death) HR_Pathway->Apoptosis (Deficient) leads to This compound This compound This compound->PARP1 inhibits & traps Replication->DSB generates Experimental_Workflow_RAD51 start Seed Cells on Coverslips treatment Treat with this compound & Controls start->treatment fix_perm Fix with PFA, Permeabilize with Triton X-100 treatment->fix_perm block Block with 5% BSA fix_perm->block primary_ab Incubate with anti-RAD51 Primary Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Counterstain with DAPI & Mount secondary_ab->mount image Image with Fluorescence Microscope mount->image analyze Quantify RAD51 Foci per Nucleus image->analyze end Determine HR Status analyze->end Biomarker_Logic cluster_HRD_Status Homologous Recombination Deficiency (HRD) Status BRCA_mut BRCA1/2 Mutation HRD_pos HR Deficient BRCA_mut->HRD_pos Genomic_Scar High Genomic Scar Score (LOH, TAI, LST) Genomic_Scar->HRD_pos RAD51_neg Low/No RAD51 Foci RAD51_neg->HRD_pos Platinum_sens Platinum Sensitive Platinum_sens->HRD_pos Sensitivity Predicted Sensitivity to this compound HRD_pos->Sensitivity SLFN11_high High SLFN11 Expression SLFN11_high->Sensitivity

References

Technical Support Center: Ensuring Accurate Itareparib Results by Preventing Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the risks of cell line contamination when evaluating the PARP inhibitor, Itareparib. Inaccurate results due to misidentified or cross-contaminated cell lines can lead to significant setbacks in research and development. Adherence to best practices in cell line authentication is critical for reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks via the base excision repair pathway.[2][3] By inhibiting PARP, this compound prevents the repair of these breaks. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to the accumulation of double-strand DNA breaks during replication, ultimately causing cell death.[2] This mechanism is a form of synthetic lethality.

Q2: How can cell line contamination affect my this compound experimental results?

Cell line contamination, where a cell line is overgrown by another, more aggressive line, is a pervasive issue in biomedical research.[4] This can drastically alter the experimental outcome of this compound studies. For instance, if a cell line believed to be sensitive to PARP inhibitors due to a specific mutation is contaminated with a resistant cell line, the experimental results will inaccurately reflect the contaminant's response. This can lead to misinterpretation of this compound's efficacy and the underlying mechanisms of action.[5] The National Center for Biotechnology Information estimates that between 18% and 36% of cell lines are contaminated or misidentified.[6]

Q3: What are the most common cell line contaminants?

HeLa cells are one of the most common contaminants due to their aggressive growth characteristics.[7][8] However, cross-contamination can occur with any cell line used in a laboratory.[9] It is crucial to assume any cell line could be a potential source of contamination.

Q4: How can I be certain that my cell lines are not contaminated?

The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[5][10] This technique generates a unique genetic fingerprint for each cell line, which can be compared against reference databases to confirm its identity.[11][12] Other methods like karyotyping and proteomic analysis can provide additional layers of verification.[11] Regular testing for microbial contamination, especially Mycoplasma, using PCR-based methods is also highly recommended as it can alter cellular responses to drugs.[5]

Q5: How often should I test my cell lines for authenticity?

It is best practice to test cell lines at several key points:

  • Upon receipt of a new cell line from any source.

  • Before freezing a new bank of cells.

  • At the beginning of a new series of experiments.

  • If the culture shows any unexpected changes in morphology or growth.

  • Before publication of research findings.

Troubleshooting Guide: Inconsistent this compound Results

Unexpected or inconsistent results in this compound sensitivity screening can be a sign of underlying issues, including cell line contamination.

Observed Problem Potential Cause Recommended Action
Unexpected this compound Resistance in a supposedly sensitive cell line.1. Cell line cross-contamination with a resistant line.[5] 2. High passage number leading to genetic drift. 3. Mycoplasma contamination altering drug sensitivity.[5]1. Perform STR Profiling to confirm cell line identity.[11][12] 2. Always use cells within a defined, low passage number range. 3. Test for Mycoplasma using a PCR-based assay.
High Variability Between Replicate Experiments. 1. Inconsistent cell seeding density. 2. Contamination introduced during one of the experiments. 3. Errors in drug preparation or dilution.1. Standardize cell counting and seeding protocols. 2. Review aseptic techniques and quarantine any suspected cultures. 3. Prepare fresh drug dilutions for each experiment and verify concentrations.
Sudden Change in Cell Morphology or Growth Rate. 1. Cell line cross-contamination.[7] 2. Microbial contamination (bacteria, yeast, or mold).1. Immediately quarantine the affected culture. 2. Perform STR profiling and Mycoplasma testing. 3. Visually inspect the culture for common microbial contaminants.

Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication

STR profiling is the gold standard for authenticating human cell lines.[10] It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals.

  • Sample Collection: Collect a cell pellet of at least 1x10^6 cells.

  • DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit.

  • PCR Amplification: Amplify multiple STR loci using a commercially available STR profiling kit. These kits contain fluorescently labeled primers for specific STR markers.

  • Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.

  • Data Analysis: The resulting electropherogram will show a unique pattern of peaks for each STR locus. Compare this profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is generally required to confirm identity.

Protocol 2: Mycoplasma Detection by PCR

Mycoplasma contamination is a common issue that can significantly impact experimental results.[5]

  • Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Extract DNA from the supernatant using a specialized kit for microbial DNA.

  • PCR Amplification: Use a Mycoplasma-specific PCR primer set to amplify a target region of the Mycoplasma genome. It is crucial to include a positive control (known Mycoplasma DNA) and a negative control (sterile water) in your PCR run.

  • Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose (B213101) gel.

  • Result Interpretation: The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination. The positive control should show a band of the correct size, and the negative control should be clear.

Visualizing Key Processes

To aid in understanding the critical concepts discussed, the following diagrams illustrate the PARP signaling pathway, a standard experimental workflow with integrated quality control, and a logical troubleshooting guide.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus ssb Single-Strand DNA Break parp PARP1 ssb->parp recruits par PAR Chains (PARylation) parp->par synthesizes trapped PARP Trapping parp->trapped ber Base Excision Repair (BER) Proteins par->ber recruits repair DNA Repair ber->repair This compound This compound This compound->parp inhibits This compound->trapped causes dsb Double-Strand DNA Break (at replication fork) trapped->dsb leads to death Cell Death dsb->death Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Assay cluster_analysis Data Analysis & Verification receive Receive Cell Line auth1 STR Profile & Mycoplasma Test receive->auth1 culture Culture Cells (Low Passage) auth1->culture If Authentic seed Seed Cells for Experiment culture->seed treat Treat with this compound seed->treat assay Perform Viability/ Functional Assay treat->assay data Analyze Data assay->data auth2 Confirm Cell Line Identity Post-Experiment (Optional but Recommended) data->auth2 publish Publish Results auth2->publish If Consistent Troubleshooting_Workflow start Inconsistent this compound Results Observed q1 Is Cell Line Identity Confirmed with STR? start->q1 auth Perform STR Profiling q1->auth No / Unsure q2 Is Culture Free of Mycoplasma? q1->q2 Yes auth->q2 myco Perform Mycoplasma PCR Test q2->myco No / Unsure q3 Are Experimental Parameters Consistent? q2->q3 Yes myco->q3 review Review Protocol: Seeding Density, Drug Prep, etc. q3->review No end Identify Source of Error q3->end Yes review->end

References

Technical Support Center: Itareparib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Itareparib. Due to the limited publicly available data on specific inconsistencies with this compound, this guide is based on the well-established principles of PARP inhibitors and common challenges encountered during their preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair pathway.[2] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2][3] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[4] The inability to repair these DSBs in HR-deficient cells results in genomic instability and ultimately leads to cell death, a concept known as synthetic lethality.[3]

Q2: What are the expected outcomes of a successful this compound experiment in a sensitive cell line?

In a sensitive cancer cell line (e.g., with BRCA1/2 mutations), treatment with this compound is expected to lead to:

  • A dose-dependent decrease in cell viability and proliferation.

  • An increase in markers of DNA damage, such as γ-H2AX.

  • Induction of apoptosis or cell cycle arrest.

  • Inhibition of PARP activity, which can be observed by a reduction in PARylation of substrate proteins.

Q3: Why might I be seeing inconsistent IC50 values for this compound across different experiments?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Integrity: Genetic drift of cancer cell lines in culture can alter their sensitivity to treatment. Ensure you are using a low-passage number and periodically verify the genetic signature of your cells.

  • Experimental Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can significantly impact results.

  • Reagent Quality: The stability and purity of this compound and other reagents like cell culture media and assay components are critical.

  • Assay Type: Different cell viability assays (e.g., MTT, CellTiter-Glo, colony formation) measure different aspects of cell health and can yield different IC50 values.

Q4: Could my cells be developing resistance to this compound?

Yes, resistance to PARP inhibitors is a known phenomenon.[5] Potential mechanisms of resistance include:

  • Reversion Mutations: Secondary mutations in BRCA1/2 genes that restore their function and the homologous recombination repair pathway.[6]

  • Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.[4]

  • Replication Fork Stabilization: Changes in cellular processes that protect the DNA replication fork from collapse can reduce the formation of lethal double-strand breaks.[7]

  • Loss of 53BP1: This can lead to a partial restoration of homologous recombination.[4]

Troubleshooting Guides

Issue 1: Higher than Expected Cell Viability After this compound Treatment

If you observe that this compound is not reducing cell viability as expected in a supposedly sensitive cell line, follow these troubleshooting steps.

Troubleshooting Flowchart for High Cell Viability

G start Start: Higher than expected cell viability reagent_check 1. Reagent & Compound Verification start->reagent_check protocol_review 2. Experimental Protocol Review reagent_check->protocol_review Reagents OK outcome_fail Issue Persists: Consult Literature/Support reagent_check->outcome_fail Reagent Issue Found cell_line_auth 3. Cell Line Authentication protocol_review->cell_line_auth Protocol OK protocol_review->outcome_fail Protocol Error Found resistance_check 4. Investigate Resistance Mechanisms cell_line_auth->resistance_check Cell Line Authenticated cell_line_auth->outcome_fail Cell Line Issue Found outcome_pass Issue Resolved resistance_check->outcome_pass Mechanism Identified resistance_check->outcome_fail No Obvious Resistance

Caption: Troubleshooting flowchart for unexpected cell viability.

Step-by-Step Guide:

  • Verify this compound Stock Solution:

    • Action: Prepare a fresh stock solution of this compound. If possible, verify its concentration and purity using analytical methods like HPLC.

    • Rationale: The compound may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles).[8]

  • Check Cell Culture and Assay Reagents:

    • Action: Use fresh media, serum, and assay reagents. Ensure that the DMSO concentration in your final dilutions is consistent and non-toxic to the cells.

    • Rationale: Expired or contaminated reagents can affect cell health and assay performance.

  • Review Experimental Protocol:

    • Action: Double-check calculations for dilutions, cell seeding densities, and incubation times.

    • Rationale: Simple errors in the experimental setup are a common source of inconsistent results.

  • Authenticate Cell Line:

    • Action: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. Check for mycoplasma contamination. Assess the BRCA mutation status if it is critical to your hypothesis.

    • Rationale: Cell line misidentification or contamination can lead to unexpected biological responses. The genetic drift of cell lines in continuous culture can also lead to the loss of the sensitive phenotype.

  • Investigate Potential Resistance:

    • Action: If the above steps do not resolve the issue, consider the possibility of acquired resistance. You can perform a western blot to check for the expression of drug efflux pumps (e.g., P-glycoprotein) or sequence key HR genes like BRCA1/2 to check for reversion mutations.[4]

Issue 2: Inconsistent PARP Activity Readouts

If you are directly measuring PARP activity (e.g., via a PARylation assay or western blot for PAR) and see inconsistent inhibition by this compound, consider the following.

Experimental Workflow for PARP Activity Assay

G cluster_prep Preparation cluster_damage Induce Damage cluster_analysis Analysis seed_cells 1. Seed Cells treat_cells 2. Treat with this compound seed_cells->treat_cells induce_damage 3. Induce DNA Damage (e.g., H2O2) treat_cells->induce_damage lyse_cells 4. Lyse Cells induce_damage->lyse_cells run_wb 5. Western Blot for PAR lyse_cells->run_wb quantify 6. Quantify Results run_wb->quantify

Caption: Workflow for assessing PARP activity.

Step-by-Step Guide:

  • Optimize DNA Damage Induction:

    • Action: Ensure that the method used to induce DNA damage (e.g., H2O2, MMS) is robust and consistently activates PARP. Titrate the damaging agent to find a concentration that gives a strong PAR signal in the untreated control.

    • Rationale: Insufficient PARP activation in the control group will make it difficult to observe the inhibitory effect of this compound.

  • Check Antibody Performance:

    • Action: Verify the specificity and optimal dilution of your primary antibody against PAR or PARP1. Include appropriate positive and negative controls in your western blot.

    • Rationale: A poorly performing antibody will give weak or non-specific signals.

  • Review Lysis and Blotting Protocol:

    • Action: Ensure your lysis buffer is effective and contains phosphatase and protease inhibitors. Optimize transfer conditions for the western blot.

    • Rationale: Inefficient protein extraction or transfer can lead to a loss of signal.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in different cell lines to illustrate potential sources of variability. These are not experimental data but are representative of expected trends for PARP inhibitors.

Cell LineBRCA1/2 StatusPassage NumberIC50 (nM) - Exp. 1IC50 (nM) - Exp. 2Potential Reason for Inconsistency
MDA-MB-436 BRCA1 mutantLow (<10)5065Standard experimental variability
MDA-MB-436 BRCA1 mutantHigh (>30)50500Genetic drift, potential loss of sensitivity
CAPAN-1 BRCA2 mutantLow (<10)8095Standard experimental variability
MCF-7 BRCA wild-typeLow (<10)>10,000>10,000Cell line is inherently resistant
MDA-MB-436-Res BRCA1 revertantLow (<10)2,5002,800Acquired resistance via reversion mutation

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for PARP Activity
  • Cell Culture and Treatment: Seed cells in 6-well plates. The next day, pre-treat with various concentrations of this compound for 2 hours.

  • DNA Damage: Induce DNA damage by adding a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PAR or PARP1 overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal. Image the blot using a digital imager.

Signaling Pathway Diagram

This compound Mechanism of Action: Synthetic Lethality

G cluster_ssb Single-Strand Break (SSB) Repair cluster_dsb Double-Strand Break (DSB) Formation cluster_hr_proficient HR Proficient Cell (BRCA WT) cluster_hr_deficient HR Deficient Cell (BRCA mutant) ssb DNA Single-Strand Break parp PARP1 ssb->parp Repair replication DNA Replication ssb->replication ber Base Excision Repair (BER) parp->ber Repair ber->ssb Repair This compound This compound This compound->parp Inhibits dsb DNA Double-Strand Break replication->dsb hr_repair Homologous Recombination (HR) [BRCA1/2 active] dsb->hr_repair hr_defective Defective HR [BRCA1/2 inactive] dsb->hr_defective survival Cell Survival hr_repair->survival death Cell Death (Synthetic Lethality) hr_defective->death

Caption: Mechanism of this compound via synthetic lethality.

References

Itareparib stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Itareparib. It includes guidance on long-term storage, troubleshooting for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that users may encounter during the handling and use of this compound in experimental settings.

Question Answer
1. What are the recommended long-term storage conditions for solid this compound? For long-term storage, solid this compound should be kept at -20°C in a dry and dark environment. Following these conditions helps maintain its stability for over two years.
2. How should I store this compound solutions? Stock solutions of this compound should be aliquoted and stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks). Avoid repeated freeze-thaw cycles.
3. My this compound solution appears cloudy or has precipitates. What should I do? Cloudiness or precipitation may indicate that the compound has come out of solution. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Ensure complete dissolution before use. If the issue persists, the solvent may not be appropriate, or the concentration may be too high.
4. I am observing inconsistent results in my in vitro PARP activity assays. What could be the cause? Inconsistent results can stem from several factors: inaccurate pipetting, degradation of this compound due to improper storage, variability in cell health, or issues with the assay reagents. Ensure your stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. Always include positive and negative controls in your experiments.
5. How can I confirm the activity of my this compound stock solution? To confirm the activity, perform a dose-response curve in a sensitive cell line and calculate the IC50 value. Compare this value to previously established internal data or literature values for similar PARP inhibitors to ensure the compound is active.
6. What are the best practices for handling solid this compound? Handle solid this compound in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
7. Can this compound be shipped at ambient temperatures? This compound is generally stable enough for short periods (a few weeks) at ambient temperature during shipping. However, upon receipt, it should be stored under the recommended long-term conditions.

This compound Stability in Long-Term Storage

While specific quantitative long-term stability data for this compound under various conditions are not extensively published, the following table summarizes the recommended storage conditions from suppliers to ensure stability. Researchers should perform their own stability studies for specific formulations and storage conditions.

Form Storage Condition Duration Expected Stability Source
Solid (Powder)-20°C, Dry, DarkLong-term (months to years)> 2 years[1]
Solid (Powder)0-4°C, Dry, DarkShort-term (days to weeks)Stable[1]
In Solvent-80°CLong-term (months)Stable
In Solvent-20°CLong-term (months)Stable[1]
In Solvent0-4°CShort-term (days to weeks)Stable[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for long-term storage.

Protocol for Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products. This protocol is adapted from methods developed for other PARP inhibitors.[2][3][4]

Materials and Equipment:

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) buffer (or other suitable buffer)

  • Glacial acetic acid (or other acid/base for pH adjustment)

  • Water (HPLC grade)

  • Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Ammonium Acetate buffer (pH adjusted to 3.5 with acetic acid). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely around 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) and dilute to a known concentration with the mobile phase.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat this compound solution with 1N HCl at 60°C for a specified time. Neutralize with 1N NaOH.

    • Base Hydrolysis: Treat this compound solution with 1N NaOH at 60°C for a specified time. Neutralize with 1N HCl.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time, then dissolve in solvent.

    • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for a specified time.

  • Sample Analysis: Inject the standard solution, degraded samples, and a blank (solvent) into the HPLC system.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

This compound Mechanism of Action in PARP1 Signaling

Itareparib_Mechanism_of_Action This compound Mechanism of Action: PARP1 Inhibition and Synthetic Lethality cluster_DNA_Damage DNA Damage & Repair cluster_Itareparib_Action This compound Intervention cluster_Cell_Fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates PARP1_Inhibition PARP1 Inhibition (PARP Trapping) PARP1->PARP1_Inhibition DNA_Repair SSB Repair BER->DNA_Repair leads to This compound This compound This compound->PARP1 inhibits SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation leads to Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Proficient HR-Proficient Cells (Normal Cells) DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA-mutated Cancer Cells) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Failed_Repair Failed DSB Repair HR_Deficient->Failed_Repair Apoptosis Apoptosis (Synthetic Lethality) Failed_Repair->Apoptosis

Caption: this compound inhibits PARP1, leading to synthetic lethality in HR-deficient cancer cells.

Troubleshooting Workflow for In Vitro PARP Assays

Troubleshooting_Workflow Troubleshooting Workflow for In Vitro PARP Assays Start Inconsistent/Unexpected Results Check_Reagents Check Reagents & Solutions Start->Check_Reagents Check_this compound Verify this compound Stock Check_Reagents->Check_this compound No Issue Reagent_Issue Prepare fresh reagents Check expiration dates Check_Reagents->Reagent_Issue Issue Found Check_Cells Assess Cell Health & Density Check_this compound->Check_Cells No Issue Itareparib_Issue Prepare fresh stock Confirm concentration Test activity (IC50) Check_this compound->Itareparib_Issue Issue Found Check_Protocol Review Assay Protocol Check_Cells->Check_Protocol No Issue Cell_Issue Check for contamination Optimize seeding density Use consistent passage number Check_Cells->Cell_Issue Issue Found Protocol_Issue Verify incubation times & temps Check pipetting accuracy Ensure proper controls are included Check_Protocol->Protocol_Issue Issue Found Not_Resolved Problem Persists Check_Protocol->Not_Resolved No Issue Resolved Problem Resolved Reagent_Issue->Resolved Itareparib_Issue->Resolved Cell_Issue->Resolved Protocol_Issue->Resolved Consult Consult Senior Researcher or Technical Support Not_Resolved->Consult

Caption: A logical workflow for troubleshooting common issues in PARP inhibitor assays.

Experimental Workflow for this compound Stability Testing

Stability_Testing_Workflow Experimental Workflow for this compound Stability Testing Start Define Stability Study Parameters Prepare_Samples Prepare this compound Samples (Solid & Solution) Start->Prepare_Samples Stress_Conditions Expose Samples to Stress Conditions (Temp, Humidity, Light) Prepare_Samples->Stress_Conditions Time_Points Collect Samples at Defined Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Time_Points->HPLC_Analysis Data_Analysis Quantify this compound & Degradants Calculate % Degradation HPLC_Analysis->Data_Analysis Report Generate Stability Report Determine Shelf-Life Data_Analysis->Report

Caption: A streamlined workflow for conducting long-term stability studies of this compound.

References

Technical Support Center: Investigating the Impact of Drug Efflux Pumps on Itareparib Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential influence of drug efflux pumps on the efficacy of Itareparib, a PARP inhibitor. As direct studies on this compound's interaction with drug efflux pumps are emerging, this guide draws upon established knowledge from other PARP inhibitors to provide a framework for experimentation and problem-solving.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. Could drug efflux pumps be involved?

A: Yes, this is a plausible mechanism. Overexpression of ATP-binding cassette (ABC) transporters, a family of drug efflux pumps, is a known mechanism of resistance to several small-molecule inhibitors, including other PARP inhibitors like olaparib (B1684210) and talazoparib.[1][2][3] These pumps actively transport drugs out of the cell, reducing the intracellular concentration and thereby diminishing their efficacy. Key efflux pumps implicated in resistance to PARP inhibitors include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[4][5][6]

Q2: What are the most common drug efflux pumps associated with PARP inhibitor resistance?

A: The most extensively studied efflux pumps in the context of PARP inhibitor resistance are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[1][2] Several in vitro and in vivo studies have demonstrated that overexpression of these transporters can lead to resistance to PARP inhibitors.[2][7] Additionally, some studies suggest a role for Multidrug Resistance-Associated Proteins (MRPs), such as MRP1 (ABCC1), in conferring resistance to certain PARP inhibitors.[4][6]

Q3: How can I determine if my experimental system has high levels of drug efflux pump activity?

A: You can assess efflux pump activity through several methods:

  • Gene Expression Analysis: Quantify the mRNA levels of genes encoding for major drug transporters (ABCB1, ABCG2, ABCC1, etc.) using quantitative real-time PCR (qRT-PCR).

  • Protein Expression Analysis: Determine the protein levels of P-gp, BCRP, and MRP1 using Western blotting or immunofluorescence.

  • Functional Assays: Utilize fluorescent substrates of these pumps, such as Rhodamine 123 (for P-gp) or Calcein-AM, in flow cytometry-based assays. Reduced intracellular accumulation of these dyes, which can be reversed by known efflux pump inhibitors, indicates high pump activity.[4]

Q4: Are there known inhibitors for these efflux pumps that I can use in my experiments?

A: Yes, several well-characterized inhibitors can be used to probe the involvement of specific efflux pumps. It is crucial to use these inhibitors at concentrations that are selective for the target pump to avoid off-target effects.

Efflux PumpRecommended Inhibitor(s)
P-glycoprotein (P-gp/ABCB1) Verapamil, Tariquidar, Elacridar (GF120918)
BCRP (ABCG2) Ko143, Fumitremorgin C
MRPs (e.g., ABCC1) MK-571

Note: The specificity of these inhibitors can be concentration-dependent. Always perform dose-response experiments to determine the optimal concentration for your specific cell system.

Q5: If I see restored sensitivity to this compound in the presence of an efflux pump inhibitor, what does that signify?

A: Re-sensitization to this compound upon co-administration with an efflux pump inhibitor strongly suggests that the observed resistance is, at least in part, mediated by the activity of that specific efflux pump. This indicates that the pump is actively removing this compound from the cells, and its inhibition allows the intracellular concentration of this compound to reach a therapeutically effective level.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound efficacy studies.

Potential Cause Troubleshooting Step
Variable efflux pump expression in cell culture. Regularly check the expression levels of key efflux pump genes and proteins, especially after multiple passages. Cell lines can change their characteristics over time in culture.
Presence of inducers of efflux pumps in the culture medium. Review all components of your culture medium. Some supplements or serum batches may contain substances that induce the expression of ABC transporters.
Cell confluence affecting pump expression. Standardize your seeding density and harvesting time points. Cell-cell contact and density can influence the expression of some membrane proteins.

Problem 2: Lack of this compound response in an in vivo model.

Potential Cause Troubleshooting Step
High expression of efflux pumps in the tumor tissue. Perform immunohistochemistry (IHC) or gene expression analysis on tumor biopsies to assess the levels of P-gp, BCRP, and other relevant transporters.
Efflux pumps at physiological barriers (e.g., blood-brain barrier) limiting drug distribution. If targeting tumors in sanctuary sites like the brain, consider that efflux pumps at the blood-brain barrier can significantly restrict drug penetration.[1] Co-administration with a brain-penetrant efflux pump inhibitor might be necessary.
Induction of efflux pumps by this compound or other co-administered drugs. Analyze pre- and post-treatment tumor samples to determine if the expression of efflux pumps has been upregulated during the course of the treatment.

Quantitative Data Summary

The following table summarizes the interactions of various PARP inhibitors with common drug efflux pumps, which can serve as a reference for designing experiments with this compound.

PARP InhibitorSubstrate of P-gp (ABCB1)Substrate of BCRP (ABCG2)Substrate of MRPs (ABCCs)Reference(s)
Olaparib YesYesLimited evidence[2],[3],[8]
Talazoparib NoYesYes (MRP1)[4],[5],[6]
Niraparib YesYesLimited evidence[1]
Rucaparib Limited evidenceYesLimited evidence[1]
Veliparib NoLimited evidenceLimited evidence[1],[8]

This table is based on available literature and highlights the variability among different PARP inhibitors. The interaction of this compound with these transporters needs to be experimentally determined.

Experimental Protocols

Protocol 1: In Vitro Drug Efflux Assay Using Flow Cytometry

Objective: To functionally assess the activity of P-gp and BCRP in cancer cells and determine if this compound is a substrate.

Materials:

  • Cancer cell line of interest

  • This compound

  • Rhodamine 123 (P-gp substrate)

  • Pheophorbide A (BCRP substrate)

  • Verapamil (P-gp inhibitor)

  • Ko143 (BCRP inhibitor)

  • Flow cytometer

Methodology:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 (final concentration 1 µM) or Pheophorbide A (final concentration 10 µM) to the cell suspension.

  • Incubation with Inhibitors and this compound: Aliquot cells into different tubes and add the following:

    • No treatment (control)

    • Verapamil (e.g., 50 µM)

    • Ko143 (e.g., 1 µM)

    • This compound (at various concentrations, e.g., 1 µM, 10 µM, 50 µM)

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Interpretation: A significant increase in fluorescence in the presence of an inhibitor or this compound compared to the control indicates that the dye (and potentially this compound) is a substrate of the respective efflux pump.

Protocol 2: Chemosensitivity Assay with Efflux Pump Inhibitors

Objective: To determine if inhibition of efflux pumps can restore sensitivity to this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Efflux pump inhibitors (e.g., Tariquidar for P-gp, Ko143 for BCRP)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with:

    • This compound alone (in a dose-response manner)

    • Efflux pump inhibitor alone (at a fixed, non-toxic concentration)

    • A combination of this compound (dose-response) and the efflux pump inhibitor.

  • Incubation: Incubate for 72-96 hours.

  • Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for this compound in the presence and absence of the efflux pump inhibitor. A significant decrease in the IC50 value in the combination treatment group indicates reversal of resistance.

Visualizations

Efflux_Pump_Mechanism cluster_cell Cancer Cell Itareparib_in This compound (intracellular) PARP PARP Itareparib_in->PARP Inhibits Efflux_Pump Efflux Pump (e.g., P-gp, BCRP) Itareparib_in->Efflux_Pump Substrate DNA_damage DNA Damage PARP->DNA_damage Repair Blocked Apoptosis Apoptosis DNA_damage->Apoptosis Leads to Itareparib_out This compound (extracellular) Efflux_Pump->Itareparib_out Efflux Itareparib_out->Itareparib_in Enters Cell

Caption: Mechanism of efflux pump-mediated resistance to this compound.

Experimental_Workflow start Observe Reduced this compound Efficacy hypothesis Hypothesis: Efflux Pump Involvement start->hypothesis qRT_PCR qRT-PCR for ABCB1, ABCG2, etc. hypothesis->qRT_PCR western_blot Western Blot for P-gp, BCRP hypothesis->western_blot flow_cytometry Functional Efflux Assay hypothesis->flow_cytometry chemosensitivity Chemosensitivity Assay with Inhibitors qRT_PCR->chemosensitivity western_blot->chemosensitivity flow_cytometry->chemosensitivity conclusion Conclusion on Efflux Pump Role chemosensitivity->conclusion

Caption: Workflow for investigating efflux pump-mediated this compound resistance.

References

Technical Support Center: Itareparib Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing itareparib in preclinical animal studies. Given that specific quantitative preclinical pharmacokinetic and efficacy data for this compound is not extensively available in the public domain, this guide incorporates illustrative data from other PARP inhibitors to provide context for expected experimental outcomes and potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in plasma exposure of this compound. What are the potential causes and solutions?

A1: High pharmacokinetic (PK) variability is a known challenge in preclinical studies. Several factors can contribute to this:

  • Drug Formulation and Administration: Inconsistent formulation, leading to issues with solubility or stability, can be a major cause. For oral dosing, differences in gastric pH and food intake can significantly alter absorption.

  • Animal-Specific Factors: Genetic differences between animals, even within the same strain, can lead to variations in drug metabolism. The health status of the animals, including underlying stress or subclinical infections, can also impact drug processing.

  • Experimental Procedures: Inconsistent timing of dosing and blood sampling, as well as the technical skill of the personnel performing these procedures, can introduce variability.

Troubleshooting Steps:

  • Formulation: Ensure a consistent and well-characterized formulation. For poorly soluble compounds, consider using a solubilizing agent or a different vehicle.

  • Dosing: For oral administration, ensure consistent fasting or feeding schedules across all animals. For intravenous administration, ensure accurate and consistent injection rates.

  • Animal Selection: Use animals of the same age, sex, and weight range. Ensure animals are healthy and properly acclimatized before starting the experiment.

  • Standardize Procedures: Implement a strict and consistent schedule for dosing and sample collection. Ensure all personnel are thoroughly trained in the required techniques.

Q2: We are not observing the expected anti-tumor efficacy of this compound in our xenograft model. What could be the reasons?

A2: A lack of expected efficacy can stem from several factors related to both the drug and the experimental model:

  • Suboptimal Drug Exposure: The dose and schedule may not be achieving sufficient drug concentrations in the tumor tissue. This compound is known to be brain-penetrant, but its distribution to other tissues may vary.

  • Tumor Model Characteristics: The chosen cancer cell line or patient-derived xenograft (PDX) model may not be sensitive to PARP inhibition. This could be due to a lack of defects in DNA damage repair pathways (e.g., BRCA1/2 wild-type) or the presence of resistance mechanisms.

  • Drug Resistance: Tumors can develop resistance to PARP inhibitors through various mechanisms, such as upregulation of drug efflux pumps or restoration of homologous recombination repair.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Conduct a pilot study to measure this compound concentrations in plasma and tumor tissue to confirm adequate exposure.

  • Model Selection: Use a tumor model with a known defect in a DNA repair pathway (e.g., BRCA1/2 mutation) to validate the in vivo activity of this compound.

  • Combination Therapy: Based on preclinical evidence, this compound is well-tolerated and synergistic with DNA-damaging agents like temozolomide.[1] Consider evaluating this compound in combination with relevant chemotherapies.

Q3: Is the "PARP trapping" effect of this compound a concern for toxicity in our animal models?

A3: this compound is a potent PARP1 inhibitor that has been designed to be "non-trapping". This is a key differentiator from many other PARP inhibitors and is intended to reduce toxicity to healthy cells, particularly bone marrow suppression. While all potent PARP inhibitors can have side effects, the non-trapping nature of this compound is expected to result in better tolerability, especially when used in combination with chemotherapy.[1]

Troubleshooting Guides

Pharmacokinetic Variability
IssuePotential CauseRecommended Action
High variability in Cmax and AUC after oral dosing Inconsistent gastric emptying, food effects, poor solubility of the formulation.Standardize feeding/fasting schedule. Optimize the drug formulation to improve solubility.
Inconsistent plasma concentrations with IV dosing Inaccurate injection rate or volume, precipitation of the drug in the formulation.Ensure precise and consistent administration technique. Check the stability and solubility of the formulation at the intended concentration.
Rapid clearance and low exposure High metabolic rate in the chosen animal species.Consider using a different animal model with a metabolic profile more similar to humans. If possible, use a higher dose or a more frequent dosing schedule, guided by tolerability studies.
Efficacy Study Variability
IssuePotential CauseRecommended Action
Inconsistent tumor growth within the control group Variation in the initial tumor size or implantation technique. Health differences between animals.Ensure precise and consistent tumor cell implantation. Use a narrow range of initial tumor volumes for randomization. Monitor animal health closely.
Lack of tumor response in a sensitive model Insufficient drug exposure at the tumor site. Suboptimal dosing schedule.Perform a PK/PD study to correlate plasma/tumor drug levels with target engagement (e.g., PARP inhibition). Optimize the dose and schedule based on these findings.
Tumor regrowth after initial response Development of drug resistance.Analyze resistant tumors for molecular changes (e.g., secondary mutations in DNA repair genes). Evaluate combination therapies to overcome resistance.

Illustrative Data Presentation

Disclaimer: The following tables present illustrative data based on published preclinical studies of the PARP inhibitor niraparib. This is intended to serve as a template for the type of data researchers should aim to generate and is not actual data for this compound.

Table 1: Illustrative Pharmacokinetic Parameters of a PARP Inhibitor in Different Animal Species

ParameterMouseRatDog
Dose (mg/kg, p.o.) 502010
Cmax (ng/mL) 1200 ± 350850 ± 210600 ± 180
Tmax (h) 1.52.04.0
AUC (0-24h) (ng·h/mL) 8500 ± 21007200 ± 18006500 ± 1500
t1/2 (h) 4.56.28.1

Table 2: Illustrative Efficacy of a PARP Inhibitor in a BRCA1-mutant Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control -Daily, p.o.0
PARP Inhibitor 50Daily, p.o.85
Chemotherapy Agent 10Once weekly, i.p.40
PARP Inhibitor + Chemotherapy 50 + 10Daily + Weekly>100 (Tumor Regression)

Experimental Protocols

Rodent Pharmacokinetic Study Protocol
  • Animal Model: Use 8-10 week old male Sprague-Dawley rats (n=3-5 per time point).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Dosing:

    • Oral (p.o.): Administer this compound formulation via oral gavage at the desired dose.

    • Intravenous (i.v.): Administer this compound formulation via tail vein injection.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Mouse Xenograft Efficacy Study Protocol
  • Cell Culture: Culture a suitable cancer cell line (e.g., with a known BRCA mutation) under standard conditions.

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment: Administer this compound, vehicle control, and any combination agents according to the planned dosing schedule and route.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Compare the tumor growth between the different treatment groups to determine the anti-tumor efficacy.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-Mediated Repair cluster_Drug_Action Drug Intervention cluster_Consequence Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates DSB_Formation Double-Strand Break (DSB) (at replication fork) DNA_SSB->DSB_Formation unrepaired PARylation PARylation PARP1->PARylation Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PARP1 inhibits HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair Synthetic_Lethality Synthetic Lethality (HR-Deficient Cells) DSB_Formation->Synthetic_Lethality HR deficiency (e.g., BRCA mutation) Cell_Survival Cell Survival (HR-Proficient Cells) HR_Repair->Cell_Survival

Caption: Mechanism of action of this compound, a PARP1 inhibitor, leading to synthetic lethality in HR-deficient cancer cells.

Experimental_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_Efficacy Efficacy Study PK_Dosing Dose Animals (p.o. or i.v.) PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Params Calculate PK Parameters (Cmax, AUC, t1/2) PK_Analysis->PK_Params E_Treat Administer this compound +/- Combination Agent PK_Params->E_Treat Inform Dose Selection E_Implant Implant Tumor Cells in Immunodeficient Mice E_Monitor Monitor Tumor Growth E_Implant->E_Monitor E_Randomize Randomize into Treatment Groups E_Monitor->E_Randomize E_Randomize->E_Treat E_Measure Measure Tumor Volume and Body Weight E_Treat->E_Measure E_Endpoint Determine Tumor Growth Inhibition (TGI) E_Measure->E_Endpoint

References

Technical Support Center: Interpreting Unexpected Itareparib Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

I have performed the initial search for "Itareparib" and related terms. The results provide a good foundation, particularly regarding the general mechanism of PARP inhibitors, their off-target effects, and mechanisms of resistance.

However, the search results lack specific details about "this compound" itself. Most of the information is about other PARP inhibitors like olaparib, rucaparib, and niraparib. While the general principles will likely apply to this compound, I need more specific data on this particular compound to create a truly useful technical support guide.

Therefore, I need to modify my plan to include more targeted searches for this compound-specific information. After that, I can proceed with structuring the FAQ, creating tables, detailing protocols, and generating the required visualizations.

Updated plan: Perform targeted Google searches for "this compound preclinical data," "this compound selectivity profile," "this compound off-target effects," "this compound clinical trial results," and "this compound experimental protocols" to find specific information about this drug. Analyze the new search results to extract quantitative data, experimental details, and any reported unexpected outcomes specifically for this compound. Structure the gathered information into a question-and-answer format for the technical support center, focusing on troubleshooting potential issues and explaining unexpected results in the context of this compound's known characteristics. Organize all quantitative data, such as IC50 values or toxicity levels, into clearly structured tables for easy comparison. Provide detailed methodologies for key experiments mentioned in the search results, ensuring they are presented in a step-by-step format. Create diagrams using Graphviz (DOT language) to illustrate the signaling pathways affected by this compound, experimental workflows for its use, and logical troubleshooting guides, adhering to all specified diagrammatic requirements. Write a brief, descriptive caption for each diagram. Compile all the elements into a cohesive and comprehensive technical support guide, ensuring all user requirements are met, and add citations to the final response.The targeted searches for "this compound" yielded some useful, albeit limited, information. I found a press release from Nerviano Medical Sciences indicating that this compound is a highly selective PARP1 inhibitor designed to avoid PARP trapping and is currently in Phase II clinical trials for several cancers. I also found vendor websites confirming it is a PARP inhibitor. However, specific preclinical data, a detailed selectivity profile (especially quantitative data like IC50 values against other PARP family members or kinases), reports of unexpected off-target effects, and detailed experimental protocols are still largely missing from the public domain. The search results provided more general information about other PARP inhibitors, which can serve as a basis for discussing potential unexpected outcomes, but it's not specific to this compound.

Therefore, I need to adjust my plan to work with the available information. I can create a technical support center that focuses on the known characteristics of this compound (selective PARP1 inhibitor with reduced PARP trapping) and then addresses potential unexpected outcomes by drawing parallels with other, more extensively studied PARP inhibitors. I will have to be clear about where the information is general to the class of PARP inhibitors versus specific to this compound.

Given this, I will proceed with the information I have and the general knowledge from the broader class of PARP inhibitors to build the technical support center. I will have to make some educated inferences based on the available data, and I will be sure to state when I am doing so.

Updated plan: Structure the technical support center content in a question-and-answer format, starting with what is known about this compound and then moving to potential unexpected outcomes and troubleshooting, drawing on information about other PARP inhibitors where necessary and clearly indicating this. Create tables to summarize the known properties of this compound and to compare the potential off-target profiles of different classes of PARP inhibitors, highlighting where this compound is expected to differ. Develop detailed, generalized experimental protocols for working with PARP inhibitors like this compound, including controls to investigate unexpected outcomes. Design Graphviz diagrams to illustrate the theoretical signaling pathway of a selective PARP1 inhibitor, a general experimental workflow, and a troubleshooting logic tree for unexpected results, all adhering to the specified design constraints. Write concise and descriptive captions for each diagram. Assemble all the components into a comprehensive technical support guide, ensuring that all user requirements are met and citing the available sources appropriately. Acknowledge the limited public data on this compound and frame the troubleshooting advice accordingly.I have gathered some specific information about this compound, identifying it as a potent and selective PARP-1 inhibitor with minimal PARP-trapping activity. This is a key differentiator from many other PARP inhibitors. I also have general information about the mechanisms of PARP inhibitors, including off-target effects and resistance, which will be useful for building the troubleshooting guide. However, I still lack specific quantitative data on this compound's selectivity profile (e.g., IC50 values for other PARP family members or kinases) and detailed experimental protocols that have used this compound. The clinical trial information is high-level and doesn't provide the kind of unexpected outcomes at a bench-research level that would be most useful for the target audience.

Given this, I need to adjust my plan to focus on what can be reasonably inferred and what is known. I will frame the technical support center around the unique properties of this compound (PARP1 selectivity, low trapping) and use this to inform the potential for unexpected outcomes. I will have to create generalized experimental protocols and use data from other PARP inhibitors to illustrate concepts like off-target effects, while clearly stating that these are examples and may differ for this compound.

I will now proceed with generating the content based on this revised approach. I have enough information to create a valuable resource, even with the limitations on publicly available data for this specific compound. Therefore, I do not need to perform more searches and can proceed with generating the response.

Welcome to the technical support center for this compound, a next-generation, highly selective PARP1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes. Given that this compound is a novel compound, this guide combines specific information about its known properties with broader knowledge from the PARP inhibitor class to provide a comprehensive support framework.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other PARP inhibitors?

This compound is a potent and highly selective inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. A primary differentiating feature of this compound is that it is engineered to have minimal "PARP trapping" activity.[1] This means it is less likely to lock PARP1 onto DNA at the site of damage, a mechanism that contributes to the cytotoxicity of many first-generation PARP inhibitors but is also associated with toxicity in healthy cells.[1][2] This distinct mechanism may lead to a different spectrum of biological effects and potential side effects compared to other PARP inhibitors.

Q2: My cells that are proficient in Homologous Recombination (HR) are showing sensitivity to this compound. Is this expected?

While the primary mechanism of action for PARP inhibitors, known as synthetic lethality, is most pronounced in cells with deficient HR (e.g., BRCA1/2 mutations), sensitivity in HR-proficient cells can occur. This could be due to several factors:

  • "BRCAness": The cancer cells may have a phenotype that mimics BRCA deficiency due to other genetic or epigenetic alterations in the HR pathway, even if BRCA1/2 are wild-type.

  • High Proliferative Rate: Rapidly dividing cells have increased reliance on DNA repair pathways, and potent PARP1 inhibition can be sufficient to induce cell death.

  • Undisclosed HR Defects: The cell line may have uncharacterized mutations in other HR-related genes.

Q3: I am observing a different cellular phenotype with this compound compared to other PARP inhibitors I have used. Why might this be?

This is a plausible outcome due to the unique properties of this compound. Key reasons for differing phenotypes include:

  • PARP1 Selectivity: this compound's high selectivity for PARP1 means it will not inhibit other PARP family members, which may have distinct cellular functions. Other less selective PARP inhibitors could be eliciting effects through inhibition of PARP2 or other PARPs.

  • Minimal PARP Trapping: The primary cytotoxic mechanism of many PARP inhibitors is the formation of toxic PARP-DNA complexes (PARP trapping).[3][4] Since this compound is designed to minimize this, its effects are more directly related to the catalytic inhibition of PARP1.[1] This can result in different downstream signaling and cellular responses.[2]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability (Apparent Resistance)

You are treating HR-deficient cancer cells with this compound and not observing the expected level of cytotoxicity.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Acquired Resistance Verify that the cells have not developed resistance mechanisms, such as the restoration of HR function through secondary mutations.[5][6] Sequence key HR genes like BRCA1/2 and RAD51C/D.
Drug Efflux Increased expression of drug efflux pumps like P-glycoprotein (MDR1) can reduce intracellular drug concentration.[7] Perform a western blot for MDR1 or use a fluorescent substrate to measure pump activity. Consider co-treatment with an MDR1 inhibitor as a control experiment.
Low PARP1 Expression Reduced expression of PARP1 can lead to resistance.[5] Quantify PARP1 protein levels via western blot or mRNA levels using qRT-PCR.
Incorrect Dosing Ensure the concentration of this compound is appropriate for the cell line being used. Perform a dose-response curve to determine the IC50 value.
Issue 2: Unexpected Toxicity in In Vivo Models

Your in vivo study is showing toxicity that is not consistent with the expected profile of a highly selective PARP1 inhibitor with low PARP trapping.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-Target Effects Although designed for high selectivity, off-target kinase inhibition has been observed with other PARP inhibitors.[8][9] While less likely with this compound, it's a possibility. Review any available selectivity data for this compound. If not available, consider comparing its effects to a structurally different PARP1 inhibitor.
Metabolite Toxicity The toxicity could be due to a metabolite of this compound rather than the parent compound. This is a complex issue to address without specific metabolic studies.
Model-Specific Sensitivity The specific animal model may have a genetic background that makes it particularly sensitive to PARP1 inhibition.

Data Presentation

Table 1: Comparative Profile of PARP Inhibitors

FeatureFirst-Generation PARP Inhibitors (e.g., Olaparib, Rucaparib)This compound
Primary Targets PARP1 and PARP2Highly selective for PARP1[1]
PARP Trapping Significant contributor to cytotoxicity[3][4]Engineered for minimal PARP trapping[1]
Potential Off-Targets Can include other PARP family members and various kinases[8][9]Expected to have a cleaner off-target profile (data pending public release)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]

Visualizations

Signaling Pathway

Itareparib_Mechanism cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Replication_Fork Replication Fork PARP1->Replication_Fork leads to stalled BER->SSB repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by Cell_Death Cell Death HR_Repair->Cell_Death deficiency leads to This compound This compound This compound->PARP1 inhibits

Caption: Mechanism of action of this compound, a selective PARP1 inhibitor.

Experimental Workflow

Experimental_Workflow Start Start Experiment Cell_Culture Culture HR-deficient and HR-proficient cells Start->Cell_Culture Treatment Treat with this compound (dose-response) Cell_Culture->Treatment Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Assay Data_Analysis Analyze Data (Calculate IC50) Assay->Data_Analysis Expected Expected Outcome: Selective killing of HR-deficient cells Data_Analysis->Expected Unexpected Unexpected Outcome: Resistance or non-selective killing Data_Analysis->Unexpected Troubleshoot Go to Troubleshooting Guide Unexpected->Troubleshoot

Caption: General workflow for testing this compound cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Result Observed Check_Protocol Review Experimental Protocol and Calculations Start->Check_Protocol Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Revise_Protocol Revise Protocol and Repeat Protocol_OK->Revise_Protocol No Consider_Biology Consider Biological Mechanisms Protocol_OK->Consider_Biology Yes Resistance Resistance? (HR restoration, efflux pumps) Consider_Biology->Resistance Off_Target Off-Target Effects? (e.g., kinase inhibition) Consider_Biology->Off_Target Low_Trapping Phenotype due to Low PARP Trapping? Consider_Biology->Low_Trapping Investigate_Resistance Investigate Resistance (Sequencing, Western Blot) Resistance->Investigate_Resistance Investigate_Off_Target Use Control Inhibitors Off_Target->Investigate_Off_Target Investigate_Trapping Compare with High-Trapping PARP Inhibitor Low_Trapping->Investigate_Trapping

Caption: A logical approach to troubleshooting unexpected this compound results.

References

Mitigating batch-to-batch variability of Itareparib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Itareparib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating batch-to-batch variability and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) is a common issue with small molecule inhibitors and can stem from several factors:

  • Purity and Impurities: Even minor variations in the purity of the compound can significantly impact its biological activity. The presence of impurities, which may have their own biological effects or interfere with this compound's binding to PARP1, can alter the apparent IC50.

  • Compound Stability and Storage: this compound, like many small molecules, can degrade over time if not stored correctly. Improper storage temperatures, exposure to light, or repeated freeze-thaw cycles of stock solutions can lead to a decrease in the active concentration of the compound.

  • Solubility Issues: Inconsistent dissolution of this compound powder or precipitation of the compound in stock solutions or assay media can lead to a lower effective concentration, resulting in a higher apparent IC50.

  • Assay Conditions: Variations in experimental conditions such as cell density, passage number, serum concentration in the media, and incubation times can all contribute to shifts in the IC50 value.[1][2]

Q2: How should we properly store and handle this compound to ensure its stability?

A2: To maintain the integrity of this compound, adhere to the following storage recommendations:

  • Solid Form: Store the lyophilized powder at -20°C for long-term storage.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.

Q3: What is the recommended solvent for this compound and what are the best practices for preparing stock solutions?

A3: The recommended solvent for this compound is DMSO. When preparing stock solutions, ensure the powder is completely dissolved. Gentle warming and vortexing can aid in dissolution. It is crucial to visually inspect the solution for any precipitation before making further dilutions into aqueous assay media.

Q4: We are seeing inconsistent results in our cellular assays. What are some key experimental parameters to standardize?

A4: To improve the reproducibility of your cellular assays with this compound, it is essential to standardize the following:

  • Cell Line Authentication and Passage Number: Use a consistent and low passage number for your cells, as high-passage cells can exhibit altered phenotypes. Regularly authenticate your cell lines to ensure their identity.

  • Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can influence the cellular response to treatment.

  • Serum Concentration: The concentration of serum in the cell culture media can affect the availability and activity of the compound. Maintain a consistent serum concentration throughout your experiments.

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for your experimental wells to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue 1: High Variability in PARP1 Enzymatic Assay Results
  • Possible Cause 1: Inconsistent Reagent Quality. The activity of the PARP1 enzyme and the integrity of the NAD+ substrate are critical for assay performance.

    • Troubleshooting Step: Qualify each new lot of PARP1 enzyme and NAD+. Run a standard curve with a reference inhibitor to ensure consistent performance.

  • Possible Cause 2: Suboptimal Assay Conditions. The concentration of enzyme, substrate, and DNA activator can influence the assay window and variability.

    • Troubleshooting Step: Optimize the concentrations of PARP1, NAD+, and activated DNA to achieve a robust signal-to-background ratio.

  • Possible Cause 3: Incomplete Dissolution of this compound. If this compound is not fully dissolved, its effective concentration in the assay will be lower than intended.

    • Troubleshooting Step: Ensure complete dissolution of this compound in DMSO before preparing serial dilutions. Visually inspect for any precipitation.

Issue 2: Unexpected Cellular Phenotypes or Toxicity
  • Possible Cause 1: Off-Target Effects. At higher concentrations, this compound may inhibit other cellular targets, leading to phenotypes that are not related to PARP1 inhibition. While specific off-target profiling for this compound is not widely published, other PARP inhibitors are known to have off-target effects on kinases.[3][4]

    • Troubleshooting Step: Perform a dose-response experiment to determine the concentration range at which the desired phenotype is observed without significant toxicity. If unexpected phenotypes persist, consider using a structurally different PARP1 inhibitor as a control.[5]

  • Possible Cause 2: "PARP Trapping" Effect. The cytotoxicity of some PARP inhibitors is not only due to the inhibition of PARP's catalytic activity but also its trapping on DNA, which can be more toxic.

    • Troubleshooting Step: To differentiate between catalytic inhibition and PARP trapping, you can use assays that specifically measure the amount of PARP1 bound to chromatin.

Data Presentation

Table 1: Example Certificate of Analysis for Two Different Batches of this compound

ParameterBatch ABatch BSpecification
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (HPLC) 99.5%98.2%≥ 98.0%
Identity (¹H-NMR) Conforms to structureConforms to structureConforms to structure
Residual Solvents <0.1%<0.2%≤ 0.5%
Water Content (Karl Fischer) 0.2%0.4%≤ 0.5%

This is a hypothetical table for illustrative purposes.

Table 2: Impact of Batch Variability on In Vitro IC50 Values

Assay TypeCell LineBatch A IC50 (nM)Batch B IC50 (nM)
PARP1 Enzymatic Assay N/A5.28.9
Cell Viability (72h) MDA-MB-436 (BRCA1 mutant)15.825.4
Cell Viability (72h) Capan-1 (BRCA2 mutant)12.321.1

This is a hypothetical table for illustrative purposes.

Experimental Protocols

Protocol 1: PARP1 Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well plates

  • This compound

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (Assay Buffer with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Prepare a reaction mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer.

  • Add the reaction mix to all wells to start the reaction.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) wells as a control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates This compound This compound This compound->PARP1 inhibits

Caption: Signaling pathway of PARP1 in response to DNA single-strand breaks and the mechanism of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify this compound Quality - Check Certificate of Analysis - Assess Purity and Integrity Start->Check_Compound Check_Handling Review Compound Handling - Proper Storage? - Correct Solubilization? - Aliquoting? Start->Check_Handling Check_Assay Standardize Assay Parameters - Cell Passage Number - Seeding Density - Reagent Quality Start->Check_Assay Purity_Issue Potential Purity/Degradation Issue Check_Compound->Purity_Issue Handling_Issue Potential Handling/Solubility Issue Check_Handling->Handling_Issue Assay_Variability Potential Assay Variability Check_Assay->Assay_Variability Solution Consistent Results Purity_Issue->Solution Handling_Issue->Solution Assay_Variability->Solution

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Itareparib vs. Rucaparib: A Comparative Analysis of PARP Trapping Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of PARP inhibitors, the therapeutic strategy has largely centered on the concept of "PARP trapping," a mechanism where the inhibitor not only blocks the catalytic activity of the PARP enzyme but also stabilizes the PARP-DNA complex. This trapping prevents the release of PARP from the site of DNA damage, leading to cytotoxic lesions that are particularly effective in cancer cells with deficiencies in homologous recombination repair. This guide provides a comparative overview of two PARP inhibitors, rucaparib (B1680265) and itareparib, with a focus on their distinct approaches to PARP trapping, supported by experimental data and methodologies for researchers in drug development.

Executive Summary

Rucaparib is a well-established PARP inhibitor that exhibits significant PARP trapping activity, comparable to that of olaparib (B1684210). In contrast, emerging information suggests that this compound is a next-generation, highly selective PARP1 inhibitor specifically engineered to avoid PARP trapping. This fundamental difference in their mechanism of action has significant implications for their potential clinical applications, particularly in combination therapies. While rucaparib's efficacy is linked to its trapping ability, this compound is being developed with the hypothesis that potent catalytic inhibition without trapping may offer a better safety profile, especially when combined with DNA-damaging agents.

Quantitative Comparison of PARP Trapping Potency

Direct comparative experimental data for PARP trapping between this compound and rucaparib is not available in published literature, primarily because this compound is designed to lack this activity. However, extensive data exists for rucaparib's trapping potential, often benchmarked against other clinical PARP inhibitors.

PARP Inhibitor Relative PARP Trapping Potency Cellular PARP1 Trapping (EC50) Reference
Rucaparib Similar to Olaparib~2 nM[1]
Olaparib Similar to RucaparibNot explicitly stated in the provided results[2]
Talazoparib (BMN 673) ~100-fold more potent than Olaparib and RucaparibNot explicitly stated in the provided results[2]
This compound Engineered to avoid PARP trappingData not available[3]

Note: The EC50 value for rucaparib is from a specific biochemical assay and may vary depending on the experimental system. The key takeaway is the relative potency compared to other inhibitors.

Signaling Pathways and Mechanism of Action

The differential effects of rucaparib and this compound on the PARP-mediated DNA damage response pathway are illustrated below. Rucaparib's action leads to the formation of toxic PARP-DNA complexes, while this compound is designed to primarily inhibit the catalytic activity of PARP1 without stabilizing these complexes.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_rucaparib Rucaparib Action cluster_this compound This compound Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment and Activation DNA_SSB->PARP1 PAR_synthesis PAR Synthesis (PARylation) PARP1->PAR_synthesis Catalytic_Inhibition_R Catalytic Inhibition Catalytic_Inhibition_I Potent Catalytic Inhibition DDR_recruitment DNA Repair Protein Recruitment PAR_synthesis->DDR_recruitment SSB_Repair SSB Repair DDR_recruitment->SSB_Repair Rucaparib Rucaparib Rucaparib->Catalytic_Inhibition_R blocks PARP_Trapping PARP1 Trapping on DNA Rucaparib->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death_HRD Cell Death in HR-deficient cells DSB_Formation->Cell_Death_HRD This compound This compound This compound->Catalytic_Inhibition_I blocks No_Trapping Avoids PARP Trapping This compound->No_Trapping designed for Combination_Therapy Enhanced Combination with DNA damaging agents Catalytic_Inhibition_I->Combination_Therapy Reduced_Toxicity Potential for Reduced Bone Marrow Toxicity No_Trapping->Reduced_Toxicity

Caption: Comparative signaling pathways of Rucaparib and this compound.

Experimental Protocols for Measuring PARP Trapping

Several established methods are used to quantify the PARP trapping activity of inhibitors. The two most common are the fluorescence polarization (FP) assay and the cellular chromatin fractionation assay.

Fluorescence Polarization (FP) Based PARP Trapping Assay

This is a high-throughput, biochemical assay that measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA oligonucleotide.

Principle: A fluorescently labeled DNA probe has a low FP value when free in solution. When bound by the larger PARP1 enzyme, the complex tumbles more slowly, resulting in a high FP value. In the presence of NAD+, PARP1 auto-PARylates, leading to its dissociation from the DNA and a return to a low FP state. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Experimental Workflow:

FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - Fluorescent DNA Probe - Recombinant PARP1 - NAD+ - Test Inhibitor (e.g., Rucaparib) start->reagent_prep plate_setup Plate Setup (384-well): - Blank (Buffer) - Low FP Control (PARP1, DNA, NAD+) - High FP Control (PARP1, DNA, no NAD+) - Test Wells (PARP1, DNA, NAD+, Inhibitor dilutions) reagent_prep->plate_setup incubation1 Incubate at RT (30 min) (PARP1-DNA binding) plate_setup->incubation1 add_nad Add NAD+ to initiate PARylation incubation1->add_nad incubation2 Incubate at RT (60 min) (Auto-PARylation and dissociation) add_nad->incubation2 read_fp Read Fluorescence Polarization (mP) incubation2->read_fp analysis Data Analysis: - Calculate % Trapping - Plot dose-response curve - Determine EC50 read_fp->analysis end End analysis->end

Caption: Workflow for a Fluorescence Polarization PARP trapping assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., rucaparib) in DMSO, followed by a further dilution in PARP assay buffer.

    • Dilute recombinant human PARP1 enzyme and the fluorescently labeled DNA probe to their optimal working concentrations in cold PARP assay buffer.

  • Assay Plate Setup (in a 384-well plate):

    • Blank wells: Contain only the assay buffer.

    • Low FP control (No Trapping): Contains PARP1, DNA probe, NAD+, and DMSO vehicle.

    • High FP control (Maximal Trapping): Contains PARP1, DNA probe, and DMSO vehicle (no NAD+).

    • Test wells: Contain PARP1, DNA probe, NAD+, and serial dilutions of the test inhibitor.

  • Assay Procedure:

    • Add assay buffer to all wells.

    • Add the diluted inhibitor or DMSO to the appropriate wells.

    • Add the diluted PARP1 enzyme to all wells except the blank.

    • Add the fluorescent DNA probe to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow for the binding of PARP1 to the DNA and the inhibitor.

    • Initiate the auto-PARylation reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization in millipolarization units (mP) using a plate reader.

    • Calculate the percentage of PARP trapping for each inhibitor concentration relative to the low and high FP controls.

    • Plot the percentage of trapping against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]

Cellular Chromatin Fractionation Assay

This cell-based assay measures the amount of PARP1 that is tightly bound to chromatin following treatment with a PARP inhibitor, often in the presence of a DNA-damaging agent to induce PARP recruitment.

Principle: Cells are treated with the PARP inhibitor and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS). Subsequently, the cells are lysed and fractionated to separate soluble nuclear proteins from the chromatin-bound proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting. An increase in chromatin-bound PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.

Chromatin_Fractionation_Workflow start Start cell_culture Culture cells (e.g., DU145) start->cell_culture treatment Treat cells with PARP inhibitor +/- DNA damaging agent (MMS) cell_culture->treatment harvest Harvest and wash cells treatment->harvest fractionation Perform subcellular fractionation: - Lyse cells - Separate cytoplasmic, soluble nuclear, and chromatin-bound fractions harvest->fractionation protein_quant Quantify protein concentration in each fraction fractionation->protein_quant western_blot Western Blot Analysis: - Run SDS-PAGE - Transfer to membrane - Probe with anti-PARP1 and anti-histone H3 (loading control) antibodies protein_quant->western_blot quantification Densitometric quantification of chromatin-bound PARP1 western_blot->quantification end End quantification->end

References

Itareparib vs. Talazoparib: A Comparative Guide to PARP Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the selectivity profiles of Itareparib and Talazoparib (B560058), two inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family, is crucial for researchers in oncology and drug development. This guide provides a comprehensive comparison based on available preclinical data, with a focus on their inhibitory activity against different PARP isoforms. Due to the limited publicly available data for this compound, this guide will primarily focus on the well-documented selectivity of talazoparib while contextualizing the available information for this compound.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair. PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to efficiently repair these DSBs upon PARP inhibition leads to synthetic lethality and tumor cell death. The selectivity of PARP inhibitors across the 17-member PARP family can influence both their efficacy and toxicity profiles.

This compound: A Potent and Selective PARP1 Inhibitor

Talazoparib: A Potent Dual PARP1/PARP2 Inhibitor

Talazoparib is an FDA-approved PARP inhibitor for the treatment of certain types of cancer. It is a potent dual inhibitor of PARP1 and PARP2.[2] Preclinical studies have demonstrated that talazoparib's potent anti-tumor activity is also attributed to its high efficiency in trapping PARP enzymes on DNA, a mechanism that is considered highly cytotoxic.[2][3] While highly potent against PARP1 and PARP2, talazoparib also exhibits inhibitory activity against other PARP family members, including tankyrases, at clinically relevant concentrations.[4]

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the inhibitory activity of talazoparib against various PARP enzymes. A corresponding dataset for this compound is not currently available in publicly accessible literature.

Table 1: Inhibitory Potency (IC50/Ki in nM) of Talazoparib Against PARP Enzymes

PARP IsoformTalazoparib IC50/Ki (nM)Reference(s)
PARP10.57 - 1[3][5][6][7][8]
PARP2~0.2[5][6]
Tankyrase 1 (PARP5a)Potent engagement at clinical concentrations[4]
Tankyrase 2 (PARP5b)Potent engagement at clinical concentrations[4]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of PARP inhibition and the methods used to determine selectivity, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for inhibitor profiling.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_SSB->PARP1_2 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired SSBs encounter PAR Poly(ADP-ribose) (PAR) Chains PARP1_2->PAR synthesizes using NAD NAD+ NAD->PARP1_2 BER_factors Base Excision Repair (BER) Factors (e.g., XRCC1, LigIII) PAR->BER_factors recruits SSB_Repair SSB Repair BER_factors->SSB_Repair mediates SSB_Repair->DNA_SSB resolves DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired DSBs lead to Cell_Viability Cell Viability HRR->Cell_Viability maintains PARP_Inhibitor This compound / Talazoparib PARP_Inhibitor->PARP1_2 inhibits & traps BRCA_deficient BRCA-deficient Cells BRCA_deficient->HRR defective in

Caption: PARP1/2-mediated DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.

PARP_Inhibitor_Selectivity_Workflow Experimental Workflow for PARP Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_proteomics Proteomics Approaches Enzymatic_Assay Enzymatic Inhibition Assay (e.g., ELISA, FP, TR-FRET) IC50_Determination IC50 Value Calculation Enzymatic_Assay->IC50_Determination Recombinant_PARPs Panel of Recombinant PARP Enzymes Recombinant_PARPs->Enzymatic_Assay Inhibitor_Titration Serial Dilution of PARP Inhibitor Inhibitor_Titration->Enzymatic_Assay Selectivity_Profile Comprehensive Selectivity Profile IC50_Determination->Selectivity_Profile CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Quantify Target Engagement and Thermal Stabilization CETSA->Target_Engagement Cell_Lysate Intact Cells or Cell Lysate Cell_Lysate->CETSA Target_Engagement->Selectivity_Profile Chemoproteomics Chemoproteomics with Inhibitor-based Probes Off_Target_ID Identification of Off-Targets Chemoproteomics->Off_Target_ID Off_Target_ID->Selectivity_Profile

Caption: A typical experimental workflow for determining the selectivity profile of PARP inhibitors.

Experimental Protocols

The determination of a PARP inhibitor's selectivity profile involves a series of robust experimental protocols, primarily biochemical and cell-based assays.

Biochemical Enzymatic Inhibition Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified PARP proteins.

  • Principle: Recombinant PARP enzymes are incubated with a substrate (NAD+) and a DNA template to initiate the poly(ADP-ribosyl)ation (PARylation) reaction. The inhibitor is added at varying concentrations to determine its potency in blocking this reaction. The amount of PAR produced is then quantified.

  • Common Methodologies:

    • ELISA-based Assays: Histone proteins are coated on a microplate and serve as acceptor proteins for PARylation. The reaction is carried out with biotinylated NAD+. The resulting biotinylated PAR chains are detected using streptavidin conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.[9][10]

    • Fluorescence Polarization (FP) Assays: These assays measure the displacement of a fluorescently labeled ligand from the NAD+ binding pocket of the PARP enzyme by the inhibitor.[9][11] This method is well-suited for high-throughput screening.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays involve a donor fluorophore on an anti-PAR antibody and an acceptor fluorophore on a biotinylated histone, which is captured by streptavidin-conjugated acceptor beads. PARylation brings the donor and acceptor into proximity, generating a FRET signal.

Cell-Based Assays

These assays assess the inhibitor's effect within a cellular context, providing insights into target engagement and cellular potency.

  • Cellular Thermal Shift Assay (CETSA): This method is used to verify target engagement in intact cells or cell lysates.

    • Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. Cells or lysates are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]

  • PARP Trapping Assays: These assays quantify the ability of an inhibitor to stabilize the PARP-DNA complex.

    • Principle: One common method uses fluorescence polarization. A fluorescently labeled DNA oligonucleotide is used, and the binding of PARP increases the polarization signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, decreasing the signal. A trapping inhibitor prevents this dissociation, thus maintaining a high polarization signal.[9]

Conclusion

Talazoparib is a highly potent dual inhibitor of PARP1 and PARP2 with significant PARP trapping activity. Its selectivity profile shows some activity against other PARP family members, which may contribute to its overall efficacy and toxicity profile. In contrast, while this compound is described as a potent and selective PARP1 inhibitor, a detailed, publicly available quantitative selectivity profile is lacking. This data gap prevents a direct and comprehensive comparison with talazoparib. For researchers and drug developers, the choice between different PARP inhibitors will depend on the desired selectivity profile, the specific cancer context, and the therapeutic window. Further studies on the selectivity of this compound are necessary to fully understand its potential and differentiate it from other agents in this class.

References

Validating Itareparib's PARP1 Selective Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the selective inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) by the investigational inhibitor Itareparib. Due to the limited availability of public data on this compound, this document serves as a comparative template, outlining the necessary experimental data and protocols for its evaluation against established PARP inhibitors. The provided data for well-characterized inhibitors will serve as a benchmark for assessing the selectivity and potency of this compound.

Introduction to PARP1 Selective Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[1][2] PARP1, in particular, is a key player in the base excision repair pathway, which rectifies single-strand DNA breaks.[3] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[3][4] While first-generation PARP inhibitors like Olaparib and Rucaparib target both PARP1 and PARP2, there is a growing interest in developing PARP1-selective inhibitors.[2] The rationale is that selective inhibition of PARP1 may reduce the hematological toxicities associated with PARP2 inhibition, potentially leading to an improved therapeutic window.[5]

This compound is described as a potent and selective PARP1 inhibitor.[6] A press release from Nerviano Medical Sciences in July 2025 stated that this compound is a next-generation, highly selective PARP1 inhibitor engineered to avoid PARP trapping, a known source of toxicity.[3] The company also announced that this compound is currently in a Phase II clinical trial for relapsed glioblastoma in combination with temozolomide (B1682018) and is being considered for expansion into other cancers.[3] However, to date, specific quantitative data on its selectivity for PARP1 over other PARP family members, particularly PARP2, is not widely available in the public domain. This guide outlines the methodologies required to generate and interpret such data.

Comparative Inhibitor Performance

A critical step in validating a novel PARP1 selective inhibitor is to compare its potency and selectivity against established compounds. The following tables summarize the biochemical potency (IC50 values) of several known PARP inhibitors against PARP1 and PARP2. This data, compiled from various sources, highlights the varying degrees of selectivity among these agents. Once available, the corresponding data for this compound should be benchmarked against these values.

Table 1: Biochemical Potency of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2 IC50 / PARP1 IC50)
This compound N/AN/AN/A
Olaparib1-51-2~1-5
Rucaparib1.4 (Ki)N/AN/A
Talazoparib0.571.8~3.2
Niraparib3.82.1~0.6
Veliparib5.22.9~0.6
AZD5305 (Saruparib)1.55653>420
NMS-P1180.009 (Kd)1.39 (Kd)~154

Note: IC50, Ki, and Kd are different measures of inhibitor potency. Direct comparison should be made with caution. Data is aggregated from multiple sources and may vary depending on the specific assay conditions.

Experimental Protocols for Validating PARP1 Selectivity

To definitively establish the PARP1-selective inhibition of this compound, a series of well-defined experiments are required. The following protocols are standard in the field for characterizing PARP inhibitors.

Enzymatic Assays

Objective: To determine the in vitro potency of an inhibitor against purified PARP1 and PARP2 enzymes.

Methodology:

  • Principle: A common method is a histone-ribosylation assay. In this assay, the inhibitor competes with NAD+ for binding to the PARP enzyme. The enzymatic activity is measured by the incorporation of biotinylated ADP-ribose onto histone proteins, which can be detected using a colorimetric or chemiluminescent substrate.

  • Procedure:

    • Recombinant human PARP1 and PARP2 enzymes are incubated with a DNA-activating oligonucleotide and histones in a reaction buffer.

    • Serial dilutions of the test inhibitor (e.g., this compound) and reference compounds are added.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • After incubation, the reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated histones.

    • The amount of captured biotinylated histone is quantified using an anti-histone antibody conjugated to horseradish peroxidase (HRP) and a suitable HRP substrate.

    • The signal is read on a plate reader, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays for PARP1 Engagement

Objective: To confirm that the inhibitor engages and inhibits PARP1 in a cellular context.

Methodology:

  • Principle: This can be assessed by measuring the inhibition of PARP-dependent signaling in cells, such as the reduction of poly(ADP-ribose) (PAR) formation after DNA damage.

  • Procedure:

    • Culture a suitable cell line (e.g., a cancer cell line with known DNA repair deficiencies).

    • Treat the cells with various concentrations of the inhibitor for a defined period.

    • Induce DNA damage using an agent like hydrogen peroxide (H2O2) or a topoisomerase inhibitor.

    • Lyse the cells and quantify the levels of PAR using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

    • A dose-dependent decrease in PAR levels indicates cellular PARP inhibition.

Cellular Assays for PARP1 Selectivity using Knockout Cell Lines

Objective: To demonstrate that the cytotoxic effects of the inhibitor are primarily mediated through PARP1.

Methodology:

  • Principle: By comparing the effect of the inhibitor on wild-type (WT) cells versus isogenic cells where the PARP1 gene has been knocked out (PARP1-KO), the on-target effect can be determined. A highly selective PARP1 inhibitor should have a significantly reduced effect in PARP1-KO cells.

  • Procedure:

    • Generate a stable PARP1-KO cell line using CRISPR/Cas9 technology.

    • Confirm the absence of PARP1 protein expression in the KO cell line via Western blotting.

    • Seed both WT and PARP1-KO cells at the same density.

    • Treat the cells with a range of concentrations of the inhibitor.

    • After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • A large rightward shift in the dose-response curve for the PARP1-KO cells compared to the WT cells indicates PARP1 selectivity.

Visualizing Key Pathways and Workflows

To better understand the context of PARP1 inhibition and the experimental approaches to validate it, the following diagrams are provided.

PARP1_DNA_Repair_Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation & PARylation cluster_2 Recruitment of Repair Proteins cluster_3 DNA Repair cluster_4 Inhibition Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes NAD->PAR XRCC1 XRCC1 PAR->XRCC1 recruits Ligase3 Ligase III PAR->Ligase3 recruits PNKP PNKP PAR->PNKP recruits Repaired DNA Repaired DNA XRCC1->Repaired DNA Ligase3->Repaired DNA PNKP->Repaired DNA This compound This compound This compound->PARP1 inhibits

Caption: PARP1-mediated DNA single-strand break repair pathway and the point of inhibition by this compound.

Experimental_Workflow_PARP1_Selectivity cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Data Analysis Enzymatic_Assay Enzymatic Assay (PARP1 vs PARP2) IC50_Determination Determine IC50 values and Selectivity Ratio Enzymatic_Assay->IC50_Determination Conclusion Conclusion on PARP1 Selectivity IC50_Determination->Conclusion Cell_Lines Wild-Type (WT) and PARP1-KO Cell Lines Inhibitor_Treatment Treat with this compound (Dose-Response) Cell_Lines->Inhibitor_Treatment Western_Blot Western Blot for PARP1 Knockout Confirmation Cell_Lines->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Compare_Curves Compare Dose-Response Curves (WT vs KO) Viability_Assay->Compare_Curves Compare_Curves->Conclusion

References

A Head-to-Head Showdown: Next-Generation PARP Inhibitors Redefining Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, which leverage the concept of synthetic lethality to selectively target tumors with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have demonstrated considerable clinical success. However, their utility can be limited by toxicities, particularly myelosuppression, and the emergence of resistance. This has spurred the development of a new wave of PARP inhibitors designed for enhanced selectivity and improved therapeutic windows.

This guide provides a comprehensive head-to-head comparison of these next-generation PARP inhibitors, focusing on their performance against established alternatives, supported by preclinical and early clinical experimental data.

The Next Wave: A Focus on PARP1 Selectivity

A key strategy in the development of next-generation PARP inhibitors is the selective targeting of PARP1 over PARP2. Preclinical evidence suggests that while the anti-tumor efficacy of PARP inhibitors is primarily driven by the inhibition and trapping of PARP1, the hematological toxicities are largely associated with the inhibition of PARP2. By selectively targeting PARP1, these novel agents aim to uncouple efficacy from dose-limiting toxicities, potentially allowing for higher, more sustained dosing and improved combination therapy opportunities.

Leading this new class of investigational therapies are Saruparib (AZD5305), AZD9574, and HRS-1167, all of which exhibit high selectivity for PARP1. Senaparib, another novel inhibitor, is a potent dual PARP1/2 inhibitor with a distinct pharmacological profile.

Quantitative Data Comparison

The following tables summarize the key preclinical and clinical data for these next-generation PARP inhibitors in comparison to the first-generation inhibitor, Olaparib.

Table 1: Biochemical Potency and Selectivity

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Ratio (PARP2/PARP1)Reference
Saruparib (AZD5305) PARP1<1>500>500
AZD9574 PARP10.3-2>16,000>8000
HRS-1167 PARP1Potent (exact value not disclosed)HighHigh
Senaparib PARP1/2Potent (exact value not disclosed)PotentN/A
Olaparib PARP1/2~5~1~0.2

Table 2: Preclinical Anti-Tumor Activity

InhibitorCancer ModelEfficacy EndpointResultsReference
Saruparib (AZD5305) BRCA1/2-mutant PDX (breast, ovarian, pancreatic)Complete Response (CR) Rate75% (vs. 37% for Olaparib)
BRCA1/2-mutant PDXMedian Progression-Free Survival (PFS)386 days (vs. 90 days for Olaparib)
AZD9574 MGMT-methylated orthotopic gliomaExtended Survival (in combo with TMZ)Superior to TMZ alone
HRS-1167 DLD-1 (BRCA2 KO) cell lineAntiproliferative EfficacyHighly potent
Senaparib BRCA1/2-mutant xenograftsTumor Growth InhibitionSignificant

Table 3: Early Clinical Trial Data

InhibitorTrial (Phase)Tumor Type(s)Key FindingsReference
Saruparib (AZD5305) PETRA (I/II)HRR-deficient breast cancerORR: 48.4%; Median PFS: 9.1 months (at 60mg dose)
AZD9574 NCT05417594 (I)Advanced solid tumors, primary and secondary brain tumorsOngoing
HRS-1167 NCT05473624 (I)Advanced solid tumorsWell-tolerated, promising anti-tumor activity in HRR-mutant patients
Senaparib FLAMES (III)Advanced ovarian cancer (maintenance)Met primary endpoint

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in DOT language.

PARP_Signaling_Pathway PARP Signaling in DNA Repair and Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment & Activation DNA_SSB->PARP1_Recruitment Replication_Fork Replication Fork DNA_SSB->Replication_Fork Unrepaired SSB PARylation PARylation of Substrate Proteins PARP1_Recruitment->PARylation DDR_Proteins DNA Repair Protein Recruitment (e.g., XRCC1) PARylation->DDR_Proteins SSB_Repair SSB Repair DDR_Proteins->SSB_Repair DSB_Formation Double-Strand Break (DSB) (Replication Fork Collapse) Replication_Fork->DSB_Formation HR_Proficient HR Proficient Cell DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient PARP_Inhibitor PARP Inhibitor Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Catalytic_Inhibition->PARylation Blocks PARP_Trapping->PARP1_Recruitment Stabilizes PARP1-DNA complex DSB_Repair_HR DSB Repair via Homologous Recombination HR_Proficient->DSB_Repair_HR Synthetic_Lethality Synthetic Lethality HR_Deficient->Synthetic_Lethality No efficient DSB repair Cell_Survival Cell Survival DSB_Repair_HR->Cell_Survival Apoptosis Apoptosis Synthetic_Lethality->Apoptosis

Caption: Mechanism of action of PARP inhibitors and the principle of synthetic lethality.

PARP_Trapping_Workflow Experimental Workflow for PARP Trapping Assay Cell_Culture 1. Cell Seeding & Culture (e.g., BRCA-mutant cell line) Inhibitor_Treatment 2. Treatment with PARP Inhibitor Cell_Culture->Inhibitor_Treatment DNA_Damage 3. Induction of DNA Damage (e.g., with MMS) Inhibitor_Treatment->DNA_Damage Cell_Harvesting 4. Cell Harvesting and Lysis DNA_Damage->Cell_Harvesting Fractionation 5. Subcellular Fractionation Cell_Harvesting->Fractionation Cytosolic_Fraction Cytosolic Fraction (Discard) Fractionation->Cytosolic_Fraction Separation Chromatin_Fraction Chromatin-Bound Fraction Fractionation->Chromatin_Fraction Protein_Quantification 6. Protein Quantification (BCA Assay) Chromatin_Fraction->Protein_Quantification Western_Blot 7. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 8. Densitometry & Analysis Western_Blot->Data_Analysis Quantify PARP1 & Histone H3 bands

Itareparib: A Comparative Analysis of Efficacy in BRCA-Mutant vs. Wild-Type Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Itareparib, a potent PARP inhibitor, in cancer cells with and without BRCA1/2 mutations. By leveraging the principle of synthetic lethality, this compound is anticipated to exhibit differential efficacy based on the underlying genetic landscape of the tumor, particularly its homologous recombination repair (HRR) capacity. While direct comparative preclinical data for this compound is limited in the public domain, this guide extrapolates its expected performance based on the well-established mechanism of action of PARP inhibitors and available data for other drugs in this class.

Mechanism of Action: Exploiting a Key Vulnerability

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In healthy cells, if these SSBs are not repaired and are encountered by the replication machinery, they can lead to the formation of more lethal double-strand breaks (DSBs). These DSBs are then efficiently repaired by the high-fidelity homologous recombination repair (HRR) pathway, for which the BRCA1 and BRCA2 proteins are essential.

In cancer cells harboring mutations in BRCA1 or BRCA2, the HRR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. Inhibition of PARP by this compound in these HRR-deficient cells leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs during replication. The inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells with a specific genetic vulnerability is known as synthetic lethality.

Furthermore, PARP inhibitors can also "trap" PARP enzymes on the DNA at the site of damage. These trapped PARP-DNA complexes are themselves cytotoxic lesions that can stall replication forks, further enhancing the anti-tumor effect in HRR-deficient cells. The potency of PARP trapping varies among different inhibitors and is a key determinant of their efficacy.

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cells

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells cluster_dna_damage DNA Damage cluster_parp_repair PARP-Mediated Repair cluster_this compound Therapeutic Intervention cluster_replication DNA Replication cluster_hrr Homologous Recombination Repair (HRR) cluster_cell_fate Cell Fate cluster_brca_mutant BRCA-Mutant Cells cluster_brca_wt BRCA Wild-Type Cells DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER recruits Replication_Fork Replication Fork PARP->Replication_Fork unrepaired SSBs lead to stalled fork This compound This compound This compound->PARP inhibits & traps DSB Double-Strand Break (DSB) Replication_Fork->DSB BRCA1_2 BRCA1/2 DSB->BRCA1_2 sensed by HRR_Repair High-Fidelity Repair BRCA1_2->HRR_Repair Cell_Survival Cell Survival HRR_Repair->Cell_Survival Genomic_Instability Genomic Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis BRCA_mut BRCA1/2 Mutation HRR_Deficient HRR Deficient BRCA_mut->HRR_Deficient HRR_Deficient->Genomic_Instability leads to BRCA_wt BRCA1/2 Wild-Type HRR_Proficient HRR Proficient BRCA_wt->HRR_Proficient HRR_Proficient->HRR_Repair enables Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Drug_Treatment Treat with this compound (various concentrations) Seed_Cells->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Add_Reagent Add MTT/MTS reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Read absorbance Incubate_Reagent->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End DNA_Damage_Workflow DNA Damage Assessment Workflow cluster_if Immunofluorescence (γH2AX) cluster_wb Western Blot IF_Start Treat cells on coverslips Fix_Perm Fix and Permeabilize IF_Start->Fix_Perm IF_Antibody Incubate with antibodies Fix_Perm->IF_Antibody IF_Image Image and quantify foci IF_Antibody->IF_Image WB_Start Treat cells and lyse Protein_Quant Quantify protein WB_Start->Protein_Quant SDS_PAGE SDS-PAGE and Transfer Protein_Quant->SDS_PAGE WB_Antibody Incubate with antibodies SDS_PAGE->WB_Antibody WB_Detect Detect and analyze bands WB_Antibody->WB_Detect

Navigating Resistance: A Comparative Guide to Cross-Resistance Among PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors is critical for the continued success of this class of targeted therapies. This guide provides an objective comparison of cross-resistance profiles among different PARP inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Acquired resistance to PARP inhibitors is a significant clinical challenge, often limiting their long-term efficacy. A key question for clinicians and researchers is whether resistance to one PARP inhibitor confers resistance to others in the same class. This phenomenon, known as cross-resistance, is not universal and depends on the specific mechanisms of resistance developed by the tumor. This guide synthesizes preclinical data to illuminate these patterns of cross-resistance and sensitivity.

Comparative Efficacy of PARP Inhibitors in Resistant Models

The following tables summarize the in vitro efficacy (IC50 values) of various PARP inhibitors in cancer cell lines with acquired resistance to a specific PARP inhibitor. These data highlight the potential for sequential treatment with different PARP inhibitors.

Table 1: Cross-Resistance in Olaparib-Resistant Ovarian Cancer Models
Cell LineParental IC50 (Olaparib, µM)Resistant IC50 (Olaparib, µM)Niraparib (B1663559) IC50 (µM)Rucaparib (B1680265) IC50 (µM)Talazoparib IC50 (µM)Veliparib IC50 (µM)Reference
UWB1.289 (BRCA1-mutant)~1>10SensitiveSensitiveCross-resistantCross-resistant[1]
UWB1.289+BRCA1 (BRCA1-proficient)~5>20Cross-resistantCross-resistantCross-resistantCross-resistant[1]

Note: In the UWB1.289 olaparib-resistant model, sensitivity to niraparib and rucaparib was observed, suggesting a lack of complete cross-resistance. In contrast, the BRCA1-proficient model showed broad cross-resistance.

Table 2: Cross-Resistance in Olaparib-Resistant Prostate Cancer Models
Cell LineParental IC50 (Olaparib, µM)Resistant IC50 (Olaparib, µM)Niraparib IC50 (µM)Rucaparib IC50 (µM)Talazoparib IC50 (µM)Reference
LNCaP618Cross-resistantCross-resistantCross-resistant[2][3]
C4-2B3106Cross-resistantCross-resistantCross-resistant[2][3]

Note: In these prostate cancer models, acquired resistance to olaparib (B1684210) conferred broad cross-resistance to other tested PARP inhibitors.[2][3]

Table 3: Cross-Resistance in Simmiparib-Resistant Pancreatic Cancer Models
Cell LineParental IC50 (Simmiparib, µM)Resistant IC50 (Simmiparib, µM)Olaparib IC50 (µM)Talazoparib IC50 (µM)Niraparib IC50 (µM)Rucaparib IC50 (µM)Reference
Capan-1 (BRCA2-mutant)0.0011.91610.92 (9.0-fold)0.14 (70.0-fold)0.55 (36.7-fold)0.82 (41.0-fold)[4]

Note: The Capan-1 cell line resistant to Simmiparib demonstrated significant cross-resistance to all other tested PARP inhibitors, with the fold-resistance indicated in parentheses.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

Protocol 1: Generation of PARP Inhibitor-Resistant Cell Lines

This protocol outlines a common method for developing cancer cell lines with acquired resistance to a PARP inhibitor through continuous dose escalation.[4][5]

  • Initial Seeding and IC50 Determination: Plate parental cancer cells at a low density. Determine the initial half-maximal inhibitory concentration (IC50) of the selected PARP inhibitor using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Dose Escalation: Culture the cells in the presence of the PARP inhibitor at a starting concentration below the IC50.

  • Medium Replacement: Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Monitoring and Passaging: Monitor cell growth. When the cells become confluent and their growth rate recovers, passage them and increase the drug concentration by 1.5 to 2-fold.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells as a backup.

  • Establishment of a Stable Resistant Line: The resistant cell line is considered established once the cells can proliferate steadily at a high concentration of the PARP inhibitor (e.g., 100-fold or more of the initial IC50).

  • Characterization: Characterize the newly established resistant cell line by determining its IC50 for the selecting PARP inhibitor and other PARP inhibitors to assess cross-resistance. Analyze the expression of potential resistance markers.

G cluster_setup Initial Setup cluster_escalation Dose Escalation Cycle cluster_final Finalization start Seed Parental Cells ic50 Determine Initial IC50 start->ic50 culture Culture with PARPi (low concentration) ic50->culture monitor Monitor Growth culture->monitor Repeat passage Passage & Increase PARPi Concentration monitor->passage Repeat passage->culture Repeat cryo Cryopreserve Stocks passage->cryo stable Establish Stable Resistant Line passage->stable characterize Characterize Resistance Profile stable->characterize G cluster_mechanisms Mechanisms of PARP Inhibitor Resistance cluster_consequences Consequences cluster_details_hr HR Restoration Details cluster_details_efflux Drug Efflux Details cluster_details_parp1 PARP1 Alteration Details hr_restoration Restoration of Homologous Recombination cross_resistance Broad Cross-Resistance hr_restoration->cross_resistance Often leads to brca_rev BRCA1/2 Reversion Mutations loss_53bp1 Loss of 53BP1 drug_efflux Increased Drug Efflux drug_efflux->cross_resistance Substrate-dependent abcb1 ABCB1/MDR1 Upregulation parp1_alt PARP1 Alterations selective_sens Selective Sensitivity parp1_alt->selective_sens Can lead to parp1_mut Mutations affecting PARP trapping parp1_exp Decreased PARP1 expression fork_stab Replication Fork Stabilization fork_stab->cross_resistance May confer

References

Independent Validation of PARP Inhibitor Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An independent validation of the anti-tumor activity of Itareparib is not feasible at this time due to the limited availability of public research data. This compound is described as a potent and selective Poly (ADP-ribose) polymerase (PARP)-1 inhibitor with potential for cancer treatment; however, specific preclinical and clinical data to substantiate its efficacy are not readily accessible in the public domain.[1]

This guide provides a comparative analysis of several well-documented PARP inhibitors currently used in cancer therapy: Olaparib, Niraparib (B1663559), Rucaparib (B1680265), and Talazoparib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their anti-tumor activities based on available experimental data.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors function by blocking this enzymatic activity. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The compromised HR pathway in these cancer cells cannot effectively repair these DSBs, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[2]

Beyond enzymatic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP protein on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic and contribute significantly to the anti-tumor effect, especially in HR-deficient cells.[3][4][5][6]

Comparative Efficacy Data

The following tables summarize key quantitative data on the anti-tumor activity of Olaparib, Niraparib, Rucaparib, and Talazoparib from various preclinical and clinical studies.

Table 1: In Vitro Potency of PARP Inhibitors
PARP InhibitorTarget(s)IC50 (PARP1)IC50 (PARP2)Key Findings
Olaparib PARP1, PARP2, PARP3~5 nM~1 nMInduces growth inhibition in pediatric solid tumor cell lines with a median IC50 of 3.6 µM.[7][8]
Niraparib PARP1, PARP23.8 nM2.1 nMExhibits more potent anti-tumor effects than Olaparib in pancreatic and ovarian cancer cell lines, regardless of BRCA status.[9]
Rucaparib PARP1, PARP2, PARP3Not specifiedNot specifiedCompromises the migratory and proliferative capacity of BRCA2 mutant ovarian cancer cells (PEO1) at 10 µM.[3]
Talazoparib PARP1, PARP2~1.9 nM~1.5 nMThe most potent PARP trapping agent among the approved inhibitors.[6]
Table 2: In Vivo Anti-Tumor Activity in Preclinical Models
PARP InhibitorTumor ModelDosingOutcome
Olaparib RD-ES (Ewing sarcoma) and NGP (neuroblastoma) xenograftsNot specifiedInhibited PAR activity by 88-100% as a single agent.[7][8]
Niraparib BRCA-wildtype A2780 ovarian cancer CDX model62.5 mg/kg once dailyResulted in 56.4% tumor growth inhibition (TGI), while Olaparib had minimal effect.[10]
Niraparib BRCA-mutant Capan-1 intracranial tumor model45 mg/kg dailyAchieved 62% TGI after 35 days, compared to -19% TGI for Olaparib.[11][12]
Rucaparib BRCA1 mutant syngeneic ovarian cancer modelNot specifiedIn combination with anti-PD-1 or anti-PD-L1, significantly improved survival compared to monotherapies.[13]
Talazoparib Not specifiedNot specifiedIn combination with low-dose temozolomide, inhibited tumor growth more effectively than either single agent.[14]
Table 3: Overview of Clinical Trial Results
PARP InhibitorClinical Trial (Example)Cancer TypeKey Efficacy EndpointResult
Olaparib Phase IOvarian cancer with hereditary BRCA mutationsAnti-tumor activity60% (9/15) of patients showed a response.[15]
Niraparib NOVA (Phase III)Recurrent ovarian cancer (non-gBRCAmut)Progression-Free Survival (PFS)Improved PFS by 5.4 months.[11][16][17]
Rucaparib ARIEL3 (Phase III)Platinum-sensitive, recurrent ovarian cancer (BRCA-mutant)Median PFS16.6 months with rucaparib vs. 5.4 months with placebo.[18]
Talazoparib Phase IAdvanced solid tumors with gBRCA1/2 mutationsObjective Response Rate (ORR)50% in breast cancer and 42% in ovarian cancer patients at 1.0 mg/day.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental results. Below are generalized protocols for key experiments used to evaluate PARP inhibitor efficacy.

In Vitro Cell Proliferation Assay (e.g., CCK8 or MTT Assay)
  • Cell Culture: Cancer cell lines of interest (e.g., with and without BRCA mutations) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the PARP inhibitor(s) for a specified duration (e.g., 48-72 hours).

  • Assay: A viability reagent (e.g., CCK8 or MTT) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are determined.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, PARP inhibitor alone, comparator drug, or combination therapy). The PARP inhibitor is administered, for example, by oral gavage daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.

  • Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the efficacy between treatment groups.

Visualizations

PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Replication DNA Replication cluster_DNA_Repair DNA Repair Pathways SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP This compound PARP Inhibitor (e.g., this compound) This compound->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (HR) - Proficient DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (HR) - Deficient (e.g., BRCA-mutant) DSB->HR_Deficient unrepaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: PARP inhibition pathway leading to synthetic lethality.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Start: Cancer Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Regular Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Comparison Endpoint->Analysis

Caption: Workflow for a preclinical xenograft study.

References

Comparative Analysis of PARP Inhibitor Bone Marrow Tolerability: A Framework for Evaluating Itareparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. However, a common class-wide adverse effect that requires careful management is hematological toxicity. This guide provides a comparative analysis of the bone marrow tolerability of established PARP inhibitors, offering a framework for the potential assessment of newer agents like Itareparib. Due to the limited publicly available data on the specific bone marrow toxicity profile of this compound, this document will focus on the known effects of other PARP inhibitors and the experimental protocols used to evaluate them.

Executive Summary

PARP inhibitors are known to induce varying degrees of myelosuppression, including thrombocytopenia, anemia, and neutropenia. This is considered an on-target effect related to the role of PARP enzymes in hematopoietic stem and progenitor cell function. The severity of these adverse events can vary between different PARP inhibitors, influenced by factors such as their PARP trapping efficiency and off-target activities. Understanding these differences is crucial for optimizing therapeutic strategies and managing patient care. While specific data for this compound is not yet available, the methodologies outlined here provide a robust framework for its future evaluation.

Comparative Hematological Toxicity of PARP Inhibitors

The following table summarizes the incidence of high-grade (Grade ≥3) hematological adverse events observed in key clinical trials of approved PARP inhibitors. This data serves as a benchmark for what might be anticipated with novel PARP inhibitors.

PARP InhibitorIndicationGrade ≥3 Anemia (%)Grade ≥3 Neutropenia (%)Grade ≥3 Thrombocytopenia (%)Reference
Olaparib Ovarian, Breast, Pancreatic, Prostate Cancer14-224-91-4[1][2]
Niraparib Ovarian, Fallopian Tube, Peritoneal Cancer25-3115-3029-39[1]
Rucaparib Ovarian, Prostate Cancer19-217-85-7[3]
Talazoparib (B560058) Breast Cancer392115[4]
Veliparib (In combination therapy)Varies significantly with combination agentVaries significantly with combination agentVaries significantly with combination agent[1]
This compound Not yet establishedData not availableData not availableData not available

Note: The incidence rates can vary based on the patient population, line of therapy, and whether the PARP inhibitor is used as monotherapy or in combination with other agents.

Key Signaling Pathways and Mechanisms

The bone marrow toxicity of PARP inhibitors is intrinsically linked to their mechanism of action. PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. Their inhibition leads to the accumulation of DNA damage, which, in rapidly dividing hematopoietic progenitor cells, can trigger cell cycle arrest and apoptosis.

A key differentiator among PARP inhibitors is their "trapping" potency. This refers to the ability of the inhibitor to lock the PARP enzyme onto DNA at the site of a single-strand break, forming a cytotoxic PARP-DNA complex.[5][6] More potent PARP trappers may exhibit greater antitumor activity but also have the potential for increased bone marrow toxicity.[5][6][7]

Below is a diagram illustrating the proposed mechanism of PARP inhibitor-induced bone marrow toxicity.

Mechanism of PARP Inhibitor-Induced Bone Marrow Toxicity cluster_0 Hematopoietic Progenitor Cell cluster_1 Clinical Outcome DNA_damage Endogenous DNA Damage (Single-Strand Breaks) PARP PARP Enzyme DNA_damage->PARP recruits PARP->DNA_damage binds to Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP PARP_in PARP Inhibitor (e.g., this compound) PARP_in->PARP inhibits & traps Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork leads to DSB Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Myelosuppression Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) Apoptosis->Myelosuppression Cell_Cycle_Arrest->Myelosuppression

Caption: Proposed mechanism of PARP inhibitor-induced myelosuppression.

Experimental Protocols for Assessing Bone Marrow Tolerability

A thorough preclinical evaluation of a novel PARP inhibitor's effect on the bone marrow is critical. The following experimental workflows are standard in the field.

In Vitro Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay

This assay provides a quantitative measure of the inhibitor's direct toxicity to various hematopoietic progenitor cell lineages.

In Vitro Colony-Forming Unit (CFU) Assay Workflow BM_MNCs Isolate Bone Marrow Mononuclear Cells (BMMNCs) from human or animal source Progenitors Culture Progenitors in Semi-Solid Medium with Cytokines BM_MNCs->Progenitors Treatment Treat with varying concentrations of PARP Inhibitor Progenitors->Treatment Incubation Incubate for 14 days Treatment->Incubation Colony_Counting Count Colonies (e.g., CFU-GM, BFU-E) Incubation->Colony_Counting IC50 Determine IC50 values for each lineage Colony_Counting->IC50

Caption: Workflow for assessing hematotoxicity using a CFU assay.

Methodology:

  • Cell Source: Bone marrow mononuclear cells are isolated from fresh human bone marrow or from preclinical species (e.g., rats, dogs).

  • Culture: Cells are plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth and differentiation of various hematopoietic progenitors.

  • Treatment: The PARP inhibitor of interest (e.g., this compound) is added to the cultures at a range of concentrations.

  • Incubation: Plates are incubated for approximately 14 days to allow for colony formation.

  • Quantification: Colonies, such as colony-forming unit-granulocyte/macrophage (CFU-GM) and burst-forming unit-erythroid (BFU-E), are enumerated and identified based on their morphology.

  • Analysis: The concentration of the inhibitor that causes a 50% reduction in colony formation (IC50) is calculated for each progenitor lineage.

In Vivo Animal Studies

Animal models are essential for understanding the integrated physiological response to a PARP inhibitor, including its effects on peripheral blood counts and bone marrow cellularity.

Methodology:

  • Animal Model: Rodent (e.g., Wistar rats) or non-rodent (e.g., Beagle dogs) species are commonly used.

  • Dosing: The PARP inhibitor is administered daily or on a clinically relevant schedule for a defined period (e.g., 28 days).

  • Monitoring:

    • Hematology: Peripheral blood is collected at multiple time points to perform complete blood counts (CBCs), including red blood cell, white blood cell, and platelet counts.

    • Bone Marrow Analysis: At the end of the study, bone marrow is harvested to assess cellularity, myeloid-to-erythroid ratio, and the presence of any morphological abnormalities.

  • Data Analysis: Changes in blood cell counts and bone marrow parameters are compared between treated and control groups to determine the dose-dependent effects of the drug.

Conclusion and Future Directions for this compound

The established hematological toxicity profile of various PARP inhibitors underscores the importance of thorough preclinical and clinical evaluation of new agents in this class. While specific data on this compound's bone marrow tolerability remains to be published, the comparative data from olaparib, niraparib, rucaparib, and talazoparib provide a valuable context for anticipating its potential side effect profile. The experimental protocols described, including in vitro CFU assays and in vivo animal studies, represent the gold standard for assessing myelosuppression. As this compound progresses through development, the generation and publication of such data will be critical for informing its clinical use and establishing its therapeutic index relative to other PARP inhibitors. Researchers and clinicians should remain vigilant for emerging data from preclinical studies and clinical trials to fully characterize the bone marrow safety profile of this novel agent.

References

Benchmarking Itareparib: A Next-Generation PARP1-Selective Inhibitor Against First-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Itareparib (formerly NMS-P118), a next-generation, highly selective PARP1 inhibitor, against first-generation PARP inhibitors including Olaparib (B1684210), Rucaparib, Niraparib, and Talazoparib. The comparison is supported by preclinical experimental data, with a focus on enzymatic activity, cellular potency, mechanism of action, and safety profiles.

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for cancers with deficiencies in DNA damage repair (DDR) pathways, particularly those with BRCA1/2 mutations. First-generation PARP inhibitors, while effective, exhibit a dual inhibitory effect on both PARP1 and PARP2 and varying degrees of PARP trapping, which contributes to their efficacy but also to dose-limiting toxicities, primarily hematological. This compound emerges as a potent and highly selective PARP1 inhibitor, engineered to minimize PARP trapping. This distinct mechanism suggests a potentially improved safety profile, particularly reduced myelosuppression, which could enable more effective combination therapies with DNA-damaging agents.

Data Presentation

Table 1: Comparative Enzymatic Potency and Selectivity of PARP Inhibitors
InhibitorTargetPARP1 IC₅₀/Kᵢ/Kₔ (nM)PARP2 IC₅₀/Kᵢ/Kₔ (nM)Selectivity (PARP2/PARP1)
This compound (NMS-P118) PARP1 9 (Kₔ) [1][2]1390 (Kₔ) [1][2]~154-fold [3]
OlaparibPARP1/25 (IC₅₀)[4]1 (IC₅₀)[4]0.2
RucaparibPARP1/21.4 (Kᵢ)[4]--
NiraparibPARP1/23.8 (IC₅₀)[5]2.1 (IC₅₀)[5]0.55
TalazoparibPARP1/20.57 (IC₅₀)[4]--

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Kₔ: Dissociation constant. Values are from cell-free enzymatic assays.

Table 2: Comparative Cellular Activity and PARP Trapping Potency
InhibitorKey FeatureCellular PAR InhibitionPARP Trapping PotencyReference
This compound (NMS-P118) Non-trapper Potent Low/Negligible [6][6][7]
OlaparibTrapperPotentModerate[8][9]
RucaparibTrapperPotentModerate-High[10]
NiraparibTrapperPotentHigh[8][9]
TalazoparibTrapperPotentVery High[10]
Table 3: Comparative Preclinical Safety Profile
InhibitorKey FindingModelReference
This compound (NMS-P118) Less myelotoxic than Olaparib In vitro bone marrow cell proliferation assay[1]
OlaparibHematological toxicities (anemia, neutropenia, thrombocytopenia) are common dose-limiting toxicities.Clinical and preclinical studies[11][12][13]
RucaparibAssociated with hematological toxicities, including anemia and thrombocytopenia.Clinical studies[11][13]
NiraparibNotable for causing thrombocytopenia, as well as anemia and neutropenia.Clinical studies[11][12][13]
TalazoparibSignificant hematological toxicities are a primary concern.Clinical studies[12]

Experimental Protocols

PARP1/PARP2 Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP1 and PARP2.

  • Principle: A colorimetric or fluorometric assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes using NAD+ as a substrate.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes.[14]

    • Histone-coated microplates.

    • Activated DNA (to stimulate PARP activity).

    • Biotinylated NAD+.

    • Streptavidin-HRP (Horseradish Peroxidase).

    • Chemiluminescent or colorimetric HRP substrate.

    • Test inhibitors (this compound and first-generation PARP inhibitors).

  • Procedure:

    • Add test inhibitors at various concentrations to the histone-coated wells.

    • Add a reaction mixture containing the respective PARP enzyme, activated DNA, and biotinylated NAD+.

    • Incubate to allow the PARP-catalyzed reaction to proceed.

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.

    • Wash the wells and add the HRP substrate.

    • Measure the resulting chemiluminescence or absorbance using a plate reader.

  • Data Analysis: The signal intensity is proportional to PARP activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Proliferation Assay

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines.

  • Principle: A long-term proliferation assay, such as a clonogenic survival assay or a luminescence-based cell viability assay (e.g., CellTiter-Glo), is used to assess the impact of the inhibitors on cell growth over several cell cycles.[7][15]

  • Materials:

    • Cancer cell lines (e.g., BRCA-mutant breast or ovarian cancer cell lines).

    • Cell culture medium and supplements.

    • Test inhibitors.

    • Multi-well plates (6-well for clonogenic, 96-well for viability assays).

    • For clonogenic assay: Crystal violet staining solution.

    • For viability assay: CellTiter-Glo reagent.

  • Procedure (Clonogenic Assay):

    • Seed a low density of cells in 6-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test inhibitors.

    • Incubate for 7-14 days, allowing colonies to form.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies to determine the surviving fraction.

  • Data Analysis: The surviving fraction is plotted against the inhibitor concentration to determine the IC₅₀ value.

PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.

  • Principle: A fluorescence polarization (FP) based biochemical assay or a cellular chromatin fractionation assay followed by Western blotting can be used. The FP assay measures the stabilization of a PARP-DNA complex by an inhibitor.[8][16][17]

  • Materials (FP Assay):

    • Recombinant human PARP1 enzyme.

    • Fluorescently labeled DNA oligonucleotide probe.

    • NAD+.

    • Test inhibitors.

    • 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure (FP Assay):

    • Incubate the PARP enzyme, fluorescent DNA probe, and test inhibitor in the assay wells.

    • Initiate the reaction by adding NAD+ (in control wells, PARP auto-PARylates and dissociates from the DNA, leading to low FP).

    • In the presence of a trapping inhibitor, PARP remains bound to the DNA, resulting in high FP.

    • Measure the fluorescence polarization.

  • Data Analysis: The increase in fluorescence polarization is proportional to the PARP trapping ability of the inhibitor.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the PARP inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitors, and tumor growth is monitored over time.[18]

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID mice).

    • Human cancer cell line (e.g., BRCA-mutant).

    • Test inhibitors formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flanks of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, this compound, first-generation PARP inhibitors).

    • Administer the treatments according to the desired schedule (e.g., daily oral gavage).

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Data Analysis: Tumor growth curves are plotted for each treatment group to assess efficacy. Body weight changes are monitored as an indicator of toxicity.

Mandatory Visualization

DNA_Damage_Repair_Pathway DNA Damage Response and PARP Inhibition cluster_damage DNA Damage cluster_parp PARP-mediated Repair cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes DNA Repair DNA Repair PARP1->DNA Repair facilitates Repair Proteins Repair Proteins PARylation->Repair Proteins recruits Repair Proteins->DNA Repair leads to This compound This compound This compound->PARP1 inhibits (highly selective) Replication Fork Collapse Replication Fork Collapse First-Gen PARPi First-Gen PARPi First-Gen PARPi->PARP1 inhibit (PARP1/2) PARP Trapping PARP Trapping First-Gen PARPi->PARP Trapping induces PARP Trapping->Replication Fork Collapse Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Synthetic Lethality (in HRD cells) Synthetic Lethality (in HRD cells) Double-Strand Break->Synthetic Lethality (in HRD cells) in Homologous Recombination Deficient (HRD) cells Preclinical_Workflow Preclinical Evaluation Workflow for PARP Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Enzymatic Assay Enzymatic Assay Determine IC50/Ki for PARP1 & PARP2 Determine IC50/Ki for PARP1 & PARP2 Enzymatic Assay->Determine IC50/Ki for PARP1 & PARP2 Cell-Based Assays Cell-Based Assays Assess Cellular Potency (e.g., Clonogenic Assay) Assess Cellular Potency (e.g., Clonogenic Assay) Cell-Based Assays->Assess Cellular Potency (e.g., Clonogenic Assay) PARP Trapping Assay PARP Trapping Assay Quantify PARP-DNA Complex Stabilization Quantify PARP-DNA Complex Stabilization PARP Trapping Assay->Quantify PARP-DNA Complex Stabilization Xenograft Model Xenograft Model Determine IC50/Ki for PARP1 & PARP2->Xenograft Model Comparative Analysis Comparative Analysis Determine IC50/Ki for PARP1 & PARP2->Comparative Analysis Assess Cellular Potency (e.g., Clonogenic Assay)->Xenograft Model Assess Cellular Potency (e.g., Clonogenic Assay)->Comparative Analysis Quantify PARP-DNA Complex Stabilization->Xenograft Model Quantify PARP-DNA Complex Stabilization->Comparative Analysis Efficacy Studies Efficacy Studies Xenograft Model->Efficacy Studies Tumor Growth Inhibition Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Body Weight, Hematology Efficacy Studies->Comparative Analysis Toxicity Studies->Comparative Analysis

References

In Vivo Validation of PARP Inhibitor Trapping Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo trapping properties of Poly (ADP-ribose) polymerase (PARP) inhibitors. While this guide aims to validate the non-trapping properties of Itareparib, publicly available in vivo data specifically for this compound is limited. Therefore, to illustrate the spectrum of trapping potencies, this guide presents a comparative analysis of three well-characterized PARP inhibitors: Talazoparib (a potent trapper), Olaparib (a moderate trapper), and Veliparib (a weak trapper).

The therapeutic efficacy of PARP inhibitors (PARPis) is not solely dependent on their catalytic inhibition of the PARP enzyme. A crucial aspect of their mechanism of action is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to cytotoxic DNA lesions.[1][2][3] The potency of PARP trapping varies significantly among different PARPis, influencing both their anti-tumor activity and their toxicity profiles.[1] Inhibitors with high trapping potential can be more cytotoxic, which can be advantageous for killing cancer cells but may also lead to increased toxicity in normal tissues.[1] Conversely, non-trapping or weak-trapping inhibitors might offer a better safety profile, making them suitable for different therapeutic strategies.

Comparative Analysis of PARP Inhibitor Trapping Potency

The following table summarizes the key differences in the in vivo effects of Talazoparib, Olaparib, and Veliparib, reflecting their distinct PARP trapping capabilities.

FeatureTalazoparibOlaparibVeliparib
PARP Trapping Potency High[4][5]Moderate[2][3][4]Weak[1][3]
Mechanism of Action Potent PARP1/2 inhibitor and trapper.[4][6]PARP1/2 inhibitor with moderate trapping activity.[2][3]Primarily a catalytic inhibitor of PARP1/2 with weak trapping ability.[1]
In Vivo Anti-Tumor Activity (as monotherapy) Significant tumor growth inhibition in BRCA-mutant xenograft models.[1]Induces tumor regression in BRCA-mutant xenograft models.[7]Modest tumor growth inhibition in BRCA-mutant xenograft models.[1]
Toxicity Profile Associated with higher hematological toxicity (e.g., anemia, thrombocytopenia, neutropenia).[1]Moderate hematological toxicity.Generally better tolerated with lower rates of severe hematological adverse events.[1]

Experimental Protocols for In Vivo Validation of PARP Trapping

The in vivo validation of PARP trapping properties is crucial for understanding the mechanism of action of novel PARP inhibitors. Below are detailed methodologies for key experiments cited in the literature.

Xenograft Tumor Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to assess the in vivo efficacy and mechanism of action of PARP inhibitors.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Implantation: Human cancer cells (e.g., with BRCA1/2 mutations) are implanted subcutaneously or orthotopically.

  • Dosing Regimen: Once tumors are established, animals are treated with the PARP inhibitor (e.g., via oral gavage) at various doses and schedules. A vehicle control group is always included.

  • Efficacy Endpoints: Tumor growth is monitored regularly using calipers or imaging techniques. Tumor growth inhibition (TGI) is a key metric.

  • Pharmacodynamic (PD) Biomarkers: Tumor and blood samples are collected at different time points to assess PARP inhibition (e.g., by measuring poly(ADP-ribose) levels) and PARP trapping (see below).

In Vivo PARP Trapping Assays

Directly measuring the amount of PARP enzyme trapped on the DNA in tumor tissue provides the most direct evidence of a drug's trapping potential.

  • Chromatin Fractionation:

    • Principle: This method separates cellular components into nuclear soluble and chromatin-bound fractions. An increase in the amount of PARP1 in the chromatin-bound fraction after drug treatment indicates PARP trapping.

    • Protocol Outline:

      • Excise tumors from treated and control animals and homogenize them.

      • Perform subcellular fractionation using commercially available kits or established protocols to isolate the chromatin fraction.

      • Analyze the protein concentration of each fraction.

      • Perform Western blotting on the fractions using antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

      • Quantify the band intensities to determine the relative amount of chromatin-bound PARP1.

  • Immunohistochemistry (IHC) for PARP1:

    • Principle: IHC can be used to visualize the localization and intensity of PARP1 protein within the tumor tissue. Increased nuclear staining intensity of PARP1 can be indicative of trapping.

    • Protocol Outline:

      • Fix tumor tissues in formalin and embed in paraffin.

      • Prepare tissue sections and perform antigen retrieval.

      • Incubate sections with a primary antibody against PARP1.

      • Use a labeled secondary antibody and a detection system to visualize the staining.

      • Analyze the slides under a microscope and score the intensity and localization of the staining.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

PARP_Trapping_Mechanism Mechanism of PARP Inhibition and Trapping cluster_0 Normal DNA Repair cluster_1 Catalytic Inhibition (Weak Trapping) cluster_2 PARP Trapping (Strong Trapping) DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 PARylation PARP1 Activation & Auto-PARylation PARP1->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair DNA_Damage_C DNA Single-Strand Break PARP1_C PARP1 Recruitment DNA_Damage_C->PARP1_C PARPi_Weak Weak-Trapping PARPi (e.g., Veliparib) PARP1_C->PARPi_Weak PARylation_Inhibited PARylation Inhibited PARPi_Weak->PARylation_Inhibited blocks SSB_Accumulation SSB Accumulation PARylation_Inhibited->SSB_Accumulation DSB_Formation Replication Fork Collapse -> DSBs SSB_Accumulation->DSB_Formation DNA_Damage_T DNA Single-Strand Break PARP1_T PARP1 Recruitment DNA_Damage_T->PARP1_T PARPi_Strong Strong-Trapping PARPi (e.g., Talazoparib) PARP1_T->PARPi_Strong Trapped_Complex Trapped PARP1-DNA Complex PARPi_Strong->Trapped_Complex stabilizes Replication_Block Replication Fork Stall & Collapse -> DSBs Trapped_Complex->Replication_Block Cell_Death Cell Death Replication_Block->Cell_Death

Figure 1: Mechanism of PARP Inhibition and Trapping

InVivo_Validation_Workflow In Vivo Validation Workflow for PARP Trapping cluster_0 Animal Model cluster_1 Treatment cluster_2 Data Collection & Analysis Tumor_Implantation Implant Human Tumor Cells in Immunocompromised Mice Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - this compound (or other PARPi) Tumor_Implantation->Treatment_Groups Dosing Administer Treatment (e.g., Oral Gavage) Treatment_Groups->Dosing Tumor_Measurement Monitor Tumor Growth Dosing->Tumor_Measurement Tissue_Harvest Harvest Tumors at Endpoint Dosing->Tissue_Harvest Data_Analysis Analyze Tumor Growth Inhibition & PARP1 Trapping Tumor_Measurement->Data_Analysis Chromatin_Fractionation Chromatin Fractionation & Western Blot for PARP1 Tissue_Harvest->Chromatin_Fractionation IHC Immunohistochemistry for PARP1 Tissue_Harvest->IHC Chromatin_Fractionation->Data_Analysis IHC->Data_Analysis

Figure 2: In Vivo Validation Workflow

Signaling_Pathway_Comparison Downstream Effects of Trapping vs. Non-Trapping PARPis cluster_0 Weak Trapper (e.g., Veliparib) cluster_1 Strong Trapper (e.g., Talazoparib) cluster_2 Common Downstream Consequences Catalytic_Inhibition Catalytic Inhibition Reduced_PAR Reduced PAR Production Catalytic_Inhibition->Reduced_PAR Impaired_SSBR Impaired Single-Strand Break Repair (SSBR) Reduced_PAR->Impaired_SSBR Replication_Stress Increased Replication Stress Impaired_SSBR->Replication_Stress DSBs Double-Strand Breaks (DSBs) Replication_Stress->DSBs PARP_Trapping PARP Trapping Trapped_Complexes Formation of Toxic PARP-DNA Complexes PARP_Trapping->Trapped_Complexes Replication_Fork_Collapse Replication Fork Collapse Trapped_Complexes->Replication_Fork_Collapse Genomic_Instability High Genomic Instability Replication_Fork_Collapse->Genomic_Instability Genomic_Instability->DSBs HR_Deficiency Synthetic Lethality in HR-Deficient Cells DSBs->HR_Deficiency Cell_Cycle_Arrest Cell Cycle Arrest HR_Deficiency->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Signaling Pathway Comparison

References

Assessing the Synergy of Itareparib with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Itareparib, a potent PARP inhibitor, with various chemotherapy agents. The data presented is based on preclinical and clinical studies of similar PARP inhibitors, such as Olaparib (B1684210), Niraparib, and Veliparib, which serve as proxies for this compound's anticipated synergistic interactions.

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors, like this compound, have emerged as a promising class of anti-cancer drugs. Their primary mechanism involves inhibiting the repair of single-strand DNA breaks. When combined with chemotherapy agents that induce DNA damage, PARP inhibitors can lead to a synthetic lethal effect, where the combination of two individually tolerable events results in cell death. This guide explores the synergistic potential of this compound with topoisomerase inhibitors (e.g., Irinotecan (B1672180), Topotecan) and alkylating agents (e.g., Temozolomide), providing quantitative data from relevant studies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Synergistic Effects of PARP Inhibitors with Chemotherapy

The following tables summarize the quantitative data from in vitro and in vivo studies assessing the synergy of PARP inhibitors with various chemotherapy agents.

Table 1: In Vitro Synergy of PARP Inhibitors with Chemotherapy Agents

PARP InhibitorChemotherapy AgentCancer Cell LineKey Synergy MetricResultCitation
OlaparibIrinotecan (SN-38)Colon CancerCombination Index (CI)CI < 1 (Synergistic)[1]
NiraparibTemozolomide (B1682018)GlioblastomaIC50 ReductionSignificant decrease in TMZ IC50[2]
Veliparib (ABT-888)Irinotecan (SN-38)Colon CancerSynergyObserved at ABT-888 concentrations as low as 0.125 µM[3]
OlaparibIrinotecanSmall Cell Lung CancerIC50 Fold Change1649 ± 4049-fold decrease in Olaparib IC50 with 50 nM Irinotecan[4][5]
TalazoparibIrinotecanSmall Cell Lung CancerIC50 Fold Change25 ± 34.21-fold decrease in Talazoparib IC50 with 50 nM Irinotecan[4][5]
VenadaparibIrinotecanSmall Cell Lung CancerIC50 Fold Change336 ± 596.01-fold decrease in Venadaparib IC50 with 50 nM Irinotecan[4][5]
NiraparibOxaliplatinColorectal CancerCombination Index (CI)Synergistic in 6 out of 8 cell lines[6]
NiraparibIrinotecan (SN-38)Colorectal CancerCombination Index (CI)Synergistic in 7 out of 8 cell lines[6]
RucaparibIrinotecanColorectal CancerSynergyDemonstrated greatest synergy among four tested PARP inhibitors[7]

Table 2: In Vivo Synergy of PARP Inhibitors with Chemotherapy Agents

PARP InhibitorChemotherapy AgentXenograft ModelKey Efficacy MetricResultCitation
DEP® Irinotecan & Olaparib-HT-29 Human Colon CancerTumor Growth InhibitionSignificant tumor regression compared to monotherapies[8]
OlaparibTemozolomideChordomaTumor GrowthSignificant reduction in tumor size and weight[9]
NiraparibTemozolomideGlioblastomaImmune Cell KillingEnhanced gamma delta T cell-mediated GBM cell death[2]
Olaparib & Irinotecan-Advanced Colorectal Cancer (Phase I)Clinical ResponseStable disease in 9 of 25 patients[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of the PARP inhibitor, chemotherapy agent, and their combination for a specified period (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Tumor Study

This protocol outlines the general procedure for establishing and evaluating the efficacy of drug combinations in a mouse xenograft model.[16][17][18][19]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Calipers

  • Dosing solutions of the PARP inhibitor and chemotherapy agent

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, PARP inhibitor alone, chemotherapy agent alone, and combination).

  • Drug Administration: Administer the drugs according to the planned schedule, dose, and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: At the end of the study, compare the tumor volumes between the different treatment groups to assess synergy.

Combination Index (CI) Calculation (Chou-Talalay Method)

The Combination Index (CI) is a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[20][21][22][23][24]

Principle: The Chou-Talalay method is based on the median-effect equation and provides a framework for analyzing dose-effect data for single agents and their combinations.

Procedure:

  • Dose-Effect Curves: Generate dose-effect curves for each drug individually and for their combination at a constant ratio.

  • Determine Parameters: From the dose-effect curves, determine the Dm (median-effect dose, e.g., IC50) and m (slope of the curve) values for each drug and the combination.

  • Calculate CI: The CI value is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (x), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

  • Interpretation:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Synergy_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cell_culture Cancer Cell Culture drug_treatment Treat with this compound, Chemotherapy Agent, and Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay ci_calculation Calculate Combination Index (CI) viability_assay->ci_calculation synergy_determination Determine Synergy, Additivity, or Antagonism ci_calculation->synergy_determination xenograft Establish Xenograft Tumor Model synergy_determination->xenograft Promising Synergy randomization Randomize Mice into Treatment Groups xenograft->randomization treatment Administer Drug Combinations randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring efficacy_eval Evaluate Antitumor Efficacy monitoring->efficacy_eval

Caption: Experimental workflow for assessing drug synergy.

PARP_Topo_Pathway cluster_chemo Topoisomerase I Inhibitor (e.g., Irinotecan) cluster_parp PARP Inhibitor (this compound) cluster_outcome Synergistic Cell Death topo_inhibitor Topoisomerase I Inhibitor top1cc Stabilizes TOP1-DNA Cleavage Complex topo_inhibitor->top1cc ssb Single-Strand Breaks (SSBs) top1cc->ssb parp_inhibition Inhibits PARP Enzyme ssb->parp_inhibition PARP normally repairs SSBs replication_fork Replication Fork Collapse ssb->replication_fork parp_inhibitor This compound parp_inhibitor->parp_inhibition ber_inhibition Blocks Base Excision Repair (BER) parp_inhibition->ber_inhibition ber_inhibition->ssb Unrepaired SSBs Accumulate dsb Double-Strand Breaks (DSBs) replication_fork->dsb apoptosis Apoptosis (Cell Death) dsb->apoptosis

Caption: PARP and Topoisomerase I inhibitor synergy pathway.

PARP_Alkylating_Pathway cluster_chemo Alkylating Agent (e.g., Temozolomide) cluster_parp PARP Inhibitor (this compound) cluster_outcome Synergistic Cell Death alkylating_agent Temozolomide dna_adducts Forms DNA Adducts (e.g., N7-methylguanine) alkylating_agent->dna_adducts ber_activation Base Excision Repair (BER) Initiation dna_adducts->ber_activation ssb Single-Strand Breaks (SSBs) ber_activation->ssb parp_inhibition Inhibits PARP Enzyme ber_activation->parp_inhibition PARP is a key BER enzyme replication_stress Replication Stress ssb->replication_stress parp_inhibitor This compound parp_inhibitor->parp_inhibition ber_inhibition Blocks BER Pathway parp_inhibition->ber_inhibition ber_inhibition->ssb Inhibition of SSB Repair dsb Double-Strand Breaks (DSBs) replication_stress->dsb apoptosis Apoptosis (Cell Death) dsb->apoptosis

Caption: PARP inhibitor and Alkylating agent synergy pathway.

References

Itareparib: A New Generation PARP1-Selective Inhibitor Challenging the Status Quo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Milan, Italy - Itareparib (NMS-03305293), a novel, highly selective PARP1 inhibitor developed by Nerviano Medical Sciences (NMS), is demonstrating a promising profile in preclinical and early clinical studies. This next-generation agent, engineered to be brain-penetrant and to not cause PARP trapping, may offer a significant therapeutic advantage over existing PARP inhibitors, particularly in combination therapies and for tumors with high unmet needs like glioblastoma and small cell lung cancer.

This compound is currently in Phase II clinical development for relapsed glioblastoma (IDH wild type) in combination with temozolomide (B1682018), with plans to expand into astrocytoma, small cell lung cancer, and non-BRCA ovarian cancer.[1] The key differentiator of this compound lies in its selective inhibition of PARP1 while avoiding the "trapping" of the PARP enzyme on DNA, a mechanism associated with the toxicity of first-generation PARP inhibitors.[2][3] This unique characteristic is designed to improve the therapeutic window, especially when combined with DNA-damaging agents.[3]

Comparative Efficacy and Selectivity

Preclinical data for this compound's precursor, NMS-P293, highlighted its potent and selective inhibition of PARP1 with a dissociation constant (Kd) of 2 nM.[4][5] This high selectivity for PARP1 over PARP2 is a critical feature of next-generation PARP inhibitors, as PARP2 inhibition has been linked to hematological toxicity. For instance, the PARP1-selective inhibitor Saruparib (AZD5305) has shown a 500-fold selectivity for PARP1 over PARP2, which translated to minimal effects on hematologic parameters in preclinical rat models.[1][6][7] While direct comparative IC50 values for this compound against other PARP inhibitors are not yet publicly available in a comprehensive format, the initial data suggests a similar best-in-class potential.

In vivo studies with NMS-P293 demonstrated potent, dose-dependent tumor growth inhibition in a BRCA1 mutant breast cancer xenograft model, leading to cured animals.[8] Furthermore, in glioblastoma models, NMS-P293 showed synergistic efficacy and good tolerability when combined with temozolomide, even in TMZ-resistant models.[8]

Clinical Insights and Future Directions

Initial results from two Phase I studies of this compound (PARPA-293-001 and PARPA-293-002) were presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in October 2023.[9][10][11][12] The key findings from the poster presentation (LB_A12) include:

  • Favorable Tolerability: this compound was generally well-tolerated, with no dose-dependent trends of myelosuppression observed. The most frequent treatment-related adverse events were mainly mild to moderate and included reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[6]

  • Encouraging Preliminary Activity: In the PARPA-293-002 study, this compound in combination with temozolomide showed encouraging clinical activity in patients with recurrent diffuse gliomas.[6]

These early clinical findings support the preclinical hypothesis that the non-trapping mechanism of this compound may lead to an improved safety profile, particularly in combination regimens.[13]

The PARP Inhibitor Landscape: A Comparative Overview

The development of PARP inhibitors has marked a significant advancement in oncology, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have received regulatory approval for various cancers. However, their utility can be limited by toxicities, primarily hematological, which are thought to be at least partially driven by the trapping of both PARP1 and PARP2 on DNA.

The table below provides a comparative summary of key characteristics of selected PARP inhibitors based on available preclinical and clinical data.

FeatureThis compound (NMS-293)Saruparib (AZD5305)OlaparibNiraparib
Target Selectivity PARP1-selective[3]PARP1-selective (>500-fold vs PARP2)[1][6][7]PARP1/PARP2PARP1/PARP2
PARP Trapping Non-trapping[2][3][4][5][8][13]PARP1 trappingPARP1/PARP2 trappingPARP1/PARP2 trapping
Brain Penetrance High[3][4][5][8][13]Under investigationLimitedModerate
Key Preclinical Efficacy Tumor regression in BRCA mutant models; Synergy with TMZ in GBM models[8]Tumor regression in BRCAm models, greater than olaparib[1][6][7]Active in HRR-deficient modelsActive in HRR-deficient models
Reported Clinical Tolerability Well-tolerated, no dose-dependent myelosuppression in early trials[6]Favorable safety profile in Phase 1/2a trialHematological toxicities (anemia, neutropenia, thrombocytopenia)Hematological toxicities (thrombocytopenia, anemia, neutropenia)
Development Status Phase IIPhase IIIApprovedApproved

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of PARP inhibitors, based on publicly available methodologies.

In Vitro PARP1/PARP2 Inhibition Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1 and PARP2 enzymes.

Methodology:

  • A 96-well plate is coated with histones, the protein substrate for PARP enzymes.

  • Serial dilutions of the test compound (e.g., this compound) and control inhibitors are prepared.

  • The test compound is added to the wells, followed by the respective PARP enzyme (PARP1 or PARP2) and a biotinylated NAD+, the co-factor for the PARP reaction.

  • The plate is incubated to allow the PARP enzyme to add poly(ADP-ribose) (PAR) chains to the histones.

  • The wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.

  • A chemiluminescent HRP substrate is added, and the light signal is measured using a luminometer.

  • The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in the signal compared to the vehicle control.

Cellular PARP Trapping Assay

Objective: To quantify the ability of a PARP inhibitor to trap PARP enzymes on chromatin.

Methodology:

  • Cancer cells are seeded in multi-well plates.

  • Cells are treated with various concentrations of the PARP inhibitor or vehicle control.

  • Cells are then treated with a DNA-damaging agent (e.g., methyl methanesulfonate) to induce PARP recruitment to DNA.

  • Cells are lysed with a buffer containing a detergent to separate soluble proteins from chromatin-bound proteins.

  • The chromatin-containing pellets are washed and then analyzed by Western blotting using antibodies specific for PARP1 and PARP2.

  • The intensity of the PARP bands in the chromatin fraction is quantified to determine the extent of PARP trapping.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PARP inhibitor in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells (e.g., BRCA1-mutant breast cancer cells).

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The treatment group receives the PARP inhibitor (e.g., this compound) via oral gavage or another appropriate route, at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly using calipers.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).

  • Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

PARP_Inhibition_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition Mechanisms cluster_Cellular_Outcome Cellular Outcome DNA_Single_Strand_Break Single-Strand Break PARP1 PARP1 DNA_Single_Strand_Break->PARP1 recruits PARylation Poly(ADP-ribosylation) (PAR synthesis) PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Breaks PARP1->Replication_Fork_Collapse stalled at SSB Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Cell_Death Cell Death (Synthetic Lethality in HRR-deficient cells) This compound This compound (PARP1-Selective) This compound->PARP1 inhibits First_Gen_PARPi First-Generation PARPi (e.g., Olaparib) First_Gen_PARPi->PARP1 inhibits PARP_Trapping PARP Trapping First_Gen_PARPi->PARP_Trapping induces Catalytic_Inhibition Catalytic Inhibition PARP_Trapping->Replication_Fork_Collapse exacerbates Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of Action of PARP Inhibitors.

In_Vivo_Xenograft_Workflow cluster_Treatment Treatment Phase Cell_Culture 1. Cancer Cell Culture (e.g., BRCA1-mutant) Implantation 2. Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment_Group This compound Treatment (Oral Gavage) Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Data_Collection 5. Data Collection (Tumor Volume, Body Weight) Treatment_Group->Data_Collection Control_Group->Data_Collection Analysis 6. Data Analysis (Tumor Growth Inhibition) Data_Collection->Analysis

Caption: In Vivo Xenograft Experimental Workflow.

References

Replicating Published Research on Itareparib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of late 2025, detailed, peer-reviewed, and publicly available experimental data on Itareparib remains limited. This compound is a next-generation, highly selective PARP1 inhibitor being developed by Nerviano Medical Sciences and is currently in Phase II clinical trials for indications including relapsed glioblastoma, astrocytoma, small cell lung cancer, and non-BRCA ovarian cancer.[1] Information regarding its specific performance characteristics is primarily available through company press releases, which highlight its strong bone marrow tolerability.[1]

This guide aims to provide a framework for researchers seeking to evaluate this compound by comparing its anticipated profile with that of established and other next-generation PARP inhibitors. The experimental protocols and comparative data presented below are based on publicly available research for other well-documented PARP inhibitors and serve as a template for the types of analyses required for a comprehensive assessment of this compound once more data becomes available.

Overview of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[2][3] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, most notably in those with mutations in the BRCA1 or BRCA2 genes.[3][4] By blocking PARP-mediated repair, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (HRR) pathways (such as those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death—a concept known as synthetic lethality.[3]

First-generation PARP inhibitors, such as olaparib (B1684210), rucaparib, and niraparib (B1663559), target both PARP1 and PARP2.[2] While effective, their utility can be limited by toxicities.[5] Next-generation inhibitors, like saruparib and potentially this compound, are designed to be highly selective for PARP1, which may offer an improved safety and tolerability profile.[5]

Comparative Data of PARP Inhibitors

The following table summarizes publicly available data for several key PARP inhibitors. This table can be expanded to include this compound as quantitative data from preclinical and clinical studies are published.

InhibitorTarget(s)Key IC50/Ki ValuesNotable Clinical Trial Results/StatusKey Differentiators
Olaparib PARP1/PARP2PARP1: 1.5 nM (Ki)Approved for various cancers, including ovarian, breast, pancreatic, and prostate cancer.First-in-class approved PARP inhibitor.
Niraparib PARP1/PARP2PARP1: 3.8 nM (IC50)Approved for ovarian and fallopian tube cancer.Shown to have greater efficacy in non-BRCA mutated tumors compared to olaparib in some studies.[5]
Rucaparib PARP1/PARP2PARP1: 1.4 nM (Ki)Approved for ovarian and prostate cancer.Causes persistent inhibition of PARP activity.[6]
Talazoparib PARP1/PARP2PARP1: 0.57 nM (IC50)Approved for BRCA-mutated breast cancer.The most potent PARP1 trapper among approved inhibitors.[2]
Saruparib PARP1-Phase I/II PETRA trial showed a 48.4% objective response rate in breast cancer patients at the 60 mg dose.[7]Highly selective for PARP1, leading to improved safety and tolerability.[5][7]
This compound PARP1Not publicly availableCurrently in Phase II trials for glioblastoma, astrocytoma, small cell lung cancer, and non-BRCA ovarian cancer.[1]Reported to be a highly selective PARP1 inhibitor with strong bone marrow tolerability.[1]

Experimental Protocols

To replicate and compare findings on PARP inhibitors, the following experimental protocols are fundamental.

PARP1/2 Enzymatic Assay

Objective: To determine the in vitro potency of the inhibitor against PARP1 and PARP2 enzymes.

Methodology:

  • Principle: A biochemical assay that measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant human PARP1 or PARP2 enzyme.

  • Procedure:

    • Recombinant human PARP1 or PARP2 is incubated with a reaction buffer containing activated DNA, histone proteins, and varying concentrations of the PARP inhibitor (e.g., this compound, Olaparib).

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • The reaction is allowed to proceed for a specified time at 37°C and then stopped.

    • The biotinylated histone product is transferred to a streptavidin-coated plate.

    • The amount of incorporated biotin (B1667282) is quantified using a colorimetric or chemiluminescent detection method.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PARP activity against the log concentration of the inhibitor.

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of the PARP inhibitor on the viability of cancer cell lines, particularly comparing cells with and without HRR defects (e.g., BRCA1/2 mutations).

Methodology:

  • Principle: A cell-based assay that measures the metabolic activity or membrane integrity of cells after treatment with the inhibitor.

  • Procedure:

    • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the PARP inhibitor for a period of 72-120 hours.

    • Cell viability is assessed using a reagent such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

    • Absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined. A lower IC50 in BRCA-mutant cells compared to wild-type cells indicates synthetic lethality.

PARP Trapping Assay

Objective: To quantify the ability of the inhibitor to trap PARP enzymes on DNA.

Methodology:

  • Principle: This assay measures the amount of PARP enzyme that remains bound to DNA in the presence of the inhibitor.

  • Procedure:

    • Cells are treated with the PARP inhibitor.

    • Cells are lysed, and the chromatin-bound protein fraction is separated from the soluble fraction.

    • The amount of PARP1 or PARP2 in the chromatin fraction is quantified by Western blotting or ELISA.

  • Data Analysis: An increase in the amount of chromatin-bound PARP in treated cells compared to untreated cells indicates PARP trapping.

Visualizations

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication DNA Replication cluster_Cell_Fate Cell Fate Single-Strand Break (SSB) Single-Strand Break (SSB) PARP1 PARP1 Single-Strand Break (SSB)->PARP1 activates Replication Fork Replication Fork Single-Strand Break (SSB)->Replication Fork stalls PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes Repair Proteins Repair Proteins PAR->Repair Proteins recruits SSB Repair SSB Repair Repair Proteins->SSB Repair Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork->Double-Strand Break (DSB) Homologous Recombination (HR) Homologous Recombination (Error-free) Double-Strand Break (DSB)->Homologous Recombination (HR) Non-Homologous End Joining (NHEJ) Non-Homologous End Joining (Error-prone) Double-Strand Break (DSB)->Non-Homologous End Joining (NHEJ) Cell Survival Cell Survival Homologous Recombination (HR)->Cell Survival Genomic Instability Genomic Instability Non-Homologous End Joining (NHEJ)->Genomic Instability Cell Death (Apoptosis) Cell Death (Apoptosis) Genomic Instability->Cell Death (Apoptosis) This compound This compound This compound->PARP1 inhibits

Caption: Mechanism of action of PARP inhibitors like this compound.

Experimental Workflow for PARP Inhibitor Evaluation

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Clinical_Trials Clinical Trials Enzymatic Assay PARP1/2 Enzymatic Assay (Determine IC50) Cell Viability Cell Viability Assay (BRCAwt vs. BRCAmut cell lines) Enzymatic Assay->Cell Viability PARP Trapping PARP Trapping Assay Cell Viability->PARP Trapping Xenograft Models Tumor Xenograft Models (e.g., patient-derived) PARP Trapping->Xenograft Models Pharmacokinetics Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Xenograft Models->Pharmacokinetics Pharmacodynamics Pharmacodynamic (PD) Studies (Target engagement in tumors) Pharmacokinetics->Pharmacodynamics Toxicity Studies Toxicity Studies Pharmacodynamics->Toxicity Studies Phase I Phase I (Safety, Dosage) Toxicity Studies->Phase I Phase II Phase II (Efficacy, Side Effects) Phase I->Phase II Phase III Phase III (Comparison to Standard Treatment) Phase II->Phase III

Caption: A typical workflow for the preclinical and clinical evaluation of a PARP inhibitor.

Conclusion and Future Directions

While this compound shows promise as a next-generation, highly selective PARP1 inhibitor with a potentially favorable safety profile, a comprehensive, independent evaluation of its performance requires the publication of detailed preclinical and clinical data. Researchers are encouraged to utilize the established experimental protocols outlined in this guide to assess this compound's potency, selectivity, and efficacy in relevant cancer models as data becomes available. Direct, head-to-head comparisons with both first-generation and other next-generation PARP inhibitors will be crucial in determining its ultimate clinical utility and potential advantages in the landscape of targeted cancer therapies.

References

Peer-Reviewed Comparative Data on Itareparib Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of peer-reviewed literature, no direct comparative studies evaluating the PARP inhibitor Itareparib against other therapeutic alternatives were identified. As of December 2025, this compound, a next-generation, highly selective PARP1 inhibitor from Nerviano Medical Sciences, is in Phase II clinical trials for indications including relapsed glioblastoma, astrocytoma, small cell lung cancer, and non-BRCA ovarian cancer.[1] Information from the developer suggests this compound is engineered to minimize PARP trapping, a key mechanism associated with the toxicity of other PARP inhibitors, and has demonstrated strong bone marrow tolerability in early studies.[1] However, detailed, peer-reviewed quantitative data from comparative experiments are not yet publicly available.

This guide will, therefore, provide a framework for comparing PARP inhibitors based on established methodologies and publicly available data for other approved agents in this class, such as Olaparib, Niraparib, Rucaparib, and Talazoparib. This will serve as a template for how this compound could be evaluated once peer-reviewed data becomes accessible.

General Mechanism of Action of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand DNA breaks (DSBs) during DNA replication.[3]

In cancer cells with pre-existing defects in homologous recombination (HR) repair, a major pathway for repairing DSBs (often due to mutations in genes like BRCA1 and BRCA2), the accumulation of DSBs leads to cell death. This concept is known as synthetic lethality.[2]

Another key mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[3] This PARP-DNA complex is highly cytotoxic and is considered a significant contributor to the anti-tumor activity of certain PARP inhibitors.[3] The potency of PARP trapping varies among different inhibitors.[4]

Below is a generalized signaling pathway illustrating the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway General Signaling Pathway of PARP Inhibition cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER Recruits repair proteins PARP_Trapping PARP Trapping PARP->PARP_Trapping Traps PARP on DNA BER->DNA_Damage SSB Repair DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP Inhibits catalytic activity Genomic_Instability Genomic Instability PARP_Trapping->Genomic_Instability Contributes to HR_Deficiency->Genomic_Instability Inability to repair DSBs Cell_Death Apoptosis / Cell Death Genomic_Instability->Cell_Death

Caption: Generalized PARP inhibition pathway.

Key Experiments for Comparing PARP Inhibitors

When peer-reviewed data for this compound becomes available, its performance will likely be evaluated against other PARP inhibitors using the following key experiments:

In Vitro Potency and Selectivity Assays
  • Objective: To determine the inhibitory concentration (IC50) of the drug against PARP1 and PARP2 enzymes and its selectivity for other proteins.

  • Typical Protocol: Recombinant human PARP1 and PARP2 enzymes are used in a biochemical assay. The activity of the enzyme is measured in the presence of varying concentrations of the PARP inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated. Selectivity is assessed by testing the inhibitor against a panel of other enzymes or receptors.

Cell-Based Assays for Cytotoxicity and PARP Trapping
  • Objective: To measure the cytotoxic effect of the inhibitor on cancer cell lines with and without HR deficiencies and to quantify its PARP trapping potential.

  • Typical Protocol:

    • Cytotoxicity: A panel of cancer cell lines (e.g., with and without BRCA1/2 mutations) are treated with a range of inhibitor concentrations. Cell viability is measured after a set period (e.g., 72 hours) using assays like MTT or CellTiter-Glo.

    • PARP Trapping: This can be assessed by various methods, including immunofluorescence to visualize PARP-DNA complexes or cellular fractionation followed by western blotting to quantify the amount of PARP bound to chromatin.

In Vivo Efficacy Studies in Animal Models
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Typical Protocol: Human cancer cell lines are implanted into immunocompromised mice to generate xenograft tumors. Once tumors reach a certain size, the mice are treated with the PARP inhibitor, a comparator drug, or a placebo. Tumor volume is measured regularly to assess the treatment's effect on tumor growth.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
  • Objective: To understand how the drug is absorbed, distributed, metabolized, and excreted (PK), and to measure its biological effect in the body (PD).

  • Typical Protocol:

    • PK: The drug is administered to animals, and blood samples are collected at various time points to measure the concentration of the drug and its metabolites.

    • PD: Tumor biopsies or surrogate tissues are collected to measure the extent of PARP inhibition (e.g., by measuring poly-ADP-ribose levels).

Toxicity Studies
  • Objective: To identify the potential adverse effects of the drug.

  • Typical Protocol: The inhibitor is administered to healthy animals at various doses, and a wide range of physiological and pathological parameters are monitored, including blood counts, clinical chemistry, and histopathological examination of tissues.

Below is a workflow diagram illustrating the typical preclinical evaluation of a new PARP inhibitor.

PARP_Inhibitor_Evaluation_Workflow Preclinical Evaluation Workflow for PARP Inhibitors cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Biochemical_Assay Biochemical Assays (IC50, Selectivity) Cell_Based_Assay Cell-Based Assays (Cytotoxicity, PARP Trapping) Biochemical_Assay->Cell_Based_Assay Promising candidates Efficacy_Studies Efficacy Studies (Xenograft Models) Cell_Based_Assay->Efficacy_Studies Lead compound selection PK_PD_Studies PK/PD Studies Efficacy_Studies->PK_PD_Studies Toxicity_Studies Toxicity Studies PK_PD_Studies->Toxicity_Studies Clinical_Trials Phase I, II, III Clinical Trials Toxicity_Studies->Clinical_Trials Candidate for clinical development

Caption: Preclinical evaluation workflow.

Comparative Data for Approved PARP Inhibitors

While data for this compound is pending, the following tables summarize publicly available data for other well-established PARP inhibitors to provide a comparative context.

Table 1: Comparison of IC50 Values and PARP Trapping Potency of Selected PARP Inhibitors

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib1.91.3+++
Rucaparib1.41.4+++
Niraparib3.82.1++++
Talazoparib0.570.28+++++
Veliparib2.93.3+
This compound Data not available Data not available Reported to have low PARP trapping [1]

Note: IC50 values and trapping potency can vary depending on the specific assay conditions and cell lines used. The relative potency is a generalized representation from multiple sources.

Table 2: Common Grade ≥3 Adverse Events in Clinical Trials of Approved PARP Inhibitors (Monotherapy)

Adverse EventOlaparib (%)Niraparib (%)Rucaparib (%)Talazoparib (%)
Anemia10-2025-3119-2539
Neutropenia4-1520-307-1021
Thrombocytopenia1-429-395-815
Nausea1-33-851
Fatigue2-76-87-102
This compound Data not available Data not available Data not available Data not available

Note: Frequencies are approximate and can vary based on the specific clinical trial, patient population, and treatment setting.

Conclusion

This compound is a promising next-generation PARP1 inhibitor with a potentially differentiated safety profile due to its reported low PARP trapping mechanism.[1] However, a comprehensive, evidence-based comparison with other PARP inhibitors is not possible at this time due to the absence of published peer-reviewed data. The framework and comparative data for existing PARP inhibitors provided in this guide offer a context for the types of studies and data points that will be crucial for evaluating this compound's clinical and therapeutic potential once the results of its ongoing clinical trials are disseminated in the peer-reviewed literature. Researchers and clinicians should monitor major oncology conferences and journals for forthcoming data on this compound.

References

Safety Operating Guide

Proper Disposal of Itareparib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This document provides a comprehensive, step-by-step guide for the proper disposal of itareparib, a PARP inhibitor used in antineoplastic research.

Adherence to these procedures is essential to mitigate environmental contamination and ensure personnel safety. The following information is synthesized from safety data sheets and general guidelines for hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, protective gloves (chemotherapy-grade), and impervious clothing.[1][2] In case of dust or aerosol formation, a suitable respirator is necessary.[1]

  • Handling: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Use only in areas with appropriate exhaust ventilation.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][3]

Hazard Profile and Regulatory Compliance

This compound is classified with specific hazards that dictate its disposal requirements. All disposal activities must comply with applicable federal, state, and local regulations.[1][4]

Hazard Classification & Precautionary StatementsDisposal and Environmental Protection
H302: Harmful if swallowed.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]
P264: Wash skin thoroughly after handling.[1]P391: Collect spillage.[1]
P270: Do not eat, drink or smoke when using this product.[1]Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the disposal of unused or waste this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other laboratory wastes.[2]
  • Collect all solid waste, including unused or expired this compound powder, contaminated PPE (gloves, lab coats), and absorbent pads, in a dedicated, clearly labeled hazardous waste container.[2][5] The container should be black and marked for "hazardous waste pharmaceuticals" or "antineoplastic waste".[2][5]
  • For solutions of this compound, collect them in a separate, compatible, and clearly labeled hazardous waste container.

2. Managing Spills:

  • In the event of a spill, evacuate personnel to a safe area.[1]
  • Ensure adequate ventilation.[1]
  • Wear full personal protective equipment.[1]
  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
  • For solid spills, carefully collect the material, avoiding dust formation.
  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
  • Collect all cleanup materials and dispose of them as hazardous waste according to Section 13 of the Safety Data Sheet.[1]

3. Container Management:

  • Empty containers that held this compound must also be treated as hazardous waste unless thoroughly decontaminated.
  • Syringes containing any residual amount of the drug must be disposed of as hazardous chemical waste in a designated black bulk waste container, not in a sharps container.[2]

4. Final Disposal:

  • All this compound waste is to be disposed of through an approved and licensed hazardous waste disposal facility.[1]
  • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[5]
  • Never dispose of this compound down the drain or in the regular trash, as this is prohibited for hazardous waste pharmaceuticals and can harm aquatic life.[1][5][6]

Disposal Workflow Diagram

Itareparib_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start This compound Waste Generated (Unused, Expired, Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate this compound Waste from other waste streams ppe->segregate spill Spill Occurs? ppe->spill solid_waste Solid Waste (Powder, PPE, Absorbents) in Black Hazardous Waste Container segregate->solid_waste liquid_waste Liquid Waste (Solutions) in Labeled Liquid Waste Container segregate->liquid_waste store Store Securely in Designated Area solid_waste->store liquid_waste->store spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain & Absorb 4. Decontaminate Area 5. Collect Cleanup Material spill->spill_procedure Yes spill->store No spill_procedure->solid_waste Dispose of cleanup material pickup Arrange for Pickup by Licensed Hazardous Waste Vendor store->pickup end Incineration at Approved Disposal Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Itareparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Itareparib, a potent PARP inhibitor. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This document offers step-by-step guidance to address key operational questions in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound, which is classified as a hazardous drug. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (Minimal Contact) - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Single pair of nitrile gloves
Handling of Powders/Solids (e.g., weighing, aliquoting) - Full-face respirator with P100 (HEPA) filter or a Powered Air-Purifying Respirator (PAPR)[1][2]- Disposable, solid-front, back-closing chemotherapy gown[3]- Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)[3][4][5]- Disposable shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions (e.g., reconstitution, dilutions) - Chemical splash goggles and a face shield- Chemotherapy-rated nitrile gloves (double-gloving recommended)[3][4][5]- Disposable chemotherapy gown[3]- Closed-toe, chemical-resistant footwear- Elbow-length gloves for larger volumes or vigorous mixing
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron over a laboratory coat- Chemical-resistant boots or shoe covers- Respirator (if aerosols or vapors are generated during cleaning)
Waste Disposal - Chemotherapy-rated nitrile gloves (double-gloving)[3][4][5]- Disposable chemotherapy gown[3]- Safety glasses with side shields- Face shield if there is a risk of splashing

Experimental Protocols: Handling and Preparation of this compound

The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting. These procedures are designed to minimize the risk of exposure and cross-contamination.

Work Area Preparation
  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to control airborne particles.[6]

  • Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and facilitate easier cleanup.

  • Assemble Materials: Before starting, ensure all necessary equipment and supplies are within the designated work area. This includes vials of this compound, solvents, pipettes, vortex mixer, and waste containers.

Weighing and Reconstitution of this compound Powder
  • Don PPE: Put on all required PPE for handling powders/solids as detailed in the PPE table. This includes a full-face respirator or PAPR, double gloves, and a disposable gown.[1][3]

  • Weighing: Carefully weigh the desired amount of this compound powder using a tared weigh boat within the fume hood.

  • Reconstitution: To reconstitute the powder, slowly add the appropriate solvent to the vial containing the this compound. Avoid splashing.

  • Dissolution: Cap the vial securely and mix gently by inversion or using a vortex mixer at a low speed until the powder is completely dissolved.

  • Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and solvent used.

Decontamination and Cleaning
  • Work Surfaces: After each use, decontaminate all work surfaces with a suitable cleaning agent. Use a wet-wiping technique to avoid generating aerosols.[7]

  • Equipment: Decontaminate all non-disposable equipment, such as spatulas and glassware, according to your institution's standard operating procedures for hazardous drugs.

  • PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown (turned inside out), and then the inner gloves.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound and associated waste is essential to prevent contamination and ensure environmental safety.

Storage
  • Powder: Store this compound powder at -20°C in a tightly sealed container, protected from light.[8]

  • Solutions: Store reconstituted solutions at -80°C in a tightly sealed container.[8]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.[1]

  • Containment:

    • Powder Spills: Gently cover the spill with damp absorbent material to avoid raising dust.[1][9]

    • Liquid Spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Cleanup: Carefully collect all contaminated materials using scoops or other appropriate tools and place them in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a rinse with water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Waste Disposal

All waste generated from the handling of this compound must be treated as hazardous waste and segregated at the point of generation.[10][11]

  • Trace Chemotherapy Waste: This includes items with minimal residual drug, such as empty vials, used gloves, gowns, and absorbent pads. These should be disposed of in designated yellow chemotherapy waste containers for incineration.[10][11]

  • Bulk Chemotherapy Waste: This includes unused or expired this compound, solutions containing the drug, and materials from a large spill. This waste is considered RCRA (Resource Conservation and Recovery Act) hazardous waste and must be collected in designated black RCRA waste containers for proper disposal by a licensed hazardous waste vendor.[8][12]

Note: Never dispose of this compound or its waste down the drain or in the regular trash.[10]

Visual Workflow for Handling this compound

Itareparib_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area 1. Prepare Designated Area (Fume Hood/BSC) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound Powder don_ppe->weigh reconstitute 4. Reconstitute with Solvent weigh->reconstitute experiment 5. Perform Experiment reconstitute->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe waste_disposal 8. Segregate & Dispose of Waste doff_ppe->waste_disposal spill Spill Occurs spill_response Execute Spill Response Plan spill->spill_response spill_response->waste_disposal

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.